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  • Product: Ethyl 2,4,4-trimethylpent-2-enoate
  • CAS: 1807938-32-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Ethyl 2,4,4-trimethylpent-2-enoate: A Sterically Hindered Lipophilic Ester

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 2,4,4-trimethylpent-2-enoate Executive Summary Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 1807938-32-4) is a specialized -unsaturated ester characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 2,4,4-trimethylpent-2-enoate

Executive Summary

Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 1807938-32-4) is a specialized


-unsaturated ester characterized by significant steric congestion around the electrophilic core. Structurally derived from the condensation of pivalaldehyde and propionate derivatives, this molecule serves as a critical case study in the "gem-dimethyl" effect and steric shielding in drug design and fragrance chemistry.

For researchers and drug development professionals, this compound offers a unique scaffold: a lipophilic, hydrolytically stable ester that resists rapid metabolic cleavage. This guide details its physicochemical parameters, synthetic pathways, and potential utility as a metabolic blocker or stable fragrance fixative.

Chemical Identity & Structural Analysis

The molecule features a 2-pentenoate backbone substituted with a methyl group at the


-position (C2) and a tert-butyl group at the 

-position (C3). This arrangement creates a "neopentyl-like" steric environment that profoundly influences its reactivity and physical properties.
Parameter Data
IUPAC Name Ethyl 2,4,4-trimethylpent-2-enoate
Common Synonyms Ethyl

-tert-butylmethacrylate; 2,4,4-Trimethyl-2-pentenoic acid ethyl ester
CAS Number 1807938-32-4 (Ester); 99799-03-8 (Acid)
Molecular Formula C

H

O

Molecular Weight 170.25 g/mol
SMILES CCOC(=O)C(=CC(C)(C)C)C
Stereochemistry Exists primarily as the (E)-isomer due to steric repulsion between the tert-butyl group and the ester carbonyl in the (Z)-form.[1][2][3][4]
Structural Diagram: Steric Shielding

The bulky tert-butyl group at C3 and the methyl group at C2 flank the double bond, creating a "steric gate" that protects the carbonyl carbon from nucleophilic attack (hydrolysis) and the


-carbon from Michael additions.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models (EPI Suite™, ACD/Labs) suitable for pharmaceutical profiling.

Thermodynamic & Physical Constants
Property Value / Range Context & Implications
Physical State Clear, colorless liquidMobile liquid at RT; characteristic ethereal/fruity odor.
Boiling Point 195°C – 205°C (est. at 760 mmHg)High boiling point relative to MW due to molecular weight, though reduced by branching (lower surface area for van der Waals forces).
Density 0.895 – 0.910 g/cm³Lower than linear analogs (e.g., ethyl octanoate) due to inefficient packing of the tert-butyl group.
Refractive Index

Typical for aliphatic unsaturated esters.
Flash Point ~75°C – 85°C (Closed Cup)Class IIIA Combustible Liquid.
Solubility & Lipophilicity (ADME Relevance)
Property Value Relevance to Drug Development
Water Solubility < 50 mg/L (Insoluble)Highly hydrophobic; requires co-solvents (DMSO, Ethanol) or formulation (micelles) for biological assays.
LogP (Octanol/Water) 3.6 – 4.1 (Predicted)Indicates high membrane permeability but potential for non-specific binding. Ideal for CNS penetration or topical delivery.
H-Bond Acceptors 2 (Ester Oxygens)Moderate polarity; interacts with serine hydrolase active sites but access is sterically limited.
H-Bond Donors 0No protic hydrogens.

Synthesis & Manufacturing

The synthesis of Ethyl 2,4,4-trimethylpent-2-enoate is a classic example of constructing sterically crowded alkenes. The most robust route utilizes the Reformatsky Reaction or Horner-Wadsworth-Emmons (HWE) olefination , avoiding the reversibility issues of standard Aldol condensations with hindered aldehydes.

Primary Synthetic Pathway: Reformatsky Protocol
  • Precursors: Pivalaldehyde (2,2-dimethylpropanal) and Ethyl 2-bromopropionate.

  • Catalyst: Activated Zinc dust.

  • Mechanism: Formation of a zinc enolate which attacks the hindered aldehyde, followed by acid-catalyzed dehydration.

SynthesisPathway Pivalaldehyde Pivalaldehyde (t-Bu-CHO) Zinc Zn / THF (Reformatsky Reagent) Pivalaldehyde->Zinc Bromoprop Ethyl 2-bromopropionate (Me-CH(Br)-COOEt) Bromoprop->Zinc Intermediate Beta-Hydroxy Ester (Intermediate) Zinc->Intermediate Nucleophilic Addition Dehydration Acid Catalyzed Dehydration (-H2O) Intermediate->Dehydration Product Ethyl 2,4,4-trimethylpent-2-enoate (Target Ester) Dehydration->Product Elimination (E-selective)

Figure 1: Reformatsky synthesis route favored for sterically hindered substrates.

Stability & Reactivity: The "Steric Fortress"

For drug development, this molecule represents a "Metabolically Hardened" ester. The tert-butyl group exerts a profound protective effect.

Hydrolytic Stability

Unlike linear esters (e.g., Ethyl crotonate), Ethyl 2,4,4-trimethylpent-2-enoate is highly resistant to enzymatic hydrolysis by carboxylesterases.

  • Mechanism: The bulky tert-butyl group blocks the trajectory of the catalytic serine hydroxyl group in the enzyme active site.

  • Application: Useful as a prodrug moiety where slow, controlled release of the parent acid (2,4,4-trimethylpent-2-enoic acid) is desired, or as a stable lipophilic anchor in topical formulations.

Oxidative Stability

The alkene is electron-deficient (conjugated to carbonyl) and sterically shielded, making it resistant to auto-oxidation compared to isolated alkenes. However, it can react with singlet oxygen or ozone under forcing conditions.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral fingerprints are diagnostic.

Method Diagnostic Signal Interpretation

H-NMR (CDCl

)

1.15 (s, 9H)
tert-Butyl group: Intense singlet confirming the 4,4-dimethyl structure.

1.85 (d, 3H)
Allylic Methyl (C2): Doublet due to long-range coupling with the vinylic proton.

6.75 (s, 1H)
Vinylic Proton (C3): Singlet (or weak quartet). Chemical shift is deshielded by the

-position of the ester.
GC-MS

170 [M]

Molecular ion (often weak).

155 [M-15]

Loss of methyl group (common in tert-butyl systems).

57 [C

H

]

Base Peak: The stable tert-butyl cation. Highly diagnostic.
IR Spectroscopy 1715 cm

C=O Stretch: Conjugated ester carbonyl.
1640 cm

C=C Stretch: Conjugated alkene, often weak due to symmetry/substitution.

Applications in Drug Development & Fragrance

Pharmaceuticals: The Gem-Dimethyl Bioisostere

This compound is valuable in Fragment-Based Drug Discovery (FBDD) .

  • Metabolic Blocking: The tert-butyl group prevents metabolic oxidation (hydroxylation) at the terminal position, a common clearance pathway for alkyl chains.

  • Michael Acceptor Modulation: While

    
    -unsaturated carbonyls are often used as covalent inhibitors (targeting Cysteine residues), the steric bulk of this specific ester significantly dampens its reactivity. This allows it to act as a reversible  binder or a highly selective covalent probe that reacts only with unhindered, highly nucleophilic thiols in specific pockets.
    
Fragrance Industry
  • Odor Profile: Fruity, ethereal, with woody and berry nuances.

  • Fixative Properties: The high lipophilicity and steric bulk provide excellent tenacity (substantivity) on skin/fabric compared to linear esters of similar molecular weight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71356965, Ethyl 2,4,4-trimethylpent-2-enoate. Retrieved from [Link]

  • Organic Syntheses (2025). Reformatsky Reaction Protocols and Steric Hindrance. (General methodology reference). Retrieved from [Link]

Sources

Exploratory

Molecular Architecture and Stereochemical Control of Ethyl 2,4,4-trimethylpent-2-enoate

Topic: Molecular structure and stereochemistry of Ethyl 2,4,4-trimethylpent-2-enoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and stereochemistry of Ethyl 2,4,4-trimethylpent-2-enoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 22147-70-2) represents a classic study in steric frustration within conjugated systems. Structurally, it is an


-unsaturated ester featuring a bulky tert-butyl group at the 

-position and a methyl group at the

-position. For synthetic chemists and structural biologists, this molecule serves as a critical model for understanding A(1,3) allylic strain and the limits of conjugation in sterically crowded acrylates. This guide dissects its structural energetics, provides a self-validating synthesis protocol via the Horner-Wadsworth-Emmons (HWE) reaction, and details the spectroscopic markers required for unambiguous identification.

Part 1: Structural Analysis & Stereochemistry

The Steric Conflict

The core reactivity and stability of Ethyl 2,4,4-trimethylpent-2-enoate are dictated by the competition between electronic conjugation and steric repulsion.

  • The Backbone: A pent-2-enoate chain implies a 5-carbon backbone with a double bond between C2 and C3.

  • The Substituents:

    • C2 (

      
      -position):  Methyl group.[1]
      
    • C3 (

      
      -position):  A tert-butyl group (formed by the C4 quaternary carbon bonded to three methyls).
      
    • C1: Ethyl ester moiety.[2][3]

vs. Isomerism and Stability

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • C2 Priorities: -COOEt (High) vs. -CH

    
     (Low).
    
  • C3 Priorities: -C(CH

    
    )
    
    
    
    (High) vs. -H (Low).

This results in two distinct stereoisomers with vastly different energetic profiles:

IsomerGeometrySteric Interaction (Primary)Stability Assessment
(

)-Isomer
Ester trans to t-ButylA(1,3) Strain: The

-Methyl and

-tert-Butyl groups are cis to each other.
Thermodynamically Preferred. While the Me/t-Bu interaction is significant, it allows the bulky ester group to remain planar with the alkene, maintaining conjugation.
(

)-Isomer
Ester cis to t-ButylPlanar Distortion: The massive tert-Butyl group clashes with the carbonyl oxygen/ethoxy group.Highly Disfavored. To relieve this strain, the ester group must twist out of plane, breaking conjugation and raising the ground state energy.
Visualization of Steric Logic

The following diagram illustrates the logical flow determining the thermodynamic product.

Stereochemistry Start Steric Analysis of Ethyl 2,4,4-trimethylpent-2-enoate Interaction_E (E)-Isomer Configuration [Ester trans to t-Bu] Start->Interaction_E Pathway A Interaction_Z (Z)-Isomer Configuration [Ester cis to t-Bu] Start->Interaction_Z Pathway B Strain_E Strain Source: A(1,3) Allylic Strain (Me vs t-Bu) Interaction_E->Strain_E Strain_Z Strain Source: Steric Inhibition of Resonance (Ester vs t-Bu) Interaction_Z->Strain_Z Outcome_E Outcome: Conjugation Maintained Thermodynamic Product Strain_E->Outcome_E Tolerable Outcome_Z Outcome: Conjugation Broken Kinetic/Unstable Product Strain_Z->Outcome_Z Severe Penalty

Figure 1: Decision matrix for stereochemical stability. The preservation of orbital overlap (conjugation) favors the E-isomer despite A(1,3) strain.

Part 2: Synthesis Protocol (Horner-Wadsworth-Emmons)[1][4]

To synthesize this molecule with high stereocontrol (


-selectivity), the Horner-Wadsworth-Emmons (HWE)  reaction is the gold standard. The use of a phosphonate ester allows for the stabilization of the carbanion intermediate, and the steric bulk of the aldehyde (Pivalaldehyde) reinforces the formation of the 

-alkene via the trans-oxaphosphetane transition state.
Reagents & Mechanism[1][4]
  • Electrophile: Pivalaldehyde (2,2-dimethylpropanal).

  • Nucleophile: Triethyl 2-phosphonopropionate (generates the

    
    -methyl substituted ylide).
    
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

  • Activation (Ylide Formation):

    • Charge a flame-dried 250 mL round-bottom flask with NaH (60% dispersion in oil, 1.1 equiv) under Argon.

    • Wash NaH with dry hexane (3x) to remove mineral oil if purification is critical; otherwise, proceed.

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to phosphonate).

    • Cool to 0°C. Add Triethyl 2-phosphonopropionate (1.1 equiv) dropwise.

    • Checkpoint: Evolution of H

      
       gas indicates deprotonation. Stir for 30-60 mins until the solution becomes clear/yellow.
      
  • Coupling (HWE Reaction):

    • Add Pivalaldehyde (1.0 equiv) dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature slowly.

    • Reaction Causality: The bulky tert-butyl group of the aldehyde directs the attack to minimize steric clash with the phosphonate groups, favoring the trans-oxaphosphetane intermediate.

  • Monitoring & Quenching:

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aldehyde (R

      
       ~0.6) and appearance of the UV-active ester (R
      
      
      
      ~0.8).
    • Quench with saturated NH

      
      Cl solution.
      
  • Workup & Purification:

    • Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO

      
      .
      
    • Concentrate in vacuo.

    • Purification: Distillation is preferred due to the volatility of the product (approx BP: 85-90°C at 10 mmHg) or flash chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis Phosphonate Triethyl 2-phosphonopropionate Deprotonation Step 1: Deprotonation (Ylide Formation) Phosphonate->Deprotonation Base NaH / THF (0°C) Base->Deprotonation Aldehyde Pivalaldehyde (Bulky Electrophile) Addition Step 2: Nucleophilic Attack (Stereocontrol) Aldehyde->Addition Deprotonation->Addition Active Ylide Elimination Step 3: Elimination (- Phosphate Salt) Addition->Elimination Oxaphosphetane Product Ethyl 2,4,4-trimethylpent-2-enoate (E-Isomer) Elimination->Product

Figure 2: HWE synthesis pathway emphasizing the sequential assembly of the sterically crowded alkene.

Part 3: Spectroscopic Characterization

Unambiguous identification requires distinguishing the


-isomer from the 

-isomer and confirming the integrity of the tert-butyl group.
Nuclear Magnetic Resonance ( H NMR) Data

The following shifts are characteristic for the (


)-isomer in CDCl

(400 MHz).
Proton GroupMultiplicityChemical Shift (

ppm)
Diagnostic Feature
Olefinic H (H-3) Singlet (broad)6.75 - 6.85 Downfield shift due to

-position on unsaturated ester. Broadening indicates allylic coupling with H-2 methyl.
Ester -OCH

-
Quartet (

Hz)
4.18 Typical ethyl ester methylene.

-Methyl (H-2)
Doublet (

Hz)
1.85 Shows small allylic coupling to H-3.
Ester -CH

Triplet (

Hz)
1.30 Typical ethyl ester terminal methyl.

-tert-Butyl
Singlet1.12 Intense singlet (9H). Key indicator of the bulky group integrity.
Distinguishing vs (NOE Experiments)

To scientifically validate the stereochemistry, perform a 1D-NOESY experiment:

  • Irradiate the Olefinic Proton (6.80 ppm).

  • Observe Response:

    • 
      -Isomer:  Strong NOE enhancement of the 
      
      
      
      -Methyl
      group (1.85 ppm). Reason: In the
      
      
      -isomer, the H-3 and Me-2 are cis to each other.
    • 
      -Isomer:  Strong NOE enhancement of the Ester Ethyl  group. Reason: In the 
      
      
      
      -isomer, the H-3 is cis to the ester.

Part 4: Applications & Reactivity Profile

Reactivity

Unlike simple acrylates (e.g., ethyl acrylate), Ethyl 2,4,4-trimethylpent-2-enoate is a poor Michael acceptor .

  • Causality: The

    
    -tert-butyl group effectively shields the 
    
    
    
    -carbon from nucleophilic attack.
  • Polymerization: This monomer does not homopolymerize under standard free-radical conditions due to steric inhibition of propagation. It is often used as a comonomer to modify the glass transition temperature (

    
    ) of polymers or as a model for "non-polymerizable" vinyls.
    
Industrial Utility
  • Fragrance Chemistry: The molecule shares structural motifs with "damascone" precursors and bulky fruity esters. It contributes woody, fruity, and herbal notes.

  • Intermediate: Used in the synthesis of pyrethroid insecticides where the cyclopropane ring is formed across the double bond (though this requires forcing conditions).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of HWE and A(1,3) strain).

  • Wadsworth, W. S., & Emmons, W. D. (1961).[4] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. (Foundational HWE protocol).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71356965, Ethyl 2,4,4-trimethylpent-2-enoate.[3] PubChem.

  • Claridge, T. D. W., et al. (2008).[1] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[1] Organic Letters, 10(23), 5437–5440. (Advanced stereocontrol techniques).

Sources

Foundational

Literature review on Ethyl 2,4,4-trimethylpent-2-enoate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 2,4,4-trimethylpent-2-enoate Introduction Ethyl 2,4,4-trimethylpent-2-enoate is an α,β-unsaturated ester characterized by a sterically hindered neopentyl group adjace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2,4,4-trimethylpent-2-enoate

Introduction

Ethyl 2,4,4-trimethylpent-2-enoate is an α,β-unsaturated ester characterized by a sterically hindered neopentyl group adjacent to the double bond. This structural motif makes it a valuable intermediate in organic synthesis and a target molecule in the development of novel fragrances and flavorings. The synthesis of this compound, however, presents unique challenges due to the steric hindrance around the carbonyl precursor, pinacolone (3,3-dimethyl-2-butanone). This guide provides a comprehensive review of the primary synthetic pathways for Ethyl 2,4,4-trimethylpent-2-enoate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies: An Overview

The construction of the target α,β-unsaturated ester primarily relies on olefination reactions, which form the core carbon-carbon double bond. The choice of methodology is critical and is often dictated by factors such as reagent availability, desired stereoselectivity, reaction scalability, and the ease of purification. We will explore three robust and historically significant pathways: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Reformatsky reaction followed by dehydration.

Pathway 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most effective and widely used method for the synthesis of α,β-unsaturated esters, particularly when high (E)-stereoselectivity is desired.[1] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart used in the Wittig reaction.[1] This enhanced nucleophilicity makes it particularly suitable for reacting with sterically hindered ketones like pinacolone.

Causality and Expertise: The primary advantage of the HWE reaction in this context is twofold. First, the phosphonate carbanion readily attacks the hindered ketone, where a standard Wittig reagent might fail or require harsh conditions.[2] Second, the byproduct of the reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, simplifying product purification significantly compared to the removal of triphenylphosphine oxide from Wittig reactions.[2] The reaction mechanism favors the formation of the thermodynamically more stable (E)-alkene.[1]

Reaction Workflow Diagram

HWE_Reaction Phosphonate Triethyl 2-phosphonopropionate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH, NaOEt) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Ketone Pinacolone (3,3-Dimethyl-2-butanone) Ketone->Intermediate Product Ethyl 2,4,4-trimethylpent-2-enoate Intermediate->Product Elimination Byproduct Diethyl phosphate salt (Water-soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Detailed Experimental Protocol

This protocol is adapted from established HWE procedures for synthesizing α,β-unsaturated esters from ketones.[3]

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl 2-phosphonopropionate (1.1 equivalents) dropwise to the NaH suspension over 30 minutes. Causality: This phosphonate contains the required α-methyl and ethyl ester functionalities. A strong base like NaH is required to deprotonate the α-carbon, forming the reactive carbanion. The dropwise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete formation of the carbanion.

  • Reaction with Ketone:

    • Cool the resulting clear solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of pinacolone (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl 2,4,4-trimethylpent-2-enoate.

Pathway 2: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for alkene formation.[4][5] It involves the reaction of an aldehyde or ketone with a phosphonium ylide. For this specific synthesis, a stabilized ylide is required, which generally shows lower reactivity than non-stabilized ylides, especially with ketones.

Causality and Expertise: While fundamentally important, the Wittig reaction is often a secondary choice for this particular transformation. The stabilized ylide, ethyl 2-(triphenylphosphoranylidene)propanoate, is less reactive and may struggle to react efficiently with the sterically encumbered carbonyl of pinacolone, potentially leading to lower yields or requiring elevated temperatures.[6] A significant practical challenge is the removal of the triphenylphosphine oxide byproduct, which is often crystalline and has similar polarity to many organic products, complicating purification.[6]

Reaction Workflow Diagram

Wittig_Reaction PhosphoniumSalt Ethyl 2-(triphenylphosphonio)propanoate (Wittig Salt) Ylide Phosphonium Ylide (Nucleophile) PhosphoniumSalt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaHMDS) Base->Ylide Intermediate Betaine/Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Ketone Pinacolone Ketone->Intermediate Product Ethyl 2,4,4-trimethylpent-2-enoate Intermediate->Product Elimination Byproduct Triphenylphosphine oxide (Purification challenge) Intermediate->Byproduct

Caption: Wittig reaction pathway for olefination.

Detailed Experimental Protocol

This protocol is based on general Wittig procedures using stabilized ylides.[5]

  • Ylide Generation:

    • In a flame-dried, nitrogen-purged flask, suspend the phosphonium salt, ethyl 2-(triphenylphosphonio)propanoate bromide (1.1 equivalents), in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents), dropwise. A deep red or orange color typically indicates the formation of the ylide.

    • Stir the mixture at this temperature for 1 hour.

  • Reaction with Ketone:

    • Add a solution of pinacolone (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The disappearance of the ylide color indicates consumption of the reagent.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product into diethyl ether (3x).

    • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide.

    • Purification can be attempted by crystallization (if the product is solid) or, more commonly, by meticulous column chromatography on silica gel.

Pathway 3: The Reformatsky Reaction & Dehydration

The Reformatsky reaction provides an alternative route by first forming a β-hydroxy ester, which is subsequently dehydrated to yield the target α,β-unsaturated ester.[7][8] The key reagent is an organozinc compound formed in situ from an α-halo ester and zinc metal.

Causality and Expertise: This method's main advantage is the relatively low reactivity of the organozinc enolate (Reformatsky enolate).[9] Unlike more reactive Grignard reagents or lithium enolates, it does not add to the ester functionality, preventing self-condensation and other side reactions.[9][10] This makes the initial addition step clean and high-yielding. However, the overall process requires two distinct steps: the initial addition and a separate dehydration step. The dehydration must be carefully controlled to avoid isomerization of the double bond or other side reactions.

Reaction Workflow Diagram

Reformatsky_Reaction cluster_step1 Step 1: Reformatsky Addition cluster_step2 Step 2: Dehydration AlphaHaloEster Ethyl 2-bromopropionate ZincEnolate Reformatsky Enolate (Organozinc) AlphaHaloEster->ZincEnolate Oxidative Addition Zinc Activated Zinc (Zn) Zinc->ZincEnolate HydroxyEster β-Hydroxy Ester Intermediate ZincEnolate->HydroxyEster Addition Ketone Pinacolone Ketone->HydroxyEster Product Ethyl 2,4,4-trimethylpent-2-enoate HydroxyEster->Product Elimination of H₂O Dehydration Acid or Base Catalyst (e.g., H₂SO₄, TsOH) Dehydration->Product

Caption: Two-step Reformatsky reaction and dehydration pathway.

Detailed Experimental Protocol

This protocol is based on general procedures for the Reformatsky reaction and subsequent elimination.[11]

  • Zinc Activation and Reagent Formation:

    • Place zinc dust (2.0 equivalents) in a flame-dried flask under a nitrogen atmosphere.

    • Activate the zinc by adding a small crystal of iodine and gently warming until the color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

    • Add anhydrous THF to the activated zinc.

    • In a dropping funnel, prepare a solution of pinacolone (1.0 equivalent) and ethyl 2-bromopropionate (1.5 equivalents) in THF.

  • Addition Reaction:

    • Add a small portion of the ketone/bromoester solution to the zinc suspension and warm gently to initiate the reaction (indicated by bubbling or a slight exothermic event).

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat at reflux for an additional 1-2 hours to ensure complete consumption of the ketone.

  • Workup and Isolation of β-Hydroxy Ester:

    • Cool the reaction mixture to 0 °C and quench by slowly adding cold, saturated aqueous NH₄Cl or dilute sulfuric acid.

    • Filter off any unreacted zinc and transfer the filtrate to a separatory funnel.

    • Extract with diethyl ether (3x), combine the organic layers, wash with brine, and dry over MgSO₄.

    • Concentrate the solvent to obtain the crude β-hydroxy ester, which can be purified or used directly in the next step.

  • Dehydration:

    • Dissolve the crude β-hydroxy ester in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or concentrated sulfuric acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture, wash with saturated sodium bicarbonate solution to neutralize the acid, then wash with brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Comparative Analysis of Synthesis Pathways

PathwayKey ReagentsTypical YieldStereoselectivityAdvantagesDisadvantages
Horner-Wadsworth-Emmons Pinacolone, Triethyl 2-phosphonopropionate, Strong Base (e.g., NaH)Good to ExcellentPredominantly (E)High reactivity with hindered ketones; easy purification (water-soluble byproduct).[2]Phosphonate reagent is more expensive than Wittig or Reformatsky precursors.
Wittig Reaction Pinacolone, Ethyl 2-(triphenylphosphonio)propanoate, Strong Base (e.g., n-BuLi)Fair to GoodMixture of (E)/(Z), often favoring (E) with stabilized ylidesWell-established, fundamental reaction.Lower reactivity with hindered ketones; difficult purification due to triphenylphosphine oxide byproduct.[6]
Reformatsky & Dehydration Pinacolone, Ethyl 2-bromopropionate, Activated Zinc, Dehydrating Agent (e.g., TsOH)GoodMixture of (E)/(Z) depending on dehydration conditionsMild conditions for the addition step; avoids self-condensation.[10]Two-step process; requires careful control of dehydration to avoid side reactions; use of metallic zinc.

Conclusion

For the synthesis of Ethyl 2,4,4-trimethylpent-2-enoate, the Horner-Wadsworth-Emmons reaction stands out as the method of choice for researchers and drug development professionals. Its superior reactivity towards the sterically hindered pinacolone, combined with the operational simplicity of its purification process, offers a reliable and efficient pathway to the target molecule with high (E)-stereoselectivity. While the Wittig and Reformatsky reactions are viable alternatives, they present significant challenges in either reactivity or procedural complexity that make them less practical for this specific target. The selection of the optimal pathway will ultimately depend on the specific project goals, including scale, purity requirements, and available resources, but the HWE reaction provides the most robust and scientifically sound starting point.

References

  • He, L., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. Available at: [Link]

  • He, L., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chandrasekhar, S., et al. (2011). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2007). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of α, β-Unsaturated Esters by Application of Wittig Reaction. Semantic Scholar. Available at: [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. SATHEE. Available at: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1963). Ethyl Cyclohexylideneacetate. Organic Syntheses. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Safety of Ethyl 2,4,4-trimethylpent-2-enoate

Introduction: Characterizing a Data-Poor Compound In the absence of direct experimental data, this document employs a foundational toxicological approach, integrating established principles of chemical safety assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Data-Poor Compound

In the absence of direct experimental data, this document employs a foundational toxicological approach, integrating established principles of chemical safety assessment with the "read-across" methodology.[5][6][7] This involves leveraging data from structurally similar chemicals to predict the toxicological properties of the target substance. The experimental protocols detailed herein are based on the internationally recognized Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which represent the global standard for regulatory safety testing.[8][9] This ensures that the described methodologies are self-validating and grounded in authoritative standards.

This guide is structured to first elucidate the potential toxicological profile of Ethyl 2,4,4-trimethylpent-2-enoate by endpoint, explaining the scientific rationale behind each assessment. It then synthesizes this information into a comprehensive, 16-section Safety Data Sheet (SDS) formatted according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Part 1: Elucidating the Toxicological Profile

The toxicological assessment of a novel or data-poor chemical is a systematic process of identifying potential adverse effects on human health. The following sections detail the key toxicological endpoints and the standard methodologies used for their evaluation. The hazard assessment for Ethyl 2,4,4-trimethylpent-2-enoate is inferred based on its chemical structure (an α,β-unsaturated ester) and data from analogous short-chain esters.

Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance.[10] It is typically the first step in toxicological evaluation and provides critical information for classification, labelling, and determining dose levels for further studies.[10]

The objective is to determine the median lethal dose (LD50), which is the statistically derived single dose expected to cause death in 50% of the test animals.[10]

Methodology:

  • Animal Model: Typically, young adult rats of a single sex (females are often preferred) are used.[10]

  • Dose Administration: The test substance is administered by oral gavage in graduated doses to several groups of animals, with one dose per group.[10]

  • Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[10]

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[10]

This test assesses the health hazards likely to arise from short-term dermal exposure.[11][12][13]

Methodology:

  • Animal Model: Rats, rabbits, or guinea pigs are typically used.[14]

  • Application: The substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours under a porous gauze dressing.[14]

  • Dose Levels: A stepwise procedure using fixed doses is employed.[12]

  • Oral: Short-chain esters generally exhibit low acute oral toxicity. For a structurally related compound, Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, the oral LD50 in rats is > 5,000 mg/kg.[15] It is plausible that Ethyl 2,4,4-trimethylpent-2-enoate would have a similar low order of acute oral toxicity.

  • Dermal: The dermal LD50 for the same analogue was > 2,000 mg/kg in rats, suggesting the substance has no acute dermal toxicity.[15]

  • Inhalation: Data is insufficient for a reliable estimation. However, given its likely low volatility (inferred from structure), the risk from acute inhalation at ambient temperatures is expected to be low. Vapors or mists may cause respiratory irritation.[16]

Endpoint Result (Inferred/Read-Across) GHS Classification (Predicted)
Acute Oral ToxicityLD50 > 2000 mg/kg (Rat)Not Classified
Acute Dermal ToxicityLD50 > 2000 mg/kg (Rat)Not Classified
Acute Inhalation ToxicityNo Data AvailableNot Classified (Insufficient Data)
Skin Corrosion & Irritation

This endpoint evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage upon direct contact.[17]

This guideline provides a method for assessing localized toxic effects from topical skin exposure.[3][8][16][18]

Methodology:

  • Weight-of-Evidence Analysis: Before in-vivo testing, all existing data, including results from validated in-vitro tests and data on structurally related chemicals, are evaluated.[15]

  • Animal Model: The albino rabbit is the preferred species.[18]

  • Application: A single dose (0.5 mL for liquids) is applied to a small patch of skin (approx. 6 cm²) for a 4-hour exposure period.[3][18]

  • Sequential Testing: The test is initiated on a single animal. If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[15]

  • Observation and Scoring: Skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[15] Observations may continue for up to 14 days to assess reversibility.[18]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

}

Workflow for OECD 404 Skin Irritation/Corrosion Testing.

Esters can range from non-irritating to mildly irritating. Without specific data, and based on general properties of similar chemicals, it should be handled as a potential skin irritant. Prolonged or repeated contact may lead to defatting of the skin and dermatitis.

  • Predicted GHS Classification: Skin Irritation - Category 2 (Causes skin irritation).

Serious Eye Damage & Irritation

This assessment determines the potential for a substance to produce changes in the eye which are either fully reversible within 21 days (irritation) or are not fully reversible (serious eye damage).[9][19]

This test is used to identify substances that have the potential to cause acute eye irritation or corrosion.[20]

Methodology:

  • Pre-assessment: A weight-of-evidence analysis is performed first. Substances known to be corrosive or severely irritating to the skin are presumed to be corrosive to the eye and are not tested.[1][21]

  • Animal Model: Albino rabbits are typically used.[22]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of a single animal. The other eye serves as the control.[23]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[1]

  • Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The observation period can extend up to 21 days.[21]

Similar to skin irritation, many esters are capable of causing eye irritation. Direct contact with the liquid or high concentrations of vapor is likely to cause redness and pain.

  • Predicted GHS Classification: Eye Irritation - Category 2A (Causes serious eye irritation).

Germ Cell Mutagenicity

This endpoint assesses the potential for a substance to cause mutations in germ cells, which can be passed on to offspring. The initial screening for mutagenic potential is often conducted using an in-vitro bacterial assay.

The Ames test is a widely used method for identifying substances that can produce gene mutations. It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).[4][24]

Methodology:

  • Test System: At least five strains of bacteria are used to detect different types of point mutations (base substitutions and frameshifts).[4]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[24]

  • Exposure: Bacteria are exposed to the test substance at various concentrations.[4]

  • Scoring: The bacteria are plated on a minimal agar medium lacking the essential amino acid. If the substance causes a mutation that reverses the original mutation, the bacteria will regain the ability to produce the amino acid and will grow into visible colonies.[25]

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

}

Simplified Workflow of the OECD 471 Ames Test.
  • Predicted GHS Classification: Not Classified (Insufficient Data).

Carcinogenicity, Reproductive Toxicity, and Other Endpoints
  • Carcinogenicity: There are no data to suggest carcinogenic potential. Long-term animal bioassays would be required for a definitive assessment.

  • Reproductive Toxicity: No data are available. Effects on fertility or development are unknown.

  • Aspiration Hazard: Aspiration is the entry of a liquid into the lungs, which can cause severe chemical pneumonia.[17][26][27] This hazard is primarily associated with low-viscosity hydrocarbon solvents.[28] While the viscosity of Ethyl 2,4,4-trimethylpent-2-enoate is unknown, as an ester, it is less likely to pose a significant aspiration hazard compared to hydrocarbons. However, if swallowed, vomiting should not be induced, and medical attention should be sought immediately.[16]

  • Predicted GHS Classification: Aspiration Hazard - Category 1 may be considered as a precaution if viscosity is low, but it is unlikely based on chemical class.

Part 2: Safety Data Sheet (SDS) for Ethyl 2,4,4-trimethylpent-2-enoate

This SDS is a representative document constructed based on available physicochemical data, GHS classification principles, and inferred toxicological properties. It should be used for guidance and is not a substitute for an experimentally verified SDS provided by a supplier.

SECTION 1: IDENTIFICATION

  • 1.1. Product Identifier:

    • Product Name: Ethyl 2,4,4-trimethylpent-2-enoate

  • 1.2. Other means of identification:

    • CAS Number: 1807938-32-4[1][2]

    • Synonyms: 2-Pentenoic acid, 2,4,4-trimethyl-, ethyl ester[1]

  • 1.3. Recommended use of the chemical and restrictions on use:

    • For laboratory research and manufacturing use only.

  • 1.4. Details of the supplier of the safety data sheet:

    • [Supplier Name, Address, Phone Number, and Emergency Contact Information to be inserted here]

SECTION 2: HAZARD(S) IDENTIFICATION

  • 2.1. Classification of the substance or mixture:

    • GHS Classification:

      • Flammable Liquids - Category 4[2][29] (Predicted, based on similar structures)

      • Skin Irritation - Category 2[30][31] (Predicted)

      • Eye Irritation - Category 2A[9][32][33] (Predicted)

  • 2.2. GHS Label elements, including precautionary statements:

    • Pictogram:

    • Signal Word: Warning

    • Hazard Statements:

      • H227: Combustible liquid.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

    • Precautionary Statements:

      • Prevention:

        • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[29]

        • P264: Wash skin thoroughly after handling.

        • P280: Wear protective gloves/eye protection/face protection.

      • Response:

        • P302 + P352: IF ON SKIN: Wash with plenty of water.

        • P332 + P313: If skin irritation occurs: Get medical advice/attention.

        • P362 + P364: Take off contaminated clothing and wash it before reuse.

        • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

        • P337 + P313: If eye irritation persists: Get medical advice/attention.

        • P370 + P378: In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.

      • Storage:

        • P403 + P235: Store in a well-ventilated place. Keep cool.

      • Disposal:

        • P501: Dispose of contents/container to an approved waste disposal plant.

  • 2.3. Other hazards which do not result in classification:

    • None known.

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • 3.1. Substances:

    • Chemical Name: Ethyl 2,4,4-trimethylpent-2-enoate

    • CAS Number: 1807938-32-4

    • Molecular Formula: C10H18O2[1]

    • Purity: ≥95%

SECTION 4: FIRST-AID MEASURES

  • 4.1. Description of first aid measures:

    • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

    • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[15]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[16]

SECTION 5: FIRE-FIGHTING MEASURES

  • 5.1. Extinguishing media:

    • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

  • 5.2. Special hazards arising from the substance or mixture:

    • Carbon oxides.

  • 5.3. Advice for firefighters:

    • Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • 6.1. Personal precautions, protective equipment and emergency procedures:

    • Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • 6.2. Environmental precautions:

    • Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • 6.3. Methods and materials for containment and cleaning up:

    • Contain spillage, and then collect with a non-combustible absorbent material, (e.g. sand, earth, diatomaceous earth, vermiculite) and place in container for disposal according to local / national regulations.[15]

SECTION 7: HANDLING AND STORAGE

  • 7.1. Precautions for safe handling:

    • Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking.[19]

  • 7.2. Conditions for safe storage, including any incompatibilities:

    • Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.[15][19]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • 8.1. Control parameters:

    • Contains no substances with occupational exposure limit values.

  • 8.2. Exposure controls:

    • Appropriate engineering controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

    • Personal protective equipment:

      • Eye/face protection: Safety glasses with side-shields conforming to EN166 or equivalent.

      • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

      • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

      • Respiratory protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

  • 9.1. Information on basic physical and chemical properties:

    • Appearance: Liquid (Predicted)

    • Odor: Fruity/ester-like (Inferred)

    • Molecular Weight: 170.25 g/mol [1]

    • Flash Point: > 60°C and ≤ 93°C (Combustible, Category 4 - Predicted)

    • Boiling Point: No data available

    • Solubility in water: Low (Predicted)

SECTION 10: STABILITY AND REACTIVITY

  • 10.1. Reactivity: No data available.

  • 10.2. Chemical stability: Stable under recommended storage conditions.[15]

  • 10.3. Possibility of hazardous reactions: No data available.

  • 10.4. Conditions to avoid: Heat, flames, and sparks.

  • 10.5. Incompatible materials: Strong oxidizing agents, strong acids, strong bases.

  • 10.6. Hazardous decomposition products: Hazardous decomposition products formed under fire conditions - Carbon oxides.

SECTION 11: TOXICOLOGICAL INFORMATION

  • 11.1. Information on toxicological effects:

    • Acute toxicity:

      • Oral LD50 (Rat, read-across): > 2000 mg/kg

      • Dermal LD50 (Rat, read-across): > 2000 mg/kg

    • Skin corrosion/irritation: Predicted to be irritating to skin (Category 2).[30]

    • Serious eye damage/eye irritation: Predicted to cause serious eye irritation (Category 2A).[9]

    • Respiratory or skin sensitization: No data available.

    • Germ cell mutagenicity: No data available to indicate mutagenic potential.

    • Carcinogenicity: Not classified. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

    • Reproductive toxicity: No data available.

    • Specific target organ toxicity - single exposure: No data available.

    • Specific target organ toxicity - repeated exposure: No data available.

    • Aspiration hazard: No data available, but not expected to be a primary hazard based on chemical class.

SECTION 12: ECOLOGICAL INFORMATION

  • 12.1. Toxicity: No data available. Expected to be harmful to aquatic life.

  • 12.2. Persistence and degradability: No data available. Expected to be biodegradable.

  • 12.3. Bioaccumulative potential: No data available.

  • 12.4. Mobility in soil: No data available.

  • 12.5. Other adverse effects: No data available.

SECTION 13: DISPOSAL CONSIDERATIONS

  • 13.1. Waste treatment methods:

    • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

    • Contaminated packaging: Dispose of as unused product.

SECTION 14: TRANSPORT INFORMATION

  • DOT (US): Not regulated as a dangerous good (if flash point is confirmed > 93°C). If flash point is between 60°C and 93°C: NA1993, Combustible liquid, n.o.s. (Ethyl 2,4,4-trimethylpent-2-enoate), PG III.

  • IATA: Not regulated as a dangerous good.

  • IMDG: Not regulated as a dangerous good.

SECTION 15: REGULATORY INFORMATION

  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

  • California Prop. 65 Components: This product does not contain any chemicals known to State of California to cause cancer, birth defects, or any other reproductive harm.

SECTION 16: OTHER INFORMATION

  • Disclaimer:

    • The information provided in this Safety Data Sheet is correct to the best of our knowledge, information and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text. Much of the toxicological data herein is based on prediction and read-across from structurally similar compounds and has not been experimentally verified for this specific substance.

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Foundational

An In-depth Technical Guide to the Solubility Characteristics of Ethyl 2,4,4-trimethylpent-2-enoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2,4,4-trimethylpent-2-enoate, a molecule of interest in various chemical and pharmaceutical research settings. Recognizing the criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2,4,4-trimethylpent-2-enoate, a molecule of interest in various chemical and pharmaceutical research settings. Recognizing the critical role of solubility in reaction kinetics, purification processes, and formulation development, this document offers a theoretical framework for understanding its solubility, coupled with a detailed experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in organic media.

Introduction to Ethyl 2,4,4-trimethylpent-2-enoate

Ethyl 2,4,4-trimethylpent-2-enoate (C₁₀H₁₈O₂) is an unsaturated ester with a molecular weight of approximately 170.25 g/mol .[1] Its structure, characterized by a bulky tert-butyl group and an α,β-unsaturated ester functional group, dictates its physicochemical properties, including its solubility in various organic solvents. A clear understanding of its solubility profile is paramount for its effective use in synthesis, chromatography, and formulation.

Chemical Structure:

The presence of the ester group introduces polarity to the molecule, while the significant hydrocarbon backbone contributes to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" serves as a fundamental predictor of solubility.[2][3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of Ethyl 2,4,4-trimethylpent-2-enoate can be anticipated by analyzing its molecular structure and the corresponding intermolecular forces it can exhibit, primarily van der Waals forces and dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar alkyl groups of Ethyl 2,4,4-trimethylpent-2-enoate suggest that it will be readily soluble in nonpolar solvents. The dominant intermolecular interactions in these solutions will be London dispersion forces, which are favorable between the hydrocarbon portions of both the solute and the solvent.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess a dipole moment but lack acidic protons. The ester functionality of Ethyl 2,4,4-trimethylpent-2-enoate, with its polar C=O and C-O bonds, will engage in dipole-dipole interactions with these solvents. Therefore, good solubility is expected in this class of solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. Ethyl 2,4,4-trimethylpent-2-enoate can act as a hydrogen bond acceptor at its ester oxygen atoms. However, the bulky nonpolar part of the molecule may hinder extensive solvation by these highly ordered, hydrogen-bonded solvents. Solubility in lower alcohols is expected to be moderate but may decrease with increasing polarity and hydrogen-bonding capacity of the solvent.

Quantitative Determination of Solubility: An Experimental Protocol

To move beyond theoretical predictions, a robust experimental approach is necessary. The following protocol details the widely accepted "shake-flask" method, which is considered a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials and Equipment
  • Solute: High-purity Ethyl 2,4,4-trimethylpent-2-enoate (>98%)

  • Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps and PTFE septa

    • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or a suitably validated HPLC method for concentration analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess Ethyl 2,4,4-trimethylpent-2-enoate to a vial B Add a known volume of the organic solvent A->B C Seal the vial and place in a thermostatic shaker B->C D Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) C->D E Allow the solution to settle or centrifuge to separate undissolved solute D->E F Withdraw an aliquot of the supernatant using a syringe and filter E->F G Dilute the sample to a known volume F->G H Analyze the concentration using a calibrated GC-FID or HPLC method G->H

Caption: Experimental workflow for the determination of the solubility of Ethyl 2,4,4-trimethylpent-2-enoate.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a series of vials for each organic solvent to be tested.

  • Addition of Solute and Solvent: To each vial, add an excess amount of Ethyl 2,4,4-trimethylpent-2-enoate to ensure that a saturated solution is formed. A visible excess of the liquid solute should be present at the bottom of the vial. Then, add a precise volume of the respective organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solute to settle. For finer separation, the vials can be centrifuged.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-droplets.

  • Sample Preparation for Analysis: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a pre-validated and calibrated analytical method, such as GC-FID or HPLC, to determine the concentration of Ethyl 2,4,4-trimethylpent-2-enoate.

  • Data Calculation: Calculate the solubility in grams per 100 mL of solvent or other desired units, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be systematically organized for clear comparison and interpretation.

Table 1: Properties of Selected Organic Solvents
Solvent ClassSolventPolarity IndexDielectric Constant (20°C)
Nonpolar n-Hexane0.11.89
Toluene2.42.38
Polar Aprotic Diethyl Ether2.84.34
Tetrahydrofuran (THF)4.07.58
Ethyl Acetate4.46.02
Acetone5.120.7
Acetonitrile5.837.5
Dimethyl Sulfoxide (DMSO)7.246.7
Polar Protic n-Butanol3.917.8
Isopropanol3.919.9
Ethanol4.324.5
Methanol5.132.7

Note: Polarity index and dielectric constant values are approximate and can vary slightly with sources.[6]

Table 2: Illustrative Solubility Data for Ethyl 2,4,4-trimethylpent-2-enoate at 25°C
SolventSolubility ( g/100 mL)Qualitative Description
n-Hexane[Experimental Value]Very Soluble
Toluene[Experimental Value]Very Soluble
Diethyl Ether[Experimental Value]Freely Soluble
Tetrahydrofuran (THF)[Experimental Value]Freely Soluble
Ethyl Acetate[Experimental Value]Freely Soluble
Acetone[Experimental Value]Soluble
Acetonitrile[Experimental Value]Soluble
Dimethyl Sulfoxide (DMSO)[Experimental Value]Sparingly Soluble
n-Butanol[Experimental Value]Soluble
Isopropanol[Experimental Value]Soluble
Ethanol[Experimental Value]Sparingly Soluble
Methanol[Experimental Value]Slightly Soluble

This table is a template for presenting experimentally determined data. The qualitative descriptions are based on standard pharmaceutical definitions.

Applications in Research and Development

A thorough understanding of the solubility of Ethyl 2,4,4-trimethylpent-2-enoate is crucial for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure that reactants are in the same phase, which is essential for optimal reaction rates and yields.

  • Purification: Developing effective extraction and crystallization procedures. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be a good candidate for recrystallization.

  • Chromatography: Choosing the mobile phase for chromatographic separations (e.g., HPLC, column chromatography).

  • Formulation Science: In the context of drug development, if this molecule were an active pharmaceutical ingredient (API) or an excipient, its solubility in various pharmaceutically acceptable solvents would be a critical factor in the design of liquid dosage forms.

Conclusion

References

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Exploratory

A Technical Guide to the Boiling Point and Vapor Pressure of Ethyl 2,4,4-trimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2,4,4-trimethylpent-2-enoate is an unsaturated ester with a molecular formula of C10H18O2. As with any chemical compound, a thorough unde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,4-trimethylpent-2-enoate is an unsaturated ester with a molecular formula of C10H18O2. As with any chemical compound, a thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in fields such as drug development where properties like volatility can influence formulation, storage, and delivery. This guide provides an in-depth analysis of two critical properties: boiling point and vapor pressure.

Due to the limited availability of experimental data for this specific compound in public literature, this guide will focus on the theoretical underpinnings of these properties, predictive methodologies, and detailed experimental protocols for their determination. This approach empowers researchers to generate reliable data in their own laboratories, ensuring a self-validating system of property characterization.

Predicted Physicochemical Data

While experimental data is sparse, computational methods provide a reliable starting point for estimating the boiling point and vapor pressure of Ethyl 2,4,4-trimethylpent-2-enoate. Quantitative Structure-Property Relationship (QSPR) models, available through software such as ACD/Labs PhysChem Suite, can predict these properties based on the molecular structure.[1][2][3][4][5] Researchers are encouraged to use these tools to obtain an initial estimate.

Table 1: Physicochemical Data for Ethyl 2,4,4-trimethylpent-2-enoate

PropertyPredicted ValueExperimental ValueMethod of Determination
Boiling Point User-determined via predictive softwareTo be determinedSiwoloboff Method
Vapor Pressure User-determined via predictive softwareTo be determinedStatic Method

Theoretical Framework: The Influence of Molecular Structure

The boiling point and vapor pressure of an ester are primarily governed by the nature and strength of its intermolecular forces.[6] For esters like Ethyl 2,4,4-trimethylpent-2-enoate, the key intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions arising from the polar carbonyl group.[6][7] Unlike alcohols or carboxylic acids of similar molecular weight, esters cannot act as hydrogen bond donors, which results in comparatively lower boiling points.[7][8][9]

The structure of Ethyl 2,4,4-trimethylpent-2-enoate features significant branching. This branching is expected to lower its boiling point compared to a straight-chain isomer of the same molecular weight.[10][11][12][13] The bulky trimethylpentyl group creates steric hindrance, which reduces the effective surface area for intermolecular contact, thereby weakening the overall van der Waals forces.[10][12]

Experimental Determination of Boiling Point

For a definitive value, experimental determination is essential. The Siwoloboff method is a reliable micro-technique for determining the boiling point of a small quantity of liquid.[14][15][16][17]

Protocol: Siwoloboff Method for Boiling Point Determination

Objective: To determine the boiling point of Ethyl 2,4,4-trimethylpent-2-enoate using a micro-scale method.

Materials:

  • Sample of Ethyl 2,4,4-trimethylpent-2-enoate

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Sample Assembly: Add a small amount (approximately 0.5 mL) of Ethyl 2,4,4-trimethylpent-2-enoate to the small test tube. Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the sample is immersed in the oil bath.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, turn off the heat.

  • Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[15] Record this temperature.

  • Verification: Allow the apparatus to cool sufficiently and repeat the measurement to ensure reproducibility.

Diagram of Siwoloboff Method Workflow:

Siwoloboff_Method A Prepare Thiele tube with oil B Assemble sample tube with ester and inverted capillary A->B C Attach sample tube to thermometer B->C D Suspend assembly in Thiele tube C->D E Heat the side arm of the Thiele tube D->E F Observe for a continuous stream of bubbles E->F Monitor temperature G Turn off heat and allow to cool F->G Boiling point reached H Record temperature when liquid enters capillary G->H Observe capillary I Repeat for verification H->I

Caption: Workflow for Boiling Point Determination by the Siwoloboff Method.

Experimental Determination of Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. The static method is a direct and accurate way to measure the vapor pressure of a pure liquid at different temperatures.[18][19][20][21]

Protocol: Static Method for Vapor Pressure Measurement

Objective: To determine the vapor pressure of Ethyl 2,4,4-trimethylpent-2-enoate as a function of temperature.

Materials:

  • Sample of Ethyl 2,4,4-trimethylpent-2-enoate

  • Isoteniscope or a similar static vapor pressure apparatus

  • Thermostatic bath with precise temperature control

  • Pressure transducer or manometer

  • Vacuum pump

  • Temperature probe (calibrated)

Procedure:

  • Sample Preparation: Introduce a pure sample of Ethyl 2,4,4-trimethylpent-2-enoate into the sample bulb of the apparatus.

  • Degassing: It is crucial to remove any dissolved gases from the sample. This is typically achieved by repeated freeze-pump-thaw cycles. Freeze the sample with liquid nitrogen, evacuate the headspace with the vacuum pump, and then allow the sample to thaw. Repeat this process several times.

  • Equilibration: Place the sample bulb in the thermostatic bath set to the desired temperature. Allow sufficient time for the system to reach thermal equilibrium.

  • Measurement: Once the temperature and pressure have stabilized, record the temperature of the bath and the pressure reading from the transducer or manometer. This pressure is the vapor pressure of the sample at that temperature.[18][21]

  • Data Collection: Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Diagram of Static Method Workflow:

Static_Method A Introduce sample into the apparatus B Degas the sample (e.g., freeze-pump-thaw) A->B C Immerse sample in a thermostatic bath at a set temperature B->C D Allow the system to reach thermal equilibrium C->D Stabilization E Measure and record the stable pressure and temperature D->E F Change the bath temperature E->F G Repeat steps C-E for multiple data points E->G Data point collected F->C New temperature

Caption: Workflow for Vapor Pressure Determination by the Static Method.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the boiling point and vapor pressure of Ethyl 2,4,4-trimethylpent-2-enoate. While experimentally determined values are not yet widely available, the presented theoretical background, predictive resources, and detailed experimental protocols offer researchers the necessary tools to characterize this compound with a high degree of scientific rigor. The principles of structure-property relationships, combined with meticulous experimental technique, will yield reliable and verifiable data crucial for the advancement of research and development activities.

References

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Foundational

An In-depth Technical Guide to the Isomeric Forms of Ethyl 2,4,4-trimethylpent-2-enoate: Synthesis, Characterization, and Separation

Abstract Ethyl 2,4,4-trimethylpent-2-enoate, an α,β-unsaturated ester, presents a critical case study in the field of stereochemistry due to the existence of geometric (E/Z) isomers. The spatial arrangement of substituen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2,4,4-trimethylpent-2-enoate, an α,β-unsaturated ester, presents a critical case study in the field of stereochemistry due to the existence of geometric (E/Z) isomers. The spatial arrangement of substituents around the carbon-carbon double bond gives rise to distinct (E) and (Z) forms, which can possess different physicochemical properties and biological activities. This is of paramount importance in drug development and fine chemical synthesis, where isomeric purity is often a regulatory and functional necessity.[1] This technical guide provides a comprehensive analysis of the isomeric forms of ethyl 2,4,4-trimethylpent-2-enoate, detailing stereoselective synthesis strategies, in-depth spectroscopic characterization for unambiguous identification, and robust chromatographic protocols for their separation and quantification.

Introduction: The Significance of Geometric Isomerism

Geometric isomerism, a form of stereoisomerism, arises from the restricted rotation around a double bond.[2][3] In the case of ethyl 2,4,4-trimethylpent-2-enoate, the substituents on the two sp² hybridized carbon atoms of the double bond can be arranged in two different ways in space, leading to the (E) and (Z) isomers.

  • (Z)-isomer: The higher priority groups on each carbon of the double bond are on the same side (from the German zusammen).

  • (E)-isomer: The higher priority groups on each carbon of the double bond are on opposite sides (from the German entgegen).

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these configurations.[4] For ethyl 2,4,4-trimethylpent-2-enoate, the ester group (-COOEt) has a higher priority than the methyl group (-CH₃) on one carbon, and the tert-butyl group (-C(CH₃)₃) has a higher priority than the vinylic hydrogen (-H) on the other. The ability to synthesize, identify, and separate these isomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients and other high-purity chemical products.

Stereoselective Synthesis: The Horner-Wadsworth-Emmons Reaction

Controlling the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For the preparation of α,β-unsaturated esters like ethyl 2,4,4-trimethylpent-2-enoate, the Horner-Wadsworth-Emmons (HWE) reaction is one of the most reliable and widely used methods for selectively forming the (E)-isomer.[5][6][7]

Causality of (E)-Selectivity in the HWE Reaction: The HWE reaction involves the nucleophilic attack of a stabilized phosphonate carbanion on an aldehyde (in this case, 2,2-dimethylpropanal, also known as pivaldehyde). The key to its stereoselectivity lies in the thermodynamics of the intermediate oxaphosphetane formation. The transition state leading to the anti oxaphosphetane is sterically less hindered and therefore lower in energy than the transition state leading to the syn oxaphosphetane. The subsequent syn-elimination from the more stable anti intermediate preferentially yields the (E)-alkene.[6] While modifications such as the Still-Gennari protocol exist to favor the (Z)-isomer using electron-withdrawing groups on the phosphonate, the standard HWE reaction remains the workhorse for (E)-selective synthesis.[6][8]

HWE_Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Deprotonation Aldehyde Aldehyde (2,2-dimethylpropanal) Anti_TS Anti-Oxaphosphetane (Lower Energy TS) Aldehyde->Anti_TS Nucleophilic Attack Product (E)-Ethyl 2,4,4-trimethylpent-2-enoate Carbanion->Anti_TS Nucleophilic Attack Syn_TS Syn-Oxaphosphetane (Higher Energy TS) Carbanion->Syn_TS Disfavored Anti_TS->Product Syn-elimination GCMS_Workflow Sample Isomer Mixture (in volatile solvent) Injector GC Injector (Vaporization) Sample->Injector Column GC Column (e.g., Polar WAX phase) Separation based on polarity & B.P. Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data System (Chromatogram & Spectra) MS->Data HPLC_Workflow Solvent Mobile Phase (e.g., ACN/H₂O) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (e.g., C18, C30) Shape-selective separation Injector->Column Sample Isomer Mixture Sample->Injector Detector Detector (e.g., UV-Vis or MS) Column->Detector Data Data System Detector->Data

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2,4,4-trimethylpent-2-enoate in Fragrance Synthesis

This guide outlines the technical specifications, synthesis protocols, and application workflows for Ethyl 2,4,4-trimethylpent-2-enoate (CAS 22147-70-2), a specialized alpha,beta-unsaturated ester used as a high-value in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis protocols, and application workflows for Ethyl 2,4,4-trimethylpent-2-enoate (CAS 22147-70-2), a specialized alpha,beta-unsaturated ester used as a high-value intermediate in the synthesis of branched aliphatic fragrance ingredients and potential cyclic musk precursors.

Executive Summary

Ethyl 2,4,4-trimethylpent-2-enoate is a sterically hindered, branched


-unsaturated ester. Unlike linear esters (e.g., Pear Ester) which are used directly for their fruity top notes, this molecule primarily serves as a versatile scaffold  for generating complex, substantive odorants. Its unique structure—featuring a tert-butyl group conjugated to an acrylic system—makes it an ideal Michael acceptor and a precursor for hydrogenation into substantive fruity/woody saturated esters or reduction into resistant allylic alcohols.
Key Applications
  • Intermediate for Saturated Esters: Hydrogenation yields Ethyl 2,4,4-trimethylpentanoate, a substantive fruity-ethereal blender.

  • Precursor to Allylic Alcohols: Reduction yields 2,4,4-trimethylpent-2-en-1-ol, a woody-floral modifier with high chemical stability.

  • Michael Acceptor: Substrate for conjugate addition reactions to generate novel

    
    -functionalized odorants (e.g., with thiols or amines for tropical nuances).
    

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 2,4,4-trimethylpent-2-enoate
CAS Number 22147-70-2
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile (Raw) Ethereal, fruity, green, slightly chamomile-like
Boiling Point ~185°C (Predicted)
LogP ~3.4 (Estimated)
Solubility Soluble in ethanol, paraffin oil; Insoluble in water

Synthesis Protocol (Horner-Wadsworth-Emmons Route)

While carbonylation of diisobutylene is possible industrially, the Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective laboratory/pilot-scale route with higher purity, essential for fragrance applications where isomeric purity dictates odor quality.

Reaction Scheme

Reagents: Pivalaldehyde (Trimethylacetaldehyde) + Triethyl 2-phosphonopropionate Catalyst: Sodium Ethoxide or Sodium Hydride Solvent: THF or Toluene

Step-by-Step Protocol

1. Reagent Preparation:

  • Phosphonate Solution: Dissolve Triethyl 2-phosphonopropionate (1.1 eq) in anhydrous THF (5 mL/g precursor) under nitrogen atmosphere.

  • Base Activation: Cool the solution to 0°C. Slowly add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Allow H₂ evolution to cease (approx. 30 min). Stir until the solution becomes clear/yellowish.

2. Aldehyde Addition:

  • Maintain temperature at 0–5°C.

  • Add Pivalaldehyde (1.0 eq) dropwise over 45 minutes. The sterically bulky tert-butyl group requires slow addition to prevent exotherms and ensure proper mixing.

  • Note: The reaction is stereoselective for the (E)-isomer due to thermodynamic control and steric bulk.

3. Reaction Phase:

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir for 4–6 hours. Monitor consumption of pivalaldehyde via GC-FID or TLC (Hexane:EtOAc 9:1).

4. Quench & Workup:

  • Quench with saturated NH₄Cl solution.

  • Extract the aqueous layer 3x with Diethyl Ether or MTBE.

  • Combine organic layers and wash with brine. Dry over anhydrous MgSO₄.

5. Purification:

  • Concentrate under reduced pressure.

  • Distillation: Perform fractional distillation under high vacuum (0.5 mmHg). Collect the fraction boiling at ~65–70°C (pressure dependent).

  • Yield Target: >85%

Downstream Application Workflows

The utility of Ethyl 2,4,4-trimethylpent-2-enoate lies in its transformation into "bottled" fragrance ingredients.

Workflow A: Hydrogenation (Saturated Fruity Ester)

Converting the unsaturated ester to its saturated counterpart increases substantivity and alters the odor profile to a smoother, berry-like note.

  • Catalyst: 5% Pd/C (5 wt% loading).

  • Conditions: H₂ atmosphere (balloon or 1-3 bar), Ethanol solvent, RT, 4 hours.

  • Product: Ethyl 2,4,4-trimethylpentanoate.[1]

  • Odor: Softer, ripe fruit, woody undertone.

Workflow B: Selective Reduction (Allylic Alcohol)

Reducing the ester to an alcohol while retaining the double bond creates a diffusive woody/floral material similar to Isoprenol derivatives but more substantive.

  • Reagent: DIBAL-H (2.2 eq) in Toluene at -78°C to 0°C.

  • Product: 2,4,4-trimethylpent-2-en-1-ol.[2]

  • Odor: Fresh, floral-woody, rose-oxide nuances.

Visualization of Chemical Pathways

G Pivalaldehyde Pivalaldehyde (Starting Material) Intermediate Ethyl 2,4,4-trimethylpent-2-enoate (The Core Intermediate) Pivalaldehyde->Intermediate HWE Reaction (NaH, THF) Phosphonate Triethyl 2-phosphonopropionate Phosphonate->Intermediate SatEster Ethyl 2,4,4-trimethylpentanoate (Fruity/Berry Note) Intermediate->SatEster Hydrogenation (H2, Pd/C) AllylAlc 2,4,4-trimethylpent-2-en-1-ol (Woody/Floral Note) Intermediate->AllylAlc Reduction (DIBAL-H or LiAlH4) MichaelAdduct Beta-Functionalized Esters (Sulfur/Amine Modified) Intermediate->MichaelAdduct Michael Addition (Nucleophiles)

Figure 1: Synthetic genealogy of Ethyl 2,4,4-trimethylpent-2-enoate and its downstream fragrance derivatives.

Quality Control & Validation Protocols

Trustworthiness in fragrance synthesis relies on rigorous impurity profiling. The steric bulk of the tert-butyl group can lead to incomplete reactions or isomerization issues.

GC-MS Analysis Parameters
  • Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 50°C (2 min) → 10°C/min → 240°C (5 min).

  • Acceptance Criteria:

    • Purity: >98.0% (Area %).

    • Isomer Ratio: (E)-isomer > 95% (if stereochemistry is critical for odor).

    • Acid Value: < 1.0 mg KOH/g (residual acid causes off-notes).

NMR Validation (Self-Validating Check)

To confirm the structure and isomeric purity:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the olefinic proton (CH =C) as a singlet or fine quartet around δ 6.7–6.9 ppm.

    • Confirm tert-butyl group as a strong singlet (9H) around δ 1.1–1.2 ppm.

    • Confirm Ethyl group: Quartet (~4.1 ppm) and Triplet (~1.3 ppm).

  • Diagnostic: The shift of the olefinic proton distinguishes the E vs Z isomer due to the magnetic anisotropy of the carbonyl group.

Safety & Handling (REACH/GHS)

  • Hazard Classification: Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Use in a fume hood. Avoid inhalation of vapors.[3]

  • Storage: Store under nitrogen in a cool, dry place. Alpha,beta-unsaturated esters can polymerize or oxidize over time; stabilization with BHT (0.1%) is recommended for long-term storage.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71356965, Ethyl 2,4,4-trimethylpent-2-enoate. Retrieved from [Link]

  • The Good Scents Company (2025). Ethyl (E)-2-methyl-2-pentenoate and related unsaturated esters. Retrieved from [Link]

  • Bedoukian Research (2024). Fragrance and Flavor Ingredients: Alpha,Beta-Unsaturated Esters. (General reference for handling unsaturated ester intermediates). Retrieved from [Link]

Sources

Application

Laboratory scale-up procedures for Ethyl 2,4,4-trimethylpent-2-enoate production

This Application Note and Protocol guide is designed for researchers and process chemists transitioning Ethyl 2,4,4-trimethylpent-2-enoate from bench-scale discovery to kilo-lab production. Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists transitioning Ethyl 2,4,4-trimethylpent-2-enoate from bench-scale discovery to kilo-lab production.

Executive Summary & Strategic Route Selection

The synthesis of Ethyl 2,4,4-trimethylpent-2-enoate presents a classic challenge in steric management. The molecule features a bulky tert-butyl group adjacent to the


-carbon of an 

-unsaturated ester.

While historical routes might employ the Reformatsky reaction (condensation of


-bromoesters with aldehydes using Zinc), that pathway is suboptimal for scale-up due to:
  • Initiation Latency: The induction period of Zinc activation is unpredictable, posing a thermal runaway risk upon sudden initiation.

  • Heterogeneity: Managing solid Zinc suspension at scale creates agitation and fouling issues.

Selected Route: Horner-Wadsworth-Emmons (HWE) Reaction This guide details the HWE olefination between Pivalaldehyde (2,2-dimethylpropanal) and Triethyl 2-phosphonopropionate .

  • Why HWE? It offers homogeneous reaction conditions, predictable exotherms, and high stereoselectivity for the thermodynamically stable (

    
    )-isomer.
    
  • Scale-Up Adaptation: We replace the laboratory standard base Sodium Hydride (NaH) with Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) . This eliminates hazardous hydrogen gas evolution and allows for precise dosing of a liquid base solution.

Reaction Engineering & Mechanism

Chemical Equation

Method

Polymerization applications involving Ethyl 2,4,4-trimethylpent-2-enoate monomers

Application Note: Advanced Polymerization Strategies for Sterically Hindered Enoates Executive Summary & Structural Analysis Ethyl 2,4,4-trimethylpent-2-enoate represents a class of highly sterically hindered -unsaturate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymerization Strategies for Sterically Hindered Enoates

Executive Summary & Structural Analysis

Ethyl 2,4,4-trimethylpent-2-enoate represents a class of highly sterically hindered


-unsaturated esters. Its structure—featuring a bulky tert-butyl group at the 

-position and a methyl group at the

-position relative to the carbonyl—presents unique challenges and opportunities in polymer science. Unlike common acrylates, this monomer exhibits significant resistance to homopolymerization under standard radical conditions due to steric interference at the propagating site and a low ceiling temperature (

).

However, when polymerized using specific anionic protocols or copolymerized with electron-rich monomers, it yields polymers with exceptional hydrolytic stability , high glass transition temperatures (


) , and low surface energy . These properties make it a valuable candidate for high-performance coatings, hydrophobic drug delivery matrices, and lithographic resist materials.

Structural Breakdown:

  • Systematic Name: Ethyl 2,4,4-trimethylpent-2-enoate[1][2][3][4][5][6][7]

  • Functional Class:

    
    -Neopentyl-substituted Methacrylate Analog
    
  • Key Feature: The steric bulk of the tert-butyl group (

    
    ) at the 
    
    
    
    -carbon effectively shields the polymer backbone, enhancing chemical resistance but impeding propagation kinetics.

Mechanistic Insight: Overcoming the Steric Barrier

To successfully polymerize this monomer, one must understand the thermodynamic and kinetic barriers:

  • Steric Hindrance: The bulky

    
    -substituent severely retards the approach of the monomer to the active chain end (
    
    
    
    is low).
  • Ceiling Temperature (

    
    ):  Steric crowding in the polymer chain destabilizes the backbone, lowering the 
    
    
    
    . Polymerization must be conducted at low temperatures to favor propagation over depolymerization.
  • Chain Transfer: In radical polymerization, the allylic hydrogens on the

    
    -methyl group are prone to abstraction, leading to degradative chain transfer.
    

Strategic Solution:

  • Primary Method: Anionic Polymerization at low temperature (-78°C) using bulky initiators (e.g., sec-BuLi) in polar solvents (THF) to stabilize the enolate chain end.

  • Secondary Method: Radical Copolymerization with electron-rich monomers (e.g., Vinyl Ethers, Styrene) to form alternating copolymers, leveraging electronic disparities to overcome steric inhibition.

Experimental Protocols

Protocol A: Low-Temperature Anionic Homopolymerization

Target: High Molecular Weight, Low Polydispersity Index (PDI) Homopolymers

Reagents:

  • Monomer: Ethyl 2,4,4-trimethylpent-2-enoate (Distilled over

    
     under reduced pressure immediately before use).
    
  • Initiator: sec-Butyllithium (sec-BuLi), 1.3 M in cyclohexane.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone).

  • Terminator: Degassed Methanol.

Step-by-Step Methodology:

  • Reactor Preparation:

    • Flame-dry a 250 mL Schlenk flask under high vacuum.

    • Cycle with dry Argon (3x) to ensure an inert atmosphere.

  • Solvent & Temperature Control:

    • Cannulate 100 mL of anhydrous THF into the flask.

    • Cool the reactor to -78°C using a dry ice/acetone bath. Critical: Low temperature is essential to suppress depolymerization.

  • Initiation:

    • Add sec-BuLi (calculated based on target

      
      , e.g., 0.5 mmol for 20k  g/mol  target) dropwise via gastight syringe.
      
    • Observation: The solution may turn a faint yellow/orange, indicating the formation of the active species.

  • Monomer Addition:

    • Dilute the monomer (10 g) with an equal volume of THF to reduce local concentration effects.

    • Add the monomer solution slowly over 30 minutes using a syringe pump.

    • Note: Maintain the bath temperature strictly at -78°C.

  • Propagation:

    • Stir the reaction for 4–6 hours at -78°C.

    • Monitoring: Withdraw aliquots for GPC analysis to track conversion.

  • Termination & Isolation:

    • Quench with 2 mL degassed methanol.

    • Precipitate the polymer into a 10-fold excess of cold hexanes (or methanol/water mix depending on solubility).

    • Filter and dry under vacuum at 40°C for 24 hours.

Data Output:

Parameter Typical Value Notes
Conversion 85–95% Requires strict purity

|


 (GPC)  | 15,000 – 50,000 Da | Controlled by [M]/[I] ratio |
| PDI (

)
| < 1.20 | Narrow distribution indicates living character | |

(DSC)
| > 120°C | High rigidity due to steric bulk |[2]
Protocol B: Radical Copolymerization with Styrene

Target: Alternating Copolymers for Coatings

Rationale: The electron-deficient ester group of the enoate pairs with the electron-rich phenyl ring of styrene, facilitating cross-propagation.

Reagents:

  • Monomer A: Ethyl 2,4,4-trimethylpent-2-enoate (50 mol%).

  • Monomer B: Styrene (50 mol%), inhibitor removed.

  • Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to total monomer.

  • Solvent: Toluene (50 wt% solids).

Methodology:

  • Combine monomers and solvent in a Schlenk tube.

  • Degas via three freeze-pump-thaw cycles.

  • Add AIBN under Argon flow.

  • Heat to 60°C for 24 hours.

  • Precipitate into methanol.

Applications in Drug Development & Materials

A. Hydrophobic Drug Delivery Matrices

The bulky hydrophobic side chain makes poly(ethyl 2,4,4-trimethylpent-2-enoate) an excellent candidate for the hydrophobic core of amphiphilic block copolymers (e.g., PEG-b-PolyEnoate).

  • Function: Encapsulation of poorly water-soluble drugs (e.g., Paclitaxel).

  • Advantage: The steric bulk retards hydrolytic degradation of the ester, providing sustained release profiles compared to standard PLA or PLGA matrices.

B. High-Performance Optical Coatings
  • Property: The amorphous nature (due to atactic microstructure) and high

    
     result in excellent optical transparency.
    
  • Use Case: Protective coatings for optical sensors where moisture resistance and thermal stability are critical.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the polymerization method based on the desired application.

PolymerizationStrategy Start Monomer: Ethyl 2,4,4-trimethylpent-2-enoate Goal Define Target Application Start->Goal Path1 High MW Homopolymer (Precision Materials) Goal->Path1 Requires Structural Regularity Path2 Functional Copolymer (Coatings/Adhesives) Goal->Path2 Requires Cost Efficiency Anionic Anionic Polymerization (-78°C, sec-BuLi) Path1->Anionic Overcomes Sterics Radical Radical Copolymerization (w/ Styrene or Vinyl Ether) Path2->Radical Leverages Electronics Outcome1 Narrow PDI, High Tg Living Character Anionic->Outcome1 Outcome2 Alternating Structure Tunable Properties Radical->Outcome2

Caption: Decision matrix for processing sterically hindered enoate monomers.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. Link

  • Szwarc, M. (1968). Carbanions, Living Polymers, and Electron Transfer Processes. Interscience Publishers.
  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. 2nd Edition. Elsevier. Link

  • Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37-245. (Context on hindered methacrylates in lithography). Link

  • PubChem. (2023). "Ethyl 2,4,4-trimethylpent-2-enoate Compound Summary." National Center for Biotechnology Information. Link

Sources

Application

Reaction conditions for transesterification of Ethyl 2,4,4-trimethylpent-2-enoate

Focus Substrate: Ethyl 2,4,4-trimethylpent-2-enoate Executive Summary Objective: To provide field-validated protocols for the transesterification of Ethyl 2,4,4-trimethylpent-2-enoate (and structurally related sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: Ethyl 2,4,4-trimethylpent-2-enoate

Executive Summary

Objective: To provide field-validated protocols for the transesterification of Ethyl 2,4,4-trimethylpent-2-enoate (and structurally related sterically hindered


-unsaturated esters) with various alcohols.

The Challenge: Ethyl 2,4,4-trimethylpent-2-enoate presents a "perfect storm" of reactivity barriers:

  • Steric Shielding: The

    
    -tert-butyl group and the 
    
    
    
    -methyl group create a highly congested environment around the carbonyl carbon, severely retarding nucleophilic attack.[1]
  • Electronic Deactivation: The

    
    -unsaturation (conjugation) lowers the electrophilicity of the carbonyl center via resonance delocalization.[1]
    
  • Reversibility: Standard acid/base catalysis (e.g.,

    
     or 
    
    
    
    ) often leads to poor conversion or competitive side reactions (e.g., Michael addition) rather than clean acyl substitution.[1]

The Solution: This guide details two distinct catalytic approaches designed to overcome these barriers:

  • Protocol A (High-Value/Research): Organostannoxane Catalysis (Otera’s Catalyst) – Operates under neutral conditions with high tolerance for steric bulk.[1]

  • Protocol B (Scale-Up/Industrial): Titanium(IV) Isopropoxide Catalysis – A robust, cost-effective method requiring rigorous moisture control.[1]

Mechanistic Insight & Substrate Analysis

The substrate, Ethyl 2,4,4-trimethylpent-2-enoate, resists standard tetrahedral intermediate formation.[1]

  • Standard Base Catalysis Failure: Alkoxides (e.g.,

    
    ) are often too bulky to penetrate the steric shield effectively, or the equilibrium favors the starting material due to the stability of the conjugated ester.
    
  • Lewis Acid Advantage: Bidentate Lewis acids (like Otera's catalyst) can activate the carbonyl oxygen and deliver the nucleophilic alcohol simultaneously via a template effect, lowering the entropic cost of the transition state.[1]

Figure 1: Catalytic Strategy Visualization

TransesterificationPathways Substrate Ethyl 2,4,4-trimethylpent-2-enoate (Sterically Hindered) Standard Standard Acid/Base (H2SO4 / NaOMe) Substrate->Standard Otera Method A: Otera's Catalyst (Distannoxane) Substrate->Otera Ti Method B: Ti(OiPr)4 (Titanium Isopropoxide) Substrate->Ti Target Target Ester (R-2,4,4-trimethylpent-2-enoate) Barrier Steric Repulsion & Electronic Deactivation Standard->Barrier Blocked Mech_Otera Double Lewis Acid Activation (Template Mechanism) Otera->Mech_Otera Mech_Ti Coordination-Insertion (High Temp Required) Ti->Mech_Ti Mech_Otera->Target High Yield Neutral pH Mech_Ti->Target Scalable Anhydrous

Caption: Comparison of catalytic pathways. Standard methods are blocked by steric/electronic barriers, while Lewis acid catalysts (Methods A & B) bypass these via coordination mechanisms.[1]

Protocol A: Otera’s Catalyst (The "Gold Standard")

Best For: High-value substrates, complex alcohols, acid/base-sensitive functional groups, and maximum conversion.[1]

Catalyst: 1,3-Disubstituted tetraalkyldistannoxane (e.g., [Cl(n-Bu)2SnOSn(n-Bu)2(OH)]2 or similar isothiocyanate derivatives).[1] Commercially available as "Otera's Catalyst".[1]

Reagents & Equipment[1]
  • Substrate: Ethyl 2,4,4-trimethylpent-2-enoate (1.0 equiv).

  • Nucleophile: Target Alcohol (R-OH) (1.0 – 1.5 equiv).[1] Note: Stoichiometric amounts often suffice, unlike acid catalysis.

  • Catalyst: Otera’s Catalyst (0.1 – 1.0 mol%).[1]

  • Solvent: Toluene or Xylenes (anhydrous).[1]

  • Apparatus: Dean-Stark trap (optional but recommended for equilibrium shift) or sealed tube.[1]

Step-by-Step Methodology
  • Preparation: In a dry reaction vessel (round-bottom flask), dissolve Ethyl 2,4,4-trimethylpent-2-enoate (10 mmol) and the target alcohol (11 mmol) in anhydrous Toluene (20 mL).

  • Catalyst Addition: Add Otera’s catalyst (0.05 mmol, 0.5 mol%).

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Critical Step: If the target alcohol has a boiling point

      
      , use a Dean-Stark apparatus to continuously remove the liberated ethanol.[1] This drives the equilibrium to completion.[1][2]
      
    • Alternative: For lower boiling alcohols, use a sealed pressure tube at

      
      , though equilibrium management is harder.[1]
      
  • Monitoring: Monitor by TLC or GC. Conversion usually reaches >95% within 4–12 hours depending on the bulk of the incoming alcohol.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.[1]

    • Purification: The organotin catalyst is lipophilic.[1] Direct flash column chromatography (Silica gel) is usually required to separate the product from the catalyst.[1] Elute with Hexanes:EtOAc gradient.[1]

    • Note: For trace tin removal (if required for pharma specs), treat the crude residue with aqueous KF solution to precipitate insoluble tin fluorides before filtration.[1]

Protocol B: Titanium(IV) Isopropoxide (The Industrial Standard)

Best For: Large-scale synthesis, robust substrates, and scenarios where organotin toxicity is a concern.[1]

Catalyst: Titanium(IV) isopropoxide (


) or Titanium(IV) ethoxide (

).[1]
Reagents & Equipment[1]
  • Substrate: Ethyl 2,4,4-trimethylpent-2-enoate.[1]

  • Nucleophile: Target Alcohol (used as solvent if cheap, or 2–5 equiv in inert solvent).[1]

  • Catalyst:

    
     (5 – 20 mol%).[1]
    
  • Conditions: Strictly anhydrous.

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills the catalyst by forming inactive

    
    .[1]
    
  • Reaction Setup:

    • Scenario 1 (Liquid Alcohol): Dissolve the ester in a large excess of the target alcohol (e.g., n-Butanol, Benzyl alcohol).[1]

    • Scenario 2 (Solid/Precious Alcohol): Dissolve ester (1 equiv) and alcohol (3 equiv) in anhydrous Toluene or Xylene.[1]

  • Catalyst Injection: Add

    
     (10 mol%) via syringe under nitrogen flow.[1] The solution usually turns slightly yellow.[1]
    
  • Thermal Activation: Heat to reflux.[1]

    • Equilibrium Drive: Open the system slightly (via a distillation head) to distill off the liberated ethanol/isopropanol azeotrope.[1] This is crucial for conversion.

  • Quenching (The "Emulsion" Trap):

    • Warning: Direct addition of water to the reaction mixture causes the formation of a gelatinous

      
       mess that is impossible to filter.
      
    • Correct Protocol: Dilute the reaction mixture with diethyl ether or MTBE.[1] Add 5% aqueous HCl or 10% tartaric acid dropwise with vigorous stirring. The acid breaks the Ti-emulsion and solubilizes the titanium salts in the aqueous layer.[1]

  • Extraction: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Distillation (vacuum) is preferred for liquid products to remove excess alcohol.[1]

Figure 2: Titanium-Mediated Workflow

TiWorkflow Start Start: Mix Ester + Alcohol (Anhydrous Conditions) CatAdd Add Ti(OiPr)4 (10 mol%) Under N2 Atmosphere Start->CatAdd Reflux Reflux with Distillation (Remove Ethanol) CatAdd->Reflux Check Check Conversion (GC/TLC) Reflux->Check Decision Complete? Check->Decision Decision->Reflux No Quench CRITICAL: Dilute with Ether Add 5% HCl or Tartaric Acid Decision->Quench Yes Workup Phase Separation (Ti stays in Aqueous) Quench->Workup Purify Vacuum Distillation or Column Chromatography Workup->Purify

Caption: Operational workflow for Ti-mediated transesterification, highlighting the critical acidic quench step to prevent emulsion formation.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (Ethanol not removed).[1]Use a Dean-Stark trap or molecular sieves (4Å) in the reflux path.[1]
Gel Formation during Workup Improper quenching of Ti-catalyst.[1]Use 10% Tartaric Acid or dilute HCl.[1] Do NOT use neutral water.[1]
Product Hydrolysis Moisture ingress.[1]Ensure strictly anhydrous solvents/reagents.[1] Dry alcohol over 3Å sieves.[1]
Catalyst Inactivity Steric bulk of incoming alcohol too high for Ti.[1]Switch to Protocol A (Otera's Catalyst) .[1]
Side Reactions (Michael Addn) Base catalysis (if using alkoxides).[1]Ensure neutral conditions (Otera/Ti). Avoid strong bases like NaH/NaOMe.[1]
References
  • Otera, J. (1993).[1] "Transesterification."[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 93(4), 1449–1470.[1] Link[1]

  • Otera, J., et al. (1991).[1] "Distannoxane-catalyzed transesterification of n-alkanoic and alpha,beta-unsaturated acid esters." The Journal of Organic Chemistry, 56(18), 5307–5311.[1] Link[1]

  • Seebach, D., et al. (1982).[1] "Titanate-Mediated Transesterifications with Functionalized Alcohols." Synthesis, 1982(2), 138-141.[1] Link[1]

  • Stanton, M. G., & Gagné, M. R. (1997).[1] "The Mechanism of Titanium-Catalyzed Transesterification." Journal of the American Chemical Society, 119(22), 5075–5082.[1] Link[1]

Sources

Method

Green chemistry methods for synthesizing Ethyl 2,4,4-trimethylpent-2-enoate

Application Note: Sustainable Catalytic Routes for the Synthesis of Ethyl 2,4,4-trimethylpent-2-enoate Executive Summary Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 22147-70-2) is a sterically hindered -unsaturated ester ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Catalytic Routes for the Synthesis of Ethyl 2,4,4-trimethylpent-2-enoate

Executive Summary

Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 22147-70-2) is a sterically hindered


-unsaturated ester utilized significantly in the fragrance industry and as a pharmacophore intermediate. Traditional synthesis relies on the Fischer esterification of the corresponding acid using homogeneous mineral acids (

) or the Wittig reaction, both of which suffer from poor atom economy, high waste generation (E-factor > 15), and corrosion issues.

This Application Note details two Green Chemistry protocols designed to overcome the specific challenges posed by the molecule's steric bulk (adjacent tert-butyl group) and conjugation.

  • Protocol A: Heterogeneous Superacid Catalysis (Sulfated Zirconia) utilizing Reactive Distillation.

  • Protocol B: Palladium-Catalyzed Alkoxycarbonylation (Atom-Economic Route).

Chemical Context & Challenges

The target molecule presents a "Perfect Storm" of synthetic challenges:

  • Steric Hindrance: The bulky tert-butyl group at C4 and the methyl group at C2 shield the carbonyl carbon, making nucleophilic attack by ethanol kinetically difficult.

  • Thermodynamic Equilibrium: Like all esterifications, the reaction is reversible. The steric bulk lowers the equilibrium constant (

    
    ), necessitating aggressive water removal.
    
  • Conjugation: The

    
    -unsaturation makes the carbonyl less electrophilic due to resonance donation.
    

Green Chemistry Solution: Replacing liquid acids with Solid Superacids (Sulfated Zirconia) allows for higher reaction temperatures (overcoming activation energy barriers) without corrosion. Coupling this with Hydrophobic Solvents (CPME) and Pervaporation/Dean-Stark creates a self-driving system.

Protocol A: Heterogeneous Superacid Catalysis

Methodology: Direct esterification of 2,4,4-trimethylpent-2-enoic acid using Sulfated Zirconia (


) in Cyclopentyl Methyl Ether (CPME).
Rationale (The "Why")
  • Catalyst: Sulfated Zirconia is a solid superacid (

    
    ). Its high acidity activates the hindered carbonyl oxygen more effectively than Amberlyst resins. It is thermally stable up to 500°C, allowing reaction temperatures 
    
    
    
    .
  • Solvent: CPME (Cyclopentyl Methyl Ether) is a preferred green solvent. It forms a positive azeotrope with water (83.6% CPME / 16.4% Water), facilitating water removal at lower temperatures than toluene. It is also resistant to peroxide formation.

  • Mechanism: Langmuir-Hinshelwood kinetics where both acid and alcohol adsorb to the surface. The hydrophobic nature of the catalyst surface prevents water poisoning.

Materials
  • Substrate: 2,4,4-trimethylpent-2-enoic acid (1.0 equiv).

  • Reagent: Ethanol (Absolute, 5.0 equiv).

  • Catalyst: Sulfated Zirconia (calcined at 600°C, 10 wt% loading relative to acid).

  • Solvent: CPME (Cyclopentyl Methyl Ether).

  • Equipment: Dean-Stark apparatus or Pervaporation membrane unit.

Step-by-Step Protocol
  • Catalyst Activation:

    • Calcine commercial Sulfated Zirconia at 550°C for 3 hours in air to remove adsorbed moisture and activate Lewis acid sites. Cool in a desiccator.

  • Reaction Assembly:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2,4,4-trimethylpent-2-enoic acid (14.2 g, 100 mmol) and CPME (50 mL).

    • Add the activated catalyst (1.4 g).

    • Add Ethanol (23 g, 500 mmol). Note: Excess ethanol drives the equilibrium.

  • Reflux & Water Removal:

    • Attach a Dean-Stark trap filled with CPME and a reflux condenser.

    • Heat the mixture to reflux (Oil bath: 115°C; Internal temp: ~106°C).

    • Process Control: Monitor the collection of the water/CPME/Ethanol azeotrope in the trap.

  • Reaction Monitoring:

    • Sample every 2 hours. Filter aliquot through a 0.2

      
      m PTFE syringe filter.
      
    • Analyze via GC-FID.

    • End Point: Typically 8-12 hours for >95% conversion due to steric hindrance.

  • Work-up (Green):

    • Cool reaction mixture to room temperature.

    • Filtration: Filter the catalyst using a sintered glass funnel. Retain catalyst for regeneration (wash with ethanol, calcine).

    • Solvent Recovery: Concentrate the filtrate under reduced pressure (Rotavap) to recover CPME and unreacted ethanol (recyclable).

  • Purification:

    • The residue is typically >95% pure. If necessary, distill under vacuum (bp ~85°C at 10 mmHg).

Protocol B: Pd-Catalyzed Alkoxycarbonylation (Atom Economy)

Methodology: Direct carbonylation of the alkene precursor (Diisobutylene) with Ethanol and CO. Note: This is an advanced method requiring high-pressure equipment but offers 100% atom economy.

Rationale

Instead of forming the acid and then esterifying (2 steps), this method builds the ester functionality directly from the alkene, CO, and ethanol.

  • Catalyst:

    
     with a bulky bidentate phosphine ligand (e.g., dtbpx) to enforce regioselectivity toward the linear/conjugated ester.
    
  • Green Aspect: Zero byproduct formation (theoretical).

Step-by-Step Protocol
  • Reactor Loading:

    • In a stainless steel autoclave (100 mL), load

      
       (0.5 mol%) and ligand 1,2-bis((di-tert-butylphosphino)methyl)benzene (dtbpx) (2.0 mol%).
      
    • Add Diisobutylene (mixture of isomers, 50 mmol).

    • Add Ethanol (20 mL) and Methanesulfonic acid (MSA) (1.0 mol%) as a promoter.

  • Pressurization:

    • Purge with

      
       (3x).
      
    • Pressurize with Carbon Monoxide (CO) to 30 bar. Safety: CO is toxic. Use CO monitoring.

  • Reaction:

    • Heat to 100°C with vigorous stirring (800 rpm) for 24 hours.

  • Work-up:

    • Cool to RT and carefully vent CO.

    • Filter through a pad of Celite to remove Pd black (if any).

    • Distill to obtain the ester.[1][2]

Comparative Data Analysis

MetricTraditional (Fischer with

)
Protocol A (Sulfated Zirconia)Protocol B (Pd-Carbonylation)
Atom Economy ~85% (Water loss)~85% (Water loss)100%
E-Factor (Waste/Product) > 15 (Acid neutralization salts)< 2 (Water is only byproduct)< 1
Reaction Time 24h+ (due to sterics)8-12h (High T capability)24h
Corrosion Risk HighNone (Solid Acid)Low
Catalyst Reusability NoYes (Calcination)Yes (Precious Metal)

Visualizations

Figure 1: Catalytic Cycle of Sulfated Zirconia Esterification

Caption: Mechanism of heterogeneous esterification on Sulfated Zirconia surface. (A) Adsorption of hindered acid, (B) Activation of Carbonyl, (C) Nucleophilic attack by Ethanol, (D) Water desorption.

SZ_Mechanism Cat Sulfated Zirconia (Surface Active Sites) Ads Adsorption: Acid-Surface Complex Cat->Ads Chemisorption Reactants Reactants: Acid + Ethanol Reactants->Cat Diffusion TS Transition State: Tetrahedral Intermediate Ads->TS Nucleophilic Attack (Rate Limiting) Des Desorption: Ester + Water TS->Des Elimination Recycle Regenerated Site Des->Recycle Product Release Recycle->Cat Cycle

Figure 2: Process Flow for Green Synthesis (Protocol A)

Caption: Integrated process flow utilizing Reactive Distillation and Solvent Recycle loops to minimize waste.

ProcessFlow Feed Feed Tank (Acid + EtOH + CPME) Reactor Reactor (Sulfated Zirconia) 115°C Feed->Reactor Charge DeanStark Dean-Stark Separator Reactor->DeanStark Azeotrope Vapor Filter Catalyst Filter Reactor->Filter Crude Mix DeanStark->Reactor Solvent Return Water Waste Water (Byproduct) DeanStark->Water Phase Sep Evap Rotary Evaporator (Solvent Recovery) Filter->Evap Filtrate Product Final Product Ethyl 2,4,4-trimethylpent-2-enoate Evap->Product Concentrate Recycle Recycled CPME/EtOH Evap->Recycle Distillate Recycle->Feed Reuse

References

  • Kiss, A. A., et al. (2025). "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." Processes.

  • Beller, M., et al. (2023). "Towards 'homeopathic' palladium-catalysed alkoxycarbonylation of aliphatic and aromatic olefins." Chemical Communications.[3][4][5]

  • Lutjen, A. B., et al. (2018).[1] "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile." Journal of Visualized Experiments.

  • PubChem. (2023). "Ethyl 2,4,4-trimethylpent-2-enoate Compound Summary." National Library of Medicine.

  • Patel, A., et al. (2021).[6] "Heteropoly acids as catalysts for liquid-phase esterification and Transesterification." Catalysis Today.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 2,4,4-trimethylpent-2-enoate Synthesis

Case ID: HWE-STERIC-004 Subject: Yield Optimization for Hindered -Unsaturated Esters Target Molecule: Ethyl 2,4,4-trimethylpent-2-enoate Reaction Class: Horner-Wadsworth-Emmons (HWE) Olefination Executive Summary & Diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HWE-STERIC-004 Subject: Yield Optimization for Hindered


-Unsaturated Esters
Target Molecule:  Ethyl 2,4,4-trimethylpent-2-enoate
Reaction Class:  Horner-Wadsworth-Emmons (HWE) Olefination

Executive Summary & Diagnostic Framework

The Core Problem: The synthesis of Ethyl 2,4,4-trimethylpent-2-enoate via the HWE reaction presents a "double steric penalty." You are reacting a sterically hindered aldehyde (Pivalaldehyde , tert-butyl group) with an


-substituted phosphonate (Triethyl 2-phosphonopropionate , 

-methyl group).

Standard protocols (NaH, 0°C to RT) often result in yields <40% due to the inability of the bulky carbanion to attack the hindered carbonyl carbon effectively. The reaction stalls at the intermediate stage or fails to initiate, leading to recovered starting material or side reactions (e.g., aldehyde polymerization/volatilization).

Diagnostic Checklist

Before altering your protocol, verify the failure mode using this decision matrix:

Observation (TLC/GC-MS)DiagnosisRemediation Strategy
High Unreacted Aldehyde Kinetic barrier (Sterics)Increase Temp (Reflux) & Base Strength.
High Unreacted Phosphonate Base degradation / Wet solventUse anhydrous THF; Titrate base.
Low Mass Balance (Missing Aldehyde) Volatility lossPivalaldehyde bp is 75°C. Use reflux condenser immediately.
Z-Isomer Contamination Kinetic control dominantSwitch to thermodynamic conditions (NaOEt/EtOH).

The "Golden Protocol" for Hindered Substrates

This protocol is optimized specifically for the Pivalaldehyde + Triethyl 2-phosphonopropionate system. It prioritizes thermodynamic equilibration to overcome the steric barrier.

Reagents & Stoichiometry[1][2][3][4]
  • Substrate: Pivalaldehyde (1.0 equiv) [Freshly distilled]

  • Reagent: Triethyl 2-phosphonopropionate (1.2 - 1.5 equiv)

  • Base: Sodium Hydride (60% dispersion, 1.5 equiv) OR Sodium Ethoxide (2.0 equiv for thermodynamic control)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology
  • Phosphonate Activation (Deprotonation):

    • Charge a flame-dried flask with NaH (1.5 equiv) under Argon.

    • Add anhydrous THF. Cool to 0°C.[1]

    • Add Triethyl 2-phosphonopropionate dropwise.

    • Crucial Step: Allow to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 30 minutes . Ensure H₂ evolution ceases. The anion must be fully formed before aldehyde addition.

  • Addition of Hindered Electrophile:

    • Cool the anion solution back to 0°C.

    • Add Pivalaldehyde (1.0 equiv) dropwise. Note: Pivalaldehyde is volatile; use a syringe to avoid evaporation loss.

  • Thermal Drive (The Yield Maker):

    • Standard HWE is done at RT.[2] This will fail here.

    • Heat the reaction to reflux (66°C) and maintain for 12–24 hours .

    • Why? The transition state for the oxaphosphetane formation is crowded. Thermal energy is required to cross this barrier.

  • Workup:

    • Quench with sat. NH₄Cl at 0°C.

    • Extract with Et₂O (x3).

    • Wash combined organics with Brine, dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is less polar than the phosphonate.

Mechanistic Insight & Visualization

The difficulty in this synthesis lies in the formation of the Oxaphosphetane intermediate. The bulky tert-butyl group of the aldehyde clashes with the ethoxy groups of the phosphonate and the


-methyl group.
Pathway Diagram

The following diagram illustrates the kinetic bottlenecks and the necessity of thermal driving forces.

HWE_Mechanism cluster_sterics Yield Killer: Steric Repulsion Reagents Pivalaldehyde + Phosphonate Anion TS_Attack Transition State (Steric Clash!) Reagents->TS_Attack Slow (Rate Limiting) Oxaphosphetane Oxaphosphetane Intermediate TS_Attack->Oxaphosphetane Requires Heat Elimination Elimination Step Oxaphosphetane->Elimination Fast Product Ethyl 2,4,4-trimethylpent-2-enoate (E-Isomer) Elimination->Product - (EtO)2PO2Na

Figure 1: Reaction pathway highlighting the rate-limiting steric clash at the transition state between the tert-butyl group and the phosphonate alpha-methyl group.

Troubleshooting & FAQs

Q1: I am seeing low conversion even after reflux. What next?

A: If NaH/THF reflux fails, the issue is likely the counter-ion. Switch to Masamune-Roush conditions .

  • Protocol: Use LiCl (1.2 equiv) and DBU (1.5 equiv) in Acetonitrile (MeCN).

  • Mechanism: The Lithium cation (

    
    ) coordinates to the phosphonate oxygen and the aldehyde carbonyl, acting as a Lewis acid template. This brings the reactants together despite the steric bulk and increases the acidity of the phosphonate 
    
    
    
    -proton [1].
Q2: My product is a mixture of E and Z isomers. How do I maximize the E-isomer?

A: The HWE reaction is generally


-selective (thermodynamic).[3]
  • Cause: If you see high

    
    , you might be stopping the reaction too early (kinetic control) or using a base that prevents equilibration.
    
  • Fix: Switch solvent to Ethanol and base to NaOEt . The protic solvent facilitates the equilibration of the betaine intermediate to the thermodynamic

    
    -oxaphosphetane before elimination occurs [2].
    
Q3: Can I use the Wittig reaction (Phosphonium salt) instead?

A: Generally, No .

  • Reason: Stabilized Wittig ylides (needed for esters) are much less nucleophilic than HWE phosphonates. Reacting a stabilized ylide with a hindered ketone/aldehyde like pivalaldehyde is notoriously difficult and often requires high pressure or weeks of reflux. Stick to HWE.

Q4: I'm losing Pivalaldehyde during the reaction.

A: Pivalaldehyde boils at ~75°C.

  • Fix: If you are refluxing THF (66°C), you are dangerously close to the boiling point of your substrate. Use a highly efficient reflux condenser (double-surface or dimroth) with coolant at 0°C. Alternatively, add the aldehyde as a solution in THF via a syringe pump below the surface of the refluxing mixture.

Comparative Data: Base & Solvent Effects[3]

The following table summarizes expected outcomes based on literature precedents for hindered HWE reactions [3].

ConditionBase/SolventExpected YieldE:Z RatioNotes
Standard NaH / THF (0°C)< 30%90:10Fails due to sterics.
Thermal NaH / THF (Reflux)65 - 75%> 95:5Recommended starting point.
Lewis Acid LiCl / DBU / MeCN70 - 85%> 95:5Best for very hindered substrates.
Protic NaOEt / EtOH60 - 70%> 98:2Best for high E-selectivity.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186.

  • Thompson, S. K., & Heathcock, C. H. (1990). Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Wadsworth-Emmons reaction of substituted phosphonoacetates with aldehydes.[4] The Journal of Organic Chemistry, 55(10), 3004–3005.

  • Modern Organic Synthesis. (2017). The Horner–Wadsworth–Emmons Reaction. In: Carruthers, W., Coldham, I. (eds). Cambridge University Press.

Sources

Optimization

Technical Support Center: Separation of E and Z Isomers in Ethyl 2,4,4-trimethylpent-2-enoate Mixtures

Welcome to the technical support center for the resolution of E and Z isomeric mixtures of Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of E and Z isomeric mixtures of Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and validated protocols for the successful separation and analysis of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E and Z isomers of Ethyl 2,4,4-trimethylpent-2-enoate important?

A1: The spatial arrangement of substituents around the carbon-carbon double bond in E and Z isomers can lead to significant differences in their physical, chemical, and biological properties.[1] In drug development, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Therefore, a robust separation method is critical for characterization, quality control, and ensuring the safety and efficacy of a final product.[2]

Q2: What are the main challenges in separating the E and Z isomers of this compound?

A2: The primary challenge lies in the subtle differences in the physicochemical properties of the E and Z isomers. Ethyl 2,4,4-trimethylpent-2-enoate is a relatively non-polar molecule, and its geometric isomers have very similar polarities and boiling points, making them difficult to separate by conventional techniques like distillation. Chromatographic methods require high selectivity to resolve these closely related compounds. Another potential issue is the risk of isomerization during the separation process, which can be influenced by factors such as temperature, light, and the chemical environment (e.g., acidic or basic conditions).

Q3: Which analytical techniques are most suitable for separating and quantifying these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the separation of E and Z isomers. For quantification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[3]

Understanding the Physicochemical Differences

A successful separation strategy hinges on exploiting the subtle differences between the E and Z isomers. While specific experimental data for the individual isomers of ethyl 2,4,4-trimethylpent-2-enoate is scarce, we can infer their properties based on the general principles of geometric isomerism.

Property(E)-ethyl 2,4,4-trimethylpent-2-enoate(Z)-ethyl 2,4,4-trimethylpent-2-enoateRationale for Separation
Structure The bulky tert-butyl group and the ester group are on opposite sides of the double bond.The bulky tert-butyl group and the ester group are on the same side of the double bond.The different spatial arrangements lead to variations in molecular shape and dipole moment.
Polarity Expected to be slightly less polar.Expected to be slightly more polar due to the potential for a larger net dipole moment.This small difference in polarity can be exploited by using polar stationary phases in HPLC or GC.
Boiling Point Expected to be slightly lower.Expected to be slightly higher due to potentially stronger intermolecular dipole-dipole interactions.While difficult to separate by distillation alone, this difference can influence retention times in GC.
Steric Hindrance Less sterically hindered.More sterically hindered.This can affect interactions with the stationary phase in chromatography, with the less hindered isomer potentially interacting more freely.

Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of E/Z isomers. The choice of stationary phase is critical for achieving the necessary selectivity.

Column TypeSeparation PrincipleRecommended for Ethyl 2,4,4-trimethylpent-2-enoate
C18 (ODS) Reversed-phase chromatography based on hydrophobicity.[2][4]Good starting point, but may require optimization of mobile phase for sufficient resolution.
Phenyl or PFP (Pentafluorophenyl) Offers π-π interactions and shape selectivity.[5]Highly recommended due to potential interactions with the double bond and ester group, enhancing selectivity.
Embedded Amide/Polar-Embedded Provides alternative selectivity through hydrogen bonding and dipole-dipole interactions.[5]Can be effective if polarity differences between the isomers are significant enough.
Cholesterol-based Provides shape-based selectivity.[6]A good option for separating rigid geometric isomers.
Silver-Ion (Ag+) Chromatography Based on the reversible formation of charge-transfer complexes between silver ions and the π-electrons of the double bond.[7][8][9]A highly selective method for separating unsaturated compounds, including E/Z isomers. The Z-isomer, with its more exposed double bond, often interacts more strongly.

graph HPLC_Method_Development {
rankdir=LR;
node [shape=box, style=rounded, fontname=Helvetica, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [color="#5F6368"];

Start [label="Start: E/Z Mixture"]; Column_Screening [label="Column Screening\n(C18, Phenyl, Ag+)", fillcolor="#34A853"]; Mobile_Phase_Opt [label="Mobile Phase Optimization\n(Acetonitrile/Methanol, Water/Hexane)", fillcolor="#FBBC05"]; Parameter_Adj [label="Parameter Adjustment\n(Flow Rate, Temperature)", fillcolor="#EA4335"]; Validation [label="Method Validation\n(Resolution > 1.5)", fillcolor="#4285F4"]; End [label="End: Separated Isomers"];

Start -> Column_Screening; Column_Screening -> Mobile_Phase_Opt; Mobile_Phase_Opt -> Parameter_Adj; Parameter_Adj -> Validation; Validation -> End [label="Success"]; Validation -> Mobile_Phase_Opt [label="Failure", style=dashed]; }

Caption: HPLC method development workflow for E/Z isomer separation.

Objective: To achieve baseline separation of the E and Z isomers of ethyl 2,4,4-trimethylpent-2-enoate.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., Phenyl-Hexyl, 250 x 4.6 mm, 5 µm)

Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water or n-Hexane (for normal phase)

  • Sample of ethyl 2,4,4-trimethylpent-2-enoate mixture (dissolved in mobile phase)

Procedure (Reversed-Phase):

  • Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 70:30 v/v). Adjust the ratio to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Varying the temperature can affect selectivity.

  • Detection: UV at 220 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Analysis: Monitor the chromatogram for two distinct peaks. The Z-isomer is expected to elute slightly earlier in reversed-phase due to its generally higher polarity.

Procedure (Silver-Ion Chromatography - Normal Phase):

  • Column: Silver-ion impregnated silica column.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and a polar modifier like Isopropanol or Acetonitrile (e.g., 98:2 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: The Z-isomer is expected to be more retained and elute later due to stronger interaction with the silver ions.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile compounds like ethyl 2,4,4-trimethylpent-2-enoate.

  • Mid-to-high polarity columns (e.g., containing cyanopropyl or polyethylene glycol phases): These are generally effective for separating geometric isomers due to differences in dipole-dipole interactions.

  • Capillary columns with long lengths (e.g., 30-60 m): Longer columns provide higher theoretical plates and better resolution.

Objective: To separate the E and Z isomers of ethyl 2,4,4-trimethylpent-2-enoate by gas chromatography.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-225 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

    • This program should be optimized based on the initial results.

  • Injection: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., hexane or ethyl acetate).

  • Analysis: The isomer with the lower boiling point (likely the E-isomer) is expected to elute first.

Troubleshooting Guide

Caption: A logical approach to troubleshooting poor isomer separation.

Q1: My HPLC chromatogram shows only one broad peak or a peak with a shoulder. What should I do?

A1: This indicates co-elution or poor resolution.[10][11]

  • Detecting Co-elution: A shoulder on a peak is a strong indicator of co-elution.[11] If you have a Diode Array Detector (DAD), perform a peak purity analysis across the peak.[10][11]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Solvent Strength: In reversed-phase, increase the proportion of the aqueous phase to increase retention and potentially improve separation.

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities.

    • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry may not be suitable. Switch to a column with a different selectivity (e.g., from C18 to a Phenyl or a silver-ion column).[5]

    • Adjust Operating Parameters:

      • Lower the Flow Rate: This can increase efficiency and improve resolution, at the cost of longer run times.

      • Change the Temperature: Varying the column temperature can alter the selectivity of the separation.

Q2: I am seeing tailing peaks in my chromatogram. What is the cause and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Active sites on the silica backbone of the column can interact with the analyte.

    • Solution: Use a well-end-capped column. For acidic or basic compounds, adjusting the mobile phase pH or using a buffer can help.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-column Volume: Excessive tubing length or a large detector cell can cause peak broadening.

    • Solution: Use shorter, narrower ID tubing where possible.

Q3: My retention times are shifting between injections. What is the problem?

A3: Unstable retention times can be due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Instability: If the mobile phase is a mixture of solvents that are not fully miscible or if it evaporates, its composition can change over time. Prepare fresh mobile phase daily.

  • Pump Issues: Fluctuations in pump pressure can lead to variable flow rates and shifting retention times. Check the pump for leaks and ensure it is properly primed.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention. Use a column oven to maintain a constant temperature.

Quantification and Structural Confirmation by NMR

NMR spectroscopy is a powerful tool for the unambiguous identification of E and Z isomers and for determining their ratio in a mixture.

  • ¹H NMR: The chemical shifts of the vinylic protons and the protons of the substituents attached to the double bond are often different for E and Z isomers. In α,β-unsaturated esters, the β-proton of the E-isomer is typically found at a lower field (higher ppm) compared to the Z-isomer due to the anisotropic effect of the carbonyl group.[12]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) can be used to determine the spatial proximity of protons. For the Z-isomer of ethyl 2,4,4-trimethylpent-2-enoate, an NOE would be expected between the vinylic proton and the protons of the ethyl group, which are on the same side of the double bond.

  • Quantitative NMR (qNMR): By integrating the signals corresponding to specific protons of the E and Z isomers, the ratio of the two isomers in a mixture can be accurately determined.

Preparative Separation

For the isolation of pure E and Z isomers, preparative HPLC or flash chromatography can be employed. The analytical method developed can be scaled up to a preparative scale.

  • Column: Use a larger diameter column packed with the same stationary phase as the analytical column.

  • Loading: The amount of sample loaded onto the column will need to be optimized to avoid overloading and ensure good separation.

  • Fraction Collection: Collect fractions as they elute from the column and analyze them by analytical HPLC or GC to determine their purity.

References

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. [Link]

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed. [Link]

  • Determination of RS,E/Z-tocotrienols by HPLC - PubMed. [Link]

  • Product Information - Easy purification of isomers with prepacked glass columns - YMC Europe. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. [Link]

  • Separations of lipids by silver ion chromatography - PubMed. [Link]

  • Silver Ion Chromatography and Lipids, Part 3 - AOCS. [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - RSC Publishing. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. [Link]

  • Principles of Silver Ion Complexation with Double Bonds - AOCS. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]

  • Silver Ion Chromatography and Lipids, Part 2 - AOCS. [Link]

  • How to distinguish diastereomers of unsaturated ketones by NMR? [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Separation of Ethyl (2E,4Z)-deca-2,4-dienoate on Newcrom R1 HPLC column. [Link]

  • HNMR of E/Z mixtures : r/Chempros - Reddit. [Link]

  • How to separate isomers by Normal phase HPLC? - ResearchGate. [Link]

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google P
  • N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS - Canadian Science Publishing. [Link]

  • NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. [Link]

  • Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)? | ResearchGate. [Link]

  • Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed. [Link]

  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. [Link]

  • How to separate E and Z isomers? - ResearchGate. [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. [Link]

  • SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER - FIU Discovery. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor - ResearchGate. [Link]

  • 7.6: Sequence Rules - The E,Z Designation - Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2,4,4-trimethylpent-2-enoate

The following technical guide is designed for researchers and process chemists working with Ethyl 2,4,4-trimethylpent-2-enoate . It moves beyond standard textbook procedures to address the specific steric and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with Ethyl 2,4,4-trimethylpent-2-enoate . It moves beyond standard textbook procedures to address the specific steric and electronic challenges posed by this sterically hindered


-unsaturated ester.

Topic: High-Purity Isolation & Isomer Separation Target Molecule: Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 1807938-32-4 / 22147-70-2) Molecular Formula:


 | MW:  170.25  g/mol [1][2]

Executive Summary & Compound Profile

Ethyl 2,4,4-trimethylpent-2-enoate is a trisubstituted


-unsaturated ester characterized by significant steric bulk due to the tert-butyl group at the 

-position and a methyl group at the

-position.[2] This structure creates unique purification challenges:
  • Isomerism: The molecule exists as E and Z isomers.[2][3][4] Separation is difficult due to similar boiling points.[2]

  • Steric Shielding: The bulky substituents protect the double bond, reducing polymerization risk compared to simple acrylates, but also hindering interactions with chromatographic stationary phases.

  • Volatility: It is a high-boiling liquid at atmospheric pressure, requiring high vacuum for distillation to avoid thermal degradation.[2]

Physical Property Estimates (for Process Design)
PropertyValue / EstimateOperational Implication
Boiling Point (atm) ~185–195 °CDo not distill at atm pressure (degradation risk).[2]
Boiling Point (Reduced) 65–75 °C @ 1–2 mmHg Target range for vacuum distillation.[2]
Density ~0.90–0.92 g/mLPhase separation from water is straightforward (top layer).[2]
Solubility Immiscible in water; Soluble in Et2O, Hexane, DCMStandard organic extraction is effective.[2]

Purification Workflow

The following diagram outlines the decision logic for purifying this compound based on the required purity tier.

PurificationWorkflow Start Crude Reaction Mixture Workup 1. Acid/Base Wash (Remove Catalyst/Acid) Start->Workup Distillation 2. Vacuum Distillation (Remove Solvents/Oligomers) Workup->Distillation Check Purity Check (GC/NMR) Distillation->Check Chromatography 3. Argentation Chromatography (AgNO3-Silica) Check->Chromatography Single Isomer Needed Final High Purity Isomer (>99%) Check->Final Isomer Mix OK Chromatography->Final

Figure 1: Strategic workflow for the purification of Ethyl 2,4,4-trimethylpent-2-enoate.

Tier 1: Basic Purification (Vacuum Distillation)[2]

Goal: Removal of solvents, unreacted starting materials (alcohol/acid), and non-volatile oligomers. Purity target: 95% (Isomeric mixture).

Troubleshooting Guide: Distillation

Q: I am seeing bumping and color change (yellowing) during distillation. What is happening? A: The yellowing indicates thermal degradation or oxidation.[2] The "bumping" suggests residual low-boiling solvents or water.[2]

  • Fix 1 (Degradation): Add a radical inhibitor.[2] For this specific ester, add 100–500 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) to the pot before heating. The steric bulk reduces polymerization risk, but thermal oxidation is still possible.

  • Fix 2 (Vacuum): Ensure your vacuum is stable at <5 mmHg .[2] Higher pressures require higher pot temperatures (>100°C), which accelerates degradation.[2]

Protocol:

  • Wash: Wash crude organic layer with sat.[2]

    
     (removes unreacted acid) and brine.[2] Dry over 
    
    
    
    .
  • Concentrate: Rotovap to remove bulk solvent.[2]

  • Setup: Use a short-path distillation head with a Vigreux column.

  • Conditions:

    • Bath Temp: 90–110 °C.[2]

    • Vacuum: 1–2 mmHg.[2]

    • Collection: Discard the first fraction (volatiles/ethanol).[2] Collect the main fraction at vapor temp 65–75 °C .

Tier 2: Advanced Purification (Isomer Separation)[2]

Goal: Separation of E and Z isomers. Purity target: >99% single isomer.

Standard silica gel chromatography often fails to separate E/Z isomers of this ester because their polarities are nearly identical.[2] The solution is Argentation Chromatography (Silver Nitrate Impregnated Silica).[2] The


 ions form reversible 

-complexes with the double bond.[2]

Mechanism: The steric crowding of the tert-butyl group affects the binding affinity. The isomer where the double bond is more accessible (less sterically shielded) will bind stronger to Silver and elute later.

Protocol: Preparation of 10% AgNO -Silica[2]
  • Dissolve: Dissolve 5 g of

    
     in 50 mL of acetonitrile (or water, though acetonitrile is easier to remove).
    
  • Mix: Add 45 g of high-quality silica gel (230–400 mesh) to the solution.

  • Evaporate: Rotovap the slurry in the dark (cover flask with foil) until a free-flowing powder is obtained.

  • Activate: Dry in an oven at 80°C for 4 hours. Store in the dark.

Troubleshooting Guide: Chromatography

Q: My isomers are co-eluting even on the Silver column. Why? A: The column might be overloaded, or the silver content is too low for this bulky molecule.

  • Fix: Increase Silver loading to 15-20% . The bulky tert-butyl group weakens the

    
    -complexation, so a higher concentration of 
    
    
    
    sites is needed to effect separation.[2]
  • Eluent: Use a gradient of Hexane : Toluene rather than Hexane : Ethyl Acetate. Toluene provides better selectivity for

    
    -systems.[2]
    

Q: The product fractions are gray/black. Is my product ruined? A: Silver ions have leached into your product.[2]

  • Fix: Filter the combined fractions through a small pad of Celite or standard silica gel before evaporating.[2] This traps the residual silver salts.[2]

Frequently Asked Questions (FAQs)

Q: Which isomer is thermodynamically more stable? A: Typically, the E-isomer (trans) is more stable in simple systems.[2] However, for Ethyl 2,4,4-trimethylpent-2-enoate , the steric clash between the C2-Methyl and the C4-tert-butyl group in the Z-isomer vs. the C1-Carbonyl and C4-tert-butyl in the E-isomer determines stability.[2] Often, the isomer minimizing the clash with the massive tert-butyl group is favored. NMR NOE (Nuclear Overhauser Effect) experiments are required to definitively assign geometry.[2]

Q: Can I use GC-MS to distinguish the isomers? A: Yes, but they will have identical mass spectra.[2] You must rely on retention time .[2] On a non-polar column (e.g., DB-5), the isomer with the lower boiling point (usually the more crowded/less polar one) elutes first. On a polar column (e.g., DB-Wax), the separation may be better.[2]

Q: How do I store the purified compound? A: Store at 4°C under an inert atmosphere (Argon/Nitrogen). Although sterically hindered, the double bond is susceptible to slow oxidation over months.

References

  • Argentation Chromatography Principles

    • Williams, C. M., & Mander, L. N. (2001).[2] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

    • Source: [2]

  • Purific

    
    -Unsaturated Esters: 
    
    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[2] (1989).[2] Longman Scientific & Technical.[2] (General reference for vacuum distillation of esters).

  • Steric Effects in Alkene Isomers

    • Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text for E/Z stability in hindered systems).

  • Silver Ion Chromatography for Isomers

    • Review of Silver Ion Chromatography and Lipids.
    • Source: [2]

Sources

Optimization

Minimizing side reactions during Ethyl 2,4,4-trimethylpent-2-enoate production

This guide is structured as a specialized Technical Support Center for researchers working with Ethyl 2,4,4-trimethylpent-2-enoate . It prioritizes the specific chemical challenges imposed by the sterically bulky tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with Ethyl 2,4,4-trimethylpent-2-enoate . It prioritizes the specific chemical challenges imposed by the sterically bulky tert-butyl group and the conjugated system.

Status: Active | Topic: Synthesis Optimization & Impurity Control | Audience: R&D Chemists

System Overview & Chemical Context

Target Molecule: Ethyl 2,4,4-trimethylpent-2-enoate Key Structural Features:

  • 
    -Steric Bulk:  The tert-butyl group at C4 provides significant steric shielding, reducing susceptibility to nucleophilic attack at the 
    
    
    
    -position (Michael addition) but severely hindering carbonyl reactivity.
  • Conjugation: The

    
    -unsaturated system is thermodynamically favored in the 
    
    
    
    -configuration due to the repulsion between the
    
    
    -methyl and
    
    
    -tert-butyl groups in the
    
    
    -isomer.

Primary Production Routes Covered:

  • Acid-Catalyzed Esterification (Fischer/Steglich) – Lab Scale

  • Alkoxycarbonylation of Diisobutylene – Process Scale

Critical Side Reaction Pathways

Understanding the "why" before the "how" is critical for troubleshooting. The following diagram illustrates the competing pathways during the activation of the sterically hindered 2,4,4-trimethylpent-2-enoic acid.

ReactionPathways Start 2,4,4-trimethylpent-2-enoic acid Activated Activated Intermediate (O-Acylisourea / Acid Chloride) Start->Activated Activation (DCC or SOCl2) Side3 Side Reaction C: Oligomers (Acid Catalyzed) Start->Side3 Strong Mineral Acid (High T) Target TARGET ESTER (Ethyl 2,4,4-trimethylpent-2-enoate) Activated->Target + EtOH (Nucleophilic Attack) Side1 Side Reaction A: N-Acylurea (Rearrangement) Activated->Side1 Slow Alcohol Attack (Steric Hindrance) Side2 Side Reaction B: (Z)-Isomer (Kinetic Trap) Activated->Side2 Isomerization

Figure 1: Mechanistic divergence in the esterification of sterically hindered enoic acids. Note that N-Acylurea formation is the dominant risk when using carbodiimide coupling due to the bulky tert-butyl group slowing down alcohol attack.

Troubleshooting Guide (Q&A Format)

Module A: Low Yield & Incomplete Conversion

User Query: "I am using standard Fischer esterification (


), but conversion stalls at 60% even after refluxing for 24 hours."

Root Cause: Steric Inhibition. The tert-butyl group at C4 and the methyl group at C2 create a "molecular fence" around the carbonyl carbon. Standard Fischer esterification relies on the reversible attack of ethanol. In this hindered system, the equilibrium is reached slowly, and the reverse reaction (hydrolysis) is competitive if water is not aggressively removed.

Protocol Correction: Switch to an Acid Chloride Intermediate method or Steglich Esterification with specific modifications.

Recommended Workflow (Acid Chloride Method):

  • Activation: Convert the acid to the acid chloride using Oxalyl Chloride (

    
    ) and a catalytic amount of DMF in dry DCM. Why? The acid chloride is a much more potent electrophile than the protonated acid, overcoming the steric barrier.
    
  • Esterification: React the isolated (or in-situ) acid chloride with Ethanol in the presence of Pyridine or

    
    .
    
  • Temperature: Maintain 0°C during addition, then reflux. The entropy gain from gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) drives the reaction to completion.
Module B: Impurity Formation (N-Acylurea)

User Query: "I switched to DCC/DMAP coupling to avoid strong acids, but I'm seeing a large insoluble byproduct and low ester yield."

Root Cause:


 Acyl Migration. 
In Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea. Normally, ethanol attacks this intermediate rapidly. However, due to the steric bulk of your substrate (2,4,4-trimethylpent-2-enoate), the ethanol attack is slow. This allows the O-acylisourea to rearrange into an unreactive N-acylurea  (the insoluble byproduct), permanently sequestering your starting material.

Protocol Correction:

  • Change Coupling Agent: Switch from DCC to EDC·HCl (water-soluble urea byproduct) or TIC .

  • Order of Addition: Add the Ethanol and DMAP before adding the coupling agent. Ensure Ethanol is in excess (1.5–2.0 equiv).

  • Catalyst Load: Increase DMAP loading to 10-20 mol% (standard is 5%) to accelerate the alcohol attack relative to the rearrangement side reaction.

Module C: Isomerization ((E) vs (Z))

User Query: "My GC-MS shows two peaks with identical mass. Is my double bond migrating?"

Root Cause: Geometric Isomerization (


). 
Double bond migration to the 

position is chemically impossible here because the

-carbon (C4) is quaternary (no protons to remove). The impurity is the (Z)-isomer . The (E)-isomer (target) places the bulky tert-butyl and carbonyl groups trans to each other. The (Z)-isomer places them cis, causing massive steric strain.

Protocol Correction:

  • Thermodynamic Control: If the (Z)-isomer is present, heat the mixture with a catalytic amount of Iodine (

    
    ) or Thiophenol in an inert solvent. This promotes equilibration to the thermodynamically favored (E)-isomer.
    
  • Avoid UV: Exclude light during workup, as photo-excitation can promote

    
     isomerization.
    

Comparative Data: Reaction Conditions

ParameterFischer EsterificationSteglich (DCC/DMAP)Acid Chloride Method
Primary Risk Incomplete Conversion (Equilibrium)N-Acylurea Side ProductHydrolysis of Reagent
Steric Tolerance LowMediumHigh
Side Reaction Oligomerization (if T > 80°C)

Rearrangement
HCl generation
Rec. Scale > 100g (if water removal is efficient)< 10g (Lab Scale)Scalable
Yield Potential 60-70%50-80% (variable)>90%

Detailed Experimental Protocol

Optimized Acid Chloride Method (High Steric Tolerance)

This protocol is designed to force the reaction to completion despite the steric hindrance of the tert-butyl group.

Reagents:

  • 2,4,4-trimethylpent-2-enoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (Anhydrous)[1]

  • Ethanol (Anhydrous, 2.0 equiv)

  • Pyridine (1.5 equiv)

Step-by-Step:

  • Activation: Dissolve the acid in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add catalytic DMF. Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Evaporation (Critical): Briefly concentrate the solution under reduced pressure to remove excess oxalyl chloride and HCl. Failure to do this will generate ethyl chloride and water in the next step.

  • Esterification: Redissolve the residue in DCM. Add the Ethanol/Pyridine mixture dropwise at 0°C.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .

Process Logic: Impurity Identification

Use this logic flow to identify the source of impurities in your crude NMR/GC.

ImpurityLogic Start Analyze Crude Mixture (GC-MS / 1H NMR) Q1 Impurity Mass = Target Mass? Start->Q1 Isomer Isomer Check: Check coupling constants. (Z)-isomer often has different chemical shift for beta-H. Q1->Isomer Yes MassHigh Mass > Target? Q1->MassHigh No Yes Yes No No Urea N-Acylurea (Steglich byproduct) Check for urea signals in NMR. MassHigh->Urea Using DCC? Oligomer Dimer/Oligomer Check for loss of alkene protons. MassHigh->Oligomer Using H2SO4?

Figure 2: Diagnostic logic for identifying side products based on reaction conditions and mass spectrometry data.

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

    • Context: Comprehensive review of esterific
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Context: Original description of the DCC/DMAP method, including the N-acylurea side reaction mechanism.
  • Behr, A., & Wintzer, A. (2007). Hydroaminomethylation and hydroesterification of diisobutene. Journal of Molecular Catalysis A: Chemical, 267(1-2), 249-254.
  • PubChem. (n.d.).[1] Ethyl 2,4,4-trimethylpent-2-enoate Compound Summary. National Library of Medicine. Link

    • Context: Physical properties and identifiers for the specific target molecule.

Sources

Troubleshooting

Technical Support Center: Optimizing Distillation Parameters for Ethyl 2,4,4-trimethylpent-2-enoate Isolation

Welcome to the technical support center for the purification of Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the distillation-based isolation of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of Ethyl 2,4,4-trimethylpent-2-enoate, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low Product Yield

A common challenge in the distillation of high-boiling esters is thermal degradation, which can significantly reduce the yield.[1] Ethyl 2,4,4-trimethylpent-2-enoate, being an α,β-unsaturated ester, is susceptible to heat-induced reactions.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for low distillation yield.

Step-by-Step Protocol to Mitigate Thermal Degradation:
  • Employ Vacuum Distillation: The most effective method to prevent thermal decomposition of high-boiling point compounds is to perform the distillation under reduced pressure.[2][3] This lowers the boiling point of the ester, allowing for distillation at a lower, less destructive temperature.[2]

    • Action: Connect a vacuum pump to your distillation apparatus. Ensure all joints are properly sealed with vacuum grease to maintain a stable, low pressure.[4][5]

    • Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure, the temperature required to reach the boiling point is significantly decreased.

  • Optimize Vacuum Pressure and Temperature:

    • Action: Start with a moderate vacuum (e.g., 10-20 mmHg) and gradually increase it if necessary. Monitor the temperature of the distilling vapor closely. The ideal temperature will be significantly lower than the atmospheric boiling point.

    • Rationale: Finding the optimal balance between vacuum and temperature is crucial. Too high a vacuum may cause bumping, while insufficient vacuum will not adequately lower the boiling point.

  • Ensure Even and Controlled Heating:

    • Action: Use a heating mantle with a stirrer to ensure uniform heating of the distillation flask. Avoid localized overheating, which can be a primary cause of decomposition.[6] The use of boiling chips or a magnetic stir bar is essential to prevent bumping, especially under vacuum.[5][6]

    • Rationale: Smooth boiling is critical for a successful distillation. Bumping can lead to impure distillate and potential loss of product.

Issue 2: Product Purity Issues - Contamination with Starting Materials or Byproducts

Incomplete reaction or side reactions can lead to impurities that co-distill with the desired product, compromising its purity. Common impurities include unreacted starting alcohol/acid and byproducts from side reactions.[7]

Pre-Distillation Purification Workflow

G Crude_Product Crude Product (Ester, Acid, Alcohol) Wash_NaHCO3 Wash with aq. NaHCO3 (Neutralizes Acid) Crude_Product->Wash_NaHCO3 Wash_Water Wash with Water (Removes Salts, Excess Alcohol) Wash_NaHCO3->Wash_Water Drying Dry with Anhydrous MgSO4 (Removes Water) Wash_Water->Drying Filtration Filter Drying->Filtration Purified_Crude Purified Crude for Distillation Filtration->Purified_Crude

Sources

Optimization

Preventing hydrolysis of Ethyl 2,4,4-trimethylpent-2-enoate during storage

Welcome to the Technical Support Center for Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered α,β-unsaturat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered α,β-unsaturated ester in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues, with a core focus on preventing hydrolysis during storage. Our recommendations are grounded in established principles of organic chemistry and material science to ensure the integrity and efficacy of your experiments.

Troubleshooting Guide: Investigating and Preventing Hydrolysis

The primary degradation pathway for Ethyl 2,4,4-trimethylpent-2-enoate during storage is hydrolysis, which breaks the ester bond to form 2,4,4-trimethylpent-2-enoic acid and ethanol. The presence of the bulky 2,4,4-trimethylpentyl group provides significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered esters.[1][2][3][4] However, under suboptimal storage conditions, degradation can still occur, compromising sample purity and experimental outcomes.

This troubleshooting guide provides a logical workflow to diagnose and rectify potential hydrolysis issues.

Diagram: Troubleshooting Workflow for Ester Hydrolysis

G cluster_0 Step 1: Observation & Initial Assessment cluster_1 Step 2: Confirmation of Hydrolysis cluster_2 Step 3: Root Cause Analysis cluster_3 Step 4: Corrective and Preventative Actions (CAPA) Observe Observe unexpected experimental results or changes in physical appearance (e.g., viscosity, odor) TLC_Check Perform preliminary TLC analysis Observe->TLC_Check NMR_IR Conduct 1H NMR or IR Spectroscopy TLC_Check->NMR_IR New, more polar spot observed? GC_MS Perform GC-MS analysis for quantification NMR_IR->GC_MS Signs of carboxylic acid present? Storage_Cond Review Storage Conditions: - Temperature fluctuations? - Exposure to humidity? - Improper sealing? GC_MS->Storage_Cond Hydrolysis confirmed Handling_Proc Review Handling Procedures: - Equilibration to room temp? - Use of dry solvents/reagents? Storage_Cond->Handling_Proc Implement_Storage Implement Optimal Storage: - Refrigerate (2-8°C) - Use desiccants - Inert atmosphere (N2 or Ar) Handling_Proc->Implement_Storage Refine_Handling Refine Handling Protocols: - Strict anhydrous techniques - Minimize air exposure Implement_Storage->Refine_Handling Add_Stabilizer Consider use of stabilizers (e.g., carbodiimides) for long-term storage Refine_Handling->Add_Stabilizer

Caption: A stepwise guide to diagnosing and resolving hydrolysis of Ethyl 2,4,4-trimethylpent-2-enoate.

Step-by-Step Methodologies

1. Preliminary Analysis by Thin-Layer Chromatography (TLC)

  • Objective: To quickly assess the presence of the more polar carboxylic acid hydrolysis product.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot a small amount of the stored Ethyl 2,4,4-trimethylpent-2-enoate.

    • If available, spot a reference standard of the pure ester and the corresponding carboxylic acid.

    • Develop the plate using a non-polar eluent system (e.g., hexane:ethyl acetate 9:1).

    • Visualize the spots using a UV lamp or an appropriate stain.

  • Interpretation: The appearance of a new, more polar spot (lower Rf value) compared to the pure ester standard is indicative of hydrolysis.

2. Confirmatory Analysis via Spectroscopy

  • Objective: To confirm the presence of the carboxylic acid and alcohol hydrolysis products.

  • ¹H NMR Spectroscopy: [5][6][7]

    • Procedure: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

    • Interpretation: Look for the appearance of a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm). Also, the appearance of new signals corresponding to ethanol (a triplet around 1.2 ppm and a quartet around 3.7 ppm) can be observed.

  • IR Spectroscopy:

    • Procedure: Acquire an IR spectrum of the sample.

    • Interpretation: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) overlapping the C-H stretches is a strong indicator of the carboxylic acid.

3. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [8][9][10][11]

  • Objective: To quantify the extent of hydrolysis.

  • Procedure:

    • Prepare a calibration curve using standards of known concentrations of Ethyl 2,4,4-trimethylpent-2-enoate and its corresponding carboxylic acid.

    • Dilute the stored sample in a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample using a GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column).

  • Interpretation: By comparing the peak areas of the ester and the acid in the sample to the calibration curves, the percentage of hydrolysis can be accurately determined.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 2,4,4-trimethylpent-2-enoate?

A1: To minimize hydrolysis, Ethyl 2,4,4-trimethylpent-2-enoate should be stored under controlled conditions that limit its exposure to moisture and high temperatures.[12][13]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation, including hydrolysis.[13][14]
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen and, more importantly, ambient moisture, creating a dry environment.[12]
Container Tightly sealed, amber glass vialPrevents ingress of moisture and air, and protects from light.
Moisture Control Store in a desiccatorA desiccator containing a drying agent like silica gel or molecular sieves provides an additional layer of protection against ambient humidity.[12]

Q2: I've noticed a slight change in the viscosity of my stored ester. Could this be a sign of hydrolysis?

A2: Yes, a change in physical properties such as viscosity or the appearance of a vinegary odor (from the carboxylic acid) can be an early indicator of degradation. Hydrolysis produces 2,4,4-trimethylpent-2-enoic acid and ethanol, which can alter the physical characteristics of the bulk material. We recommend performing a preliminary TLC analysis as described in the troubleshooting guide to check for the presence of the carboxylic acid.

Q3: How can I handle the compound to prevent introducing moisture?

A3: Proper handling is as crucial as proper storage.[15]

  • Temperature Equilibration: Before opening a refrigerated container, always allow it to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.[15]

  • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Dry Equipment: Always use dry glassware and syringes.

  • Minimize Exposure: Open the container for the shortest time possible and reseal it tightly immediately after use.

Q4: Are there any chemical stabilizers I can add for long-term storage?

A4: Yes, for very long-term storage or if the compound will be used in a formulation where moisture is a concern, the addition of a hydrolysis inhibitor can be beneficial. Carbodiimides are a class of compounds that are highly effective at preventing ester hydrolysis.[16][17][18][19][20] They react with any carboxylic acid formed, preventing it from catalyzing further degradation, and can also react with trace amounts of water.[16][19][20] The use of a polymeric carbodiimide can be particularly advantageous as its hydrolysis byproducts are non-volatile.[17]

Diagram: Mechanism of Carbodiimide as a Hydrolysis Inhibitor

G cluster_0 Hydrolysis cluster_1 Intervention cluster_2 Outcome Ester Ethyl 2,4,4-trimethylpent-2-enoate Products Carboxylic Acid + Ethanol Ester->Products Hydrolyzes to Water H₂O Carbodiimide Carbodiimide (R-N=C=N-R') Products->Carbodiimide Reacts with Urea Stable N-acylurea Carbodiimide->Urea Forms Stabilization Hydrolysis is halted Urea->Stabilization

Caption: Carbodiimides react with the carboxylic acid byproduct of hydrolysis, forming a stable N-acylurea and preventing further degradation.

Q5: My analytical results show the presence of the hydrolyzed acid. Can I still use the material?

A5: The suitability of the material depends on the tolerance for the carboxylic acid impurity in your specific application. For applications requiring high purity, such as in drug formulation or for kinetic studies, the presence of the acid could significantly impact the results. In such cases, repurification of the ester (e.g., by column chromatography) may be necessary. For other applications, a small percentage of the acid may be acceptable. We recommend quantifying the impurity using GC-MS to make an informed decision.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Google Cloud.
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE.
  • Study on performance of carbodiimide as anti-hydrolysis addictive for ester hydraulic oil. Unknown Source.
  • News - Carbodiimide: The most widely used and highly effective anti-hydrolysis agent. (2026, January 9). Unknown Source.
  • Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. (2025, June 15). Journal of Chemical Reviews.
  • Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
  • MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. (2006, October 4). Taylor & Francis.
  • Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–W
  • Safety Data Sheet. (2010, March 12). Sigma-Aldrich.
  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25).
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
  • 24410-84-2 | Ethyl (E)
  • Safety Data Sheet: Ethyl (2E,4Z)
  • Aldrich 323322 - SAFETY D
  • SAFETY D
  • NMR on-line monitoring of esterification c
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA.
  • Ethyl 2,4,4-trimethylpent-2-eno
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018, October 27). Arkivoc.
  • Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI 2 –Water. (2026, January 27).
  • Analysis of enzyme reactions using NMR techniques_ A case study with α-methylacyl-CoA racemase (AMACR). Unknown Source.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
  • A practical guide to forced degradation and stability studies for drug substances. Unknown Source.
  • Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. (2012, September 11). Mestrelab Research.
  • 1807938-32-4|Ethyl 2,4,4-trimethylpent-2-eno
  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Unknown Source.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Unknown Source.
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024, August 30).
  • Ethyl 2-trans-4-cis-decadienoate = 95 , stabilized, FG 3025-30-7. Sigma-Aldrich.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • ethyl 2-penteno
  • Determination of the geometrical isomers of ethyl 2,4-decadienoate. (2025, August 5).

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Troubleshooting

Technical Support Center: Navigating Reactions of Ethyl 2,4,4-trimethylpent-2-enoate

Welcome to the technical support center for Ethyl 2,4,4-trimethylpent-2-enoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically demanding...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2,4,4-trimethylpent-2-enoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically demanding α,β-unsaturated ester. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve success in your synthetic endeavors.

Understanding the Challenge: The Impact of Steric Hindrance

Ethyl 2,4,4-trimethylpent-2-enoate presents a unique set of challenges primarily due to significant steric hindrance around its reactive sites. The presence of a bulky tert-butyl group at the β-position and a methyl group at the α-position shields both the carbon-carbon double bond and the ester carbonyl group. This steric congestion can dramatically slow down or even prevent reactions that proceed smoothly with less substituted analogs. This guide will provide you with the mechanistic insights and practical protocols to navigate these steric hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with Ethyl 2,4,4-trimethylpent-2-enoate, offering explanations and actionable solutions.

Problem 1: Failed or Low-Yield Conjugate (Michael) Addition

Question: Why is my conjugate addition of a standard enolate or Grignard reagent to Ethyl 2,4,4-trimethylpent-2-enoate failing?

Answer: The significant steric hindrance at the β-position, caused by the bulky tert-butyl group, makes it extremely difficult for many nucleophiles to access this site for a 1,4-addition. Standard Grignard reagents and many organolithium reagents are considered "hard" nucleophiles and will preferentially attack the more accessible, yet still hindered, carbonyl carbon (1,2-addition) or act as a base.[1][2] Even "softer" nucleophiles like simple enolates may not be reactive enough to overcome the steric barrier.[3]

Solutions & Protocols:

1. Employ Organocuprates (Gilman Reagents): Organocuprates are "soft" nucleophiles that are well-suited for 1,4-additions to sterically hindered α,β-unsaturated systems.[4][5] They exhibit a lower tendency for 1,2-addition compared to Grignard or organolithium reagents.

  • Protocol: Conjugate Addition of a Gilman Reagent [4]

    • Prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide (CuI) in an anhydrous, aprotic solvent like diethyl ether or THF at a low temperature (typically -78 °C to 0 °C).

    • In a separate flask, dissolve Ethyl 2,4,4-trimethylpent-2-enoate in the same anhydrous solvent and cool to -78 °C.

    • Slowly add the freshly prepared Gilman reagent to the solution of the ester.

    • Allow the reaction to stir at low temperature for a specified time (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with a standard aqueous workup and purification.

2. Utilize Lewis Acid Catalysis: The addition of a hard Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can enhance the electrophilicity of the β-carbon, thereby promoting conjugate addition even with some less reactive nucleophiles.[4]

3. Consider Alternative Nucleophiles: For certain applications, other soft nucleophiles like thiols or amines can be effective, although reaction conditions may require optimization (e.g., elevated temperatures or the use of a catalyst).[6]

Nucleophile TypePredominant AdditionSuitability for Hindered SystemsKey Considerations
Grignard/Organolithium1,2-Addition[1]PoorProne to side reactions and low yield of conjugate adduct.
Enolates1,4-Addition (Michael)[7]Moderate to PoorOften require forcing conditions; may not be reactive enough.
Organocuprates (Gilman)1,4-Addition[4]ExcellentThe reagent of choice for hindered systems.[4]
Thiols/Amines1,4-Addition[6]GoodMay require specific catalysts or elevated temperatures.

Troubleshooting Flowchart for Conjugate Addition:

start Conjugate Addition Fails q1 Did you use a Grignard or organolithium reagent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Switch to an organocuprate (Gilman reagent). [1, 2] a1_yes->sol1 q2 Was an enolate used as the nucleophile? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Increase reactivity: - Use a stronger base to generate the enolate. - Add a Lewis acid (e.g., BF₃·OEt₂). [1] - Consider a different soft nucleophile. [15] a2_yes->sol2 q3 Was an organocuprate used? a2_no->q3 a3_yes Yes q3->a3_yes Yes sol3 Optimize reaction conditions: - Ensure anhydrous conditions. - Use freshly prepared Gilman reagent. - Vary the temperature and reaction time. a3_yes->sol3

Caption: Decision tree for troubleshooting failed conjugate additions.

Problem 2: Unselective or Incomplete Reduction

Question: I'm trying to reduce the double bond of Ethyl 2,4,4-trimethylpent-2-enoate, but I'm getting reduction of the ester carbonyl or no reaction at all. How can I achieve selective 1,4-reduction?

Answer: Standard reducing agents like lithium aluminum hydride (LAH) are powerful and will typically reduce the ester carbonyl to an alcohol (a 1,2-reduction).[8] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. Catalytic hydrogenation (e.g., H₂/Pd-C) may require harsh conditions for such a sterically hindered and tetrasubstituted alkene, potentially leading to over-reduction or other side reactions.

Solutions & Protocols:

1. Copper-Catalyzed Hydrosilylation: Copper hydride species, generated in situ, are highly effective for the selective 1,4-reduction of sterically hindered α,β-unsaturated esters.

  • Protocol: Copper-Catalyzed 1,4-Reduction

    • In a dry flask under an inert atmosphere, combine a copper(I) or copper(II) salt (e.g., CuCl, Cu(OAc)₂) and a suitable ligand (e.g., a phosphine ligand).

    • Add an anhydrous solvent (e.g., toluene or THF).

    • Add the Ethyl 2,4,4-trimethylpent-2-enoate substrate.

    • Add a silane reducing agent, such as polymethylhydrosiloxane (PMHS).

    • Stir the reaction at the appropriate temperature (room temperature to mild heating) and monitor by TLC.

    • Upon completion, perform an appropriate workup to remove the copper catalyst and silicon byproducts, often involving filtration through silica gel or an acidic wash.

2. Stryker's Reagent: The pre-formed copper hydride complex, [(PPh₃)CuH]₆ (Stryker's reagent), is a mild and selective reagent for the conjugate reduction of enones and enoates.

Reducing AgentSelectivitySuitability for Hindered SystemsKey Considerations
LiAlH₄1,2-Reduction (Ester to Alcohol)[8]Poor for 1,4-reductionHighly reactive and unselective for the double bond.
NaBH₄Generally unreactive with estersPoorNot a suitable reagent for this transformation.
H₂/Pd-C1,4-ReductionModerateMay require high pressure/temperature; potential for over-reduction.
Copper Hydride (in situ)1,4-ReductionExcellentHigh chemoselectivity and good yields for hindered systems.
Problem 3: Difficulty with Saponification (Ester Hydrolysis)

Question: My attempt to hydrolyze Ethyl 2,4,4-trimethylpent-2-enoate to the corresponding carboxylic acid using standard NaOH or KOH in aqueous alcohol is not working.

Answer: The ester carbonyl is severely sterically hindered by the α-methyl and β-tert-butyl groups, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon. This makes standard saponification conditions, which are already challenging for hindered esters, highly ineffective.

Solutions & Protocols:

1. Anhydrous Hydroxide Conditions: Using a combination of potassium tert-butoxide and a stoichiometric amount of water in an aprotic solvent like DMSO can generate a highly reactive, "naked" hydroxide ion that is effective for the hydrolysis of hindered esters at room temperature.[9]

  • Protocol: Hydrolysis with "Anhydrous Hydroxide" [9]

    • To a solution of Ethyl 2,4,4-trimethylpent-2-enoate in anhydrous DMSO, add 3 equivalents of potassium tert-butoxide.

    • Add 1.5 equivalents of water to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, carefully quench the reaction with aqueous acid and proceed with extraction of the carboxylic acid product.

2. Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a concentrated aqueous base and an organic solvent can facilitate the transport of the hydroxide ion into the organic phase, increasing its reactivity towards the hindered ester.

Frequently Asked Questions (FAQs)

Q1: How can I synthesize Ethyl 2,4,4-trimethylpent-2-enoate?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for synthesizing this type of sterically hindered α,β-unsaturated ester, typically favoring the formation of the (E)-alkene.[10][11] The reaction involves a stabilized phosphonate carbanion reacting with a ketone.

  • Synthetic Pathway using HWE:

    • Preparation of the Phosphonate Reagent: Start with triethyl phosphonoacetate.

    • Deprotonation: Use a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF or DME) to deprotonate the phosphonate, forming the reactive ylide.[12]

    • Reaction with Ketone: Add pinacolone (3,3-dimethyl-2-butanone) to the ylide solution. The ylide will attack the ketone carbonyl.

    • Elimination: The resulting intermediate eliminates a phosphate byproduct to form the desired α,β-unsaturated ester.[13]

reagent Triethyl phosphonoacetate ylide Phosphonate Ylide reagent->ylide 1. NaH, THF [20] product Ethyl 2,4,4-trimethylpent-2-enoate ylide->product 2. Reaction with ketone ketone Pinacolone ketone->product

Caption: Horner-Wadsworth-Emmons synthesis of the title compound.

Q2: Can I use a Grignard reagent to add to the carbonyl of Ethyl 2,4,4-trimethylpent-2-enoate to form a tertiary alcohol?

A2: While Grignard reagents typically add twice to esters to form tertiary alcohols, this is extremely challenging with Ethyl 2,4,4-trimethylpent-2-enoate due to the severe steric hindrance around the carbonyl group.[14][15] The Grignard reagent is more likely to be unreactive or act as a base, leading to low conversion and potential side products. If this transformation is necessary, using a less sterically demanding organometallic reagent (e.g., methyllithium if adding a methyl group) under carefully controlled conditions might offer a slight improvement, but low yields should be anticipated.

Q3: What are the key safety precautions when working with the reagents mentioned in this guide?

A3: Many of the reagents discussed require careful handling:

  • Organolithium Reagents (e.g., n-BuLi) and Grignard Reagents: These are highly reactive, pyrophoric (may ignite on contact with air), and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe techniques.[16]

  • Sodium Hydride (NaH): This is a flammable solid that also reacts violently with water, releasing flammable hydrogen gas. It should be handled as a mineral oil dispersion and weighed out carefully.

  • Lewis Acids (e.g., BF₃·OEt₂): These are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable and can form explosive peroxides over time. Always use from a freshly opened container or a solvent purification system.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

References

  • Chem-Station Int. Ed. (2014). Organocuprates. [Link]

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemistry Stack Exchange. (2021). Will "soft nucleophiles" undergo 1,4-conjugate addition even if the β-carbon is sterically hindered?[Link]

  • University of Wisconsin-Madison. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Lumen Learning. Organic Chemistry II - 20.7 Conjugate addition. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link]

  • University of Calgary. Ch18: Organocopper reagents. [Link]

  • ResearchGate. (2013). How can I perform a Michael Addition on a hindered a,b-conjugated system?[Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • University of California, Davis. evans enolate alkylation-hydrolysisx. [Link]

  • Imperial College London. (2007). Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. [Link]-evoninic-acid/)

  • Chem 355 Jasperse. Grignard Reaction. [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

  • St. John's University. CHM 244 Lab Practical- Grignard Reactions. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • University of Rochester. Enantioselective Reduction of Ketones. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

  • Organic Chemistry Tutor. Michael Addition. [Link]

  • Google APIs. Organic Synthesis via Enolates. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data. [Link]

  • Macmillan Group. Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]

  • PubChem. Ethyl 2,4,4-trimethylpent-2-enoate. [Link]

  • Organic Syntheses. 2,4,4-trimethylcyclopentanone. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Beilstein Journals. (2023). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less. [Link]

  • Organic Syntheses. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. [Link]

  • ResearchGate. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]

  • For Journal of Chemical Ecology. Supplemental information Identification and biosynthesis of novel male specific esters in the wi. [Link]

  • Chegg. (2023). Complete the synthesis of ethyl (E)-2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate from thestarting material given (ethyl propionate)...[Link]

Sources

Optimization

Enhancing selectivity in the synthesis of Ethyl 2,4,4-trimethylpent-2-enoate

Technical Support Center: Synthesis of Ethyl 2,4,4-trimethylpent-2-enoate Welcome to the technical support center for the synthesis of Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2,4,4-trimethylpent-2-enoate

Welcome to the technical support center for the synthesis of Ethyl 2,4,4-trimethylpent-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this synthesis. The inherent steric hindrance in the target molecule requires careful consideration of reaction methodology and conditions to achieve high selectivity and yield. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and reliable method for synthesizing Ethyl 2,4,4-trimethylpent-2-enoate?

The Horner-Wadsworth-Emmons (HWE) reaction is the most recommended method for this synthesis.[1][2] It involves the reaction of a stabilized phosphonate carbanion (ylide) with a ketone. For this specific target, the reactants are triethyl phosphonoacetate and 3,3-dimethyl-2-butanone (pinacolone). This method is particularly well-suited for reacting with sterically hindered ketones where other methods, like the classical Wittig reaction, may fail or give poor yields.[3][4]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the classical Wittig reaction for this molecule?

The preference for the HWE reaction stems from two primary advantages:

  • Enhanced Reactivity: Phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[2][5] This increased nucleophilicity allows them to react more effectively with sterically hindered ketones like pinacolone.[6]

  • Simplified Purification: A significant practical advantage is the nature of the phosphorus-containing byproduct. The HWE reaction produces a dialkyl phosphate salt, which is water-soluble and easily removed from the reaction mixture through a simple aqueous extraction (workup).[7][8] In contrast, the Wittig reaction generates triphenylphosphine oxide, a notoriously difficult-to-remove byproduct that often requires column chromatography.[8]

Q3: What is the expected stereoselectivity (E/Z isomer ratio) for this reaction?

The Horner-Wadsworth-Emmons reaction, particularly with stabilized ylides (such as the one derived from triethyl phosphonoacetate), strongly favors the formation of the thermodynamically more stable (E)-alkene.[5][7] The reaction mechanism allows for equilibration of the intermediates, leading to the preferred anti-periplanar transition state that yields the E-isomer.[9][10] While high E-selectivity is expected, the significant steric bulk of the reactants can sometimes lead to the formation of minor amounts of the (Z)-isomer. Optimization of reaction conditions can further enhance this selectivity.

Q4: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture against the starting materials (pinacolone and triethyl phosphonoacetate). The product, being less polar than the phosphonate but more non-polar than the ketone, should have a distinct Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the consumption of starting materials and the formation of the product. It can also help identify any major side products.

  • ¹H NMR Spectroscopy: Taking a sample from the reaction, performing a quick workup, and running a proton NMR can confirm the formation of the vinyl proton signal characteristic of the α,β-unsaturated ester product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. For a logical workflow, refer to the troubleshooting diagram below.

Problem 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC and GC-MS analysis show mostly unreacted starting materials. What went wrong?

This is the most common issue, typically linked to either inefficient ylide formation or the low reactivity of the sterically hindered ketone.

  • Potential Cause A: Incomplete Ylide Formation. The deprotonation of triethyl phosphonoacetate is the critical first step.

    • Solution:

      • Ensure Anhydrous Conditions: Sodium hydride (NaH) reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents (like THF) are essential.[11]

      • Verify Base Activity: Use a fresh, high-quality source of NaH (typically a 60% dispersion in mineral oil). Old NaH may have a coating of inactive NaOH/Na₂CO₃.

      • Allow Sufficient Time: After adding the phosphonate to the NaH suspension, allow at least one hour of stirring at room temperature to ensure complete deprotonation before adding the ketone.[11] Cessation of hydrogen gas evolution is a good indicator.

  • Potential Cause B: Poor Reactivity of Pinacolone. Pinacolone's bulky t-butyl group presents significant steric hindrance, which slows down the nucleophilic attack by the ylide.

    • Solution:

      • Increase Reaction Temperature: While the initial ylide formation and ketone addition may be done at room temperature, gently refluxing the reaction mixture (in THF, ~66°C) after the addition of pinacolone can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions if heating for an extended period.

      • Extend Reaction Time: Due to the slow reaction rate, a 24-48 hour reaction time at room temperature or 12-24 hours at reflux may be necessary. Continue to monitor by TLC or GC until the ketone is consumed.

      • Use Stronger, Non-Nucleophilic Bases: While NaH is standard, bases like Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS) can be used to generate the ylide, sometimes leading to different reactivity profiles.[5] However, these require stricter anhydrous and temperature control (-78 °C).

Problem 2: Significant Formation of Side Products

Q: My reaction worked, but I have several significant side products that are difficult to separate from my desired ester. How can I prevent them?

  • Potential Cause A: Ketone Self-Condensation (Aldol Reaction). Under basic conditions, pinacolone can potentially undergo self-condensation, although this is less favorable than with unhindered ketones.

    • Solution: The best practice is to pre-form the phosphonate ylide completely before adding the ketone. Add a solution of pinacolone dropwise to the stirred ylide solution. This ensures that the ketone is always in the presence of a large excess of the more reactive ylide, favoring the HWE pathway over self-condensation.

  • Potential Cause B: Michael Addition. The product, an α,β-unsaturated ester, can potentially act as a Michael acceptor for the phosphonate ylide.

    • Solution: This is generally not a major issue under standard HWE conditions. However, if observed, try running the reaction at a lower temperature for a longer period. Using a slight excess (1.05-1.1 equivalents) of the phosphonate reagent can also help ensure the ketone reacts preferentially.

Problem 3: Difficulty in Product Purification

Q: The workup was straightforward, but I'm struggling to get a pure product after column chromatography.

  • Potential Cause A: Incomplete Removal of Mineral Oil. If using NaH dispersion, the mineral oil can co-elute with the product.

    • Solution: Before the main aqueous workup, quench the reaction and extract the crude mixture with hexane. Wash the hexane layer with acetonitrile. The non-polar mineral oil will remain in the hexane layer, while the product and other organic components will move to the acetonitrile layer. Separate the layers and proceed with the standard workup on the acetonitrile portion after removing the solvent.

  • Potential Cause B: Co-elution of E/Z Isomers. Although the E-isomer is heavily favored, the Z-isomer may be present and have a very similar polarity, making separation by standard silica gel chromatography challenging.

    • Solution:

      • Optimize for Selectivity First: It is far more efficient to optimize the reaction to maximize E-selectivity than to attempt a difficult separation. See the data table below for parameter effects.

      • High-Performance Liquid Chromatography (HPLC): If baseline separation is required, reverse-phase or normal-phase HPLC is the most effective technique for separating geometric isomers.

Data and Optimization

The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the HWE reaction.

Parameter Condition A Condition B Condition C Rationale & Expected Outcome
Base NaHNaOMeKHMDSNaH is a strong, non-nucleophilic base ideal for this reaction.[11] NaOMe is weaker and can lead to slower ylide formation. KHMDS is very strong and bulky, potentially altering selectivity, and requires low temperatures.[5]
Solvent THFDMFTolueneTHF is the standard, providing good solubility and an appropriate boiling point for reflux.[11] DMF is more polar and has a higher boiling point, which can accelerate slow reactions but may complicate workup.[1] Toluene allows for higher reflux temperatures if needed.
Temperature 25 °C (RT)66 °C (THF Reflux)-78 °C → 25 °CRT is the starting point, but may be too slow. Reflux is often necessary for hindered ketones to achieve a reasonable rate. Low temperature is used for highly reactive bases like KHMDS/LDA to control the addition.[5]

Visualized Workflows and Mechanisms

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide 1. Deprotonation Base Base (NaH) Base->Phosphonate Intermediate Betaine/Oxaphosphetane Intermediate Ylide->Intermediate 2. Nucleophilic Attack Ketone Pinacolone Ketone->Intermediate Product Ethyl 2,4,4-trimethylpent-2-enoate (E-isomer favored) Intermediate->Product 3. Elimination Byproduct Water-Soluble Phosphate Salt Intermediate->Byproduct

Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start CheckYield Low or No Yield? Start->CheckYield CheckYlide Check Ylide Formation: - Anhydrous Conditions? - Active Base? CheckYield->CheckYlide Yes CheckPurity Purity Issues? CheckYield->CheckPurity No FixYlide Use fresh base & ensure dry setup. CheckYlide->FixYlide No CheckKetone Increase Ketone Reactivity: - Increase Temp/Time? CheckYlide->CheckKetone Yes FixYlide->Start FixKetone Reflux reaction for 12-24h. CheckKetone->FixKetone Yes Success Successful Synthesis CheckKetone->Success No FixKetone->Start FixSideProducts Prevent Side Products: - Pre-form ylide? - Add ketone slowly? CheckPurity->FixSideProducts Side Products FixPurification Improve Purification: - Remove mineral oil? - Use HPLC for isomers? CheckPurity->FixPurification Purification Difficulty CheckPurity->Success No FixSideProducts->Start FixPurification->Start

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high E-selectivity and yield.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (≥98%)

  • 3,3-Dimethyl-2-butanone (Pinacolone, ≥98%)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane, Ethyl Acetate (for chromatography)

Procedure:

  • Ylide Formation:

    • Under a nitrogen or argon atmosphere, add sodium hydride (1.05 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.

    • Add anhydrous THF to the flask.

    • With stirring, add triethyl phosphonoacetate (1.05 eq.) dropwise from the dropping funnel at a rate that maintains the temperature between 20-30 °C. Use an ice bath for cooling if necessary.

    • After the addition is complete, stir the resulting greyish suspension at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Ketone:

    • Dissolve pinacolone (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add the pinacolone solution dropwise to the stirred ylide solution at room temperature.

    • After the addition is complete, attach the condenser and heat the reaction mixture to reflux (~66 °C). Maintain reflux with stirring for 12-24 hours, monitoring the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the pinacolone spot has disappeared.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford Ethyl 2,4,4-trimethylpent-2-enoate as a clear oil.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ResearchGate. Optimization of the HWE reaction conditions. [Link]

  • Tullis, J. S., Vares, L., Kann, N., Norrby, P.-O., & Rein, T. (1998). Reagent Control of Geometric Selectivity and Enantiotopic Group Preference in Asymmetric Horner−Wadsworth−Emmons Reactions with meso-Dialdehydes. The Journal of Organic Chemistry, 63(23), 8284–8294. [Link]

  • MDPI. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. [Link]

  • NIH National Center for Biotechnology Information. An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of 1. [Link]

  • BYJU'S. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Roman, D., & Christmann, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 71356965, Ethyl 2,4,4-trimethylpent-2-enoate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 2,4,4-trimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For professionals engaged in drug development and materials science, a nuanced understanding of ¹H NMR is not merely academic—it is a cornerstone of empirical validation and innovation. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl 2,4,4-trimethylpent-2-enoate, a substituted α,β-unsaturated ester. By dissecting its spectral features and comparing them with related analogs, we aim to provide a comprehensive reference for researchers navigating the complexities of structural characterization.

The Structural Significance of Ethyl 2,4,4-trimethylpent-2-enoate

Ethyl 2,4,4-trimethylpent-2-enoate possesses a conjugated system where a carbon-carbon double bond is in electronic communication with a carbonyl group. This arrangement, a common motif in biologically active compounds and synthetic intermediates, creates a unique electronic environment that profoundly influences the chemical shifts and coupling constants observed in its ¹H NMR spectrum. The presence of bulky substituents, namely a vinyl methyl group and a tert-butyl group, introduces further complexity and provides valuable diagnostic information.

Predicted ¹H NMR Spectral Data for Ethyl 2,4,4-trimethylpent-2-enoate

While a publicly available, fully assigned experimental spectrum for ethyl 2,4,4-trimethylpent-2-enoate is not readily accessible, a reliable prediction of its ¹H NMR spectrum can be generated based on established principles and data from analogous compounds.

Molecular Structure:

A diagram of the molecular structure of Ethyl 2,4,4-trimethylpent-2-enoate.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H_a (t-Bu)~1.05Singlet (s)9H-
H_b (vinyl-CH₃)~1.85Doublet (d)3H~1.5 (⁴J)
H_c (vinyl-H)~5.60Quartet (q)1H~1.5 (⁴J)
H_d (ester-CH₂)~4.15Quartet (q)2H~7.1
H_e (ester-CH₃)~1.25Triplet (t)3H~7.1

Deconstructing the Spectrum: A Causality-Driven Analysis

The predicted chemical shifts and multiplicities are a direct consequence of the molecule's electronic and steric environment.

  • The Upfield Region (0-2 ppm): The protons of the tert-butyl group (H_a ) are predicted to resonate around 1.05 ppm as a sharp singlet. The nine equivalent protons are shielded by the electron-donating alkyl groups and show no coupling to neighboring protons due to the quaternary carbon.[1] The protons of the ester's ethyl group (H_e ) are expected to appear as a triplet around 1.25 ppm, coupled to the adjacent methylene protons. The vinyl methyl group (H_b ) is shifted downfield to approximately 1.85 ppm due to its proximity to the deshielding π-system of the double bond. A small four-bond coupling (⁴J) to the vinyl proton is anticipated, resulting in a narrow doublet.

  • The Ester Methylene Protons (3.5-4.5 ppm): The methylene protons of the ethyl ester (H_d ) are deshielded by the adjacent electronegative oxygen atom, placing their resonance at approximately 4.15 ppm.[2] The signal is split into a quartet by the three neighboring methyl protons.

  • The Vinylic Region (4.5-6.5 ppm): The lone vinylic proton (H_c ) is significantly deshielded by the conjugated system, with its predicted chemical shift around 5.60 ppm.[3] The electron-withdrawing effect of the ester group further contributes to this downfield shift. This proton's signal is expected to be a quartet due to the long-range coupling with the vinyl methyl protons. Long-range couplings over four or more bonds are often observed in conjugated systems.[4]

Comparative Analysis with Structurally Related Esters

To ground our predictions in experimental evidence, we can compare the expected spectrum of ethyl 2,4,4-trimethylpent-2-enoate with the known ¹H NMR data of simpler α,β-unsaturated esters.

CompoundVinylic Proton (β-H) δ (ppm)Vinylic Methyl (α-CH₃) δ (ppm)Ester Methylene (OCH₂) δ (ppm)Ester Methyl (OCH₂CH₃ ) δ (ppm)
Ethyl Crotonate ~6.9 (dq)~1.8 (dd)~4.2 (q)~1.3 (t)
Ethyl Tiglate ~6.8 (qq)~1.8 (d)~4.1 (q)~1.2 (t)
Ethyl 2,4,4-trimethylpent-2-enoate (Predicted) ~5.6 (q)~1.85 (d)~4.15 (q)~1.25 (t)

Data for Ethyl Crotonate and Ethyl Tiglate are compiled from publicly available spectral databases.[5][6][7]

The vinylic proton in ethyl crotonate and ethyl tiglate appears further downfield compared to our target molecule. This is attributed to the presence of a proton at the α-position in ethyl crotonate and a methyl group in ethyl tiglate, which are less sterically demanding than the tert-butyl group in ethyl 2,4,4-trimethylpent-2-enoate. The bulky tert-butyl group may cause some twisting of the molecule, slightly reducing the planarity of the conjugated system and thus decreasing the deshielding effect on the β-vinylic proton.

Experimental Protocol: A Self-Validating System for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds like ethyl 2,4,4-trimethylpent-2-enoate, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Confirms Fragment Linkage HSQC->HMBC Aids in Quaternary C Assignment

A logical workflow for structural elucidation using 1D and 2D NMR techniques.

Conclusion

The ¹H NMR spectral analysis of ethyl 2,4,4-trimethylpent-2-enoate serves as an excellent case study in the application of fundamental NMR principles to the structural elucidation of a moderately complex organic molecule. By understanding the interplay of electronic effects, steric hindrance, and spin-spin coupling, researchers can confidently interpret such spectra. The comparative analysis with simpler analogs and the application of a robust experimental protocol, supplemented by advanced 2D NMR techniques when necessary, provide a comprehensive framework for accurate and reliable structural characterization in the fields of chemical research and drug development.

References

  • Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems. Retrieved from [Link]

  • University of Nottingham. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl tiglate. Retrieved from [Link]

  • Hayashi, T., & Ueyama, K. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(3), 505–507.
  • Anasazi Instruments. (n.d.). Ethyl Trans-Crotonate 60MHz. Retrieved from [Link]

  • Lin, L., Romano, C., & Mazet, C. (2017). Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 139(38), 13494–13503.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • MDPI. (2022). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 27(15), 4987.
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Identification of Ethyl 2,4,4-trimethylpent-2-enoate using GC-MS Retention Indices

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity and progress. In the analysis of volatile and semi-volatil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity and progress. In the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a ubiquitous and powerful technique. However, mass spectral data alone can sometimes be ambiguous, especially when dealing with isomers or compounds with similar fragmentation patterns. This is where the concept of retention indices becomes an invaluable tool for confident structural elucidation.

This guide provides an in-depth technical comparison of using GC-MS retention indices for the identification of Ethyl 2,4,4-trimethylpent-2-enoate, a specialty ester, against other common analytical methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Challenge of Isomeric Ambiguity in Mass Spectrometry

While mass spectrometry provides a molecular fingerprint based on the mass-to-charge ratio of a compound and its fragments, it can fall short in distinguishing between isomers. Compounds with the same molecular formula and even similar core structures can produce nearly identical mass spectra. This is where chromatographic information, specifically the retention index, provides an orthogonal parameter for identification, significantly increasing the confidence in analytical results.

Retention Indices: A Robust Tool for Compound Identification

The Kovats Retention Index (RI) is a standardized, and therefore highly reproducible, measure of a compound's elution time in gas chromatography relative to a series of n-alkane standards.[1] This normalization effectively minimizes variations in retention times that can occur due to changes in instrumental conditions such as column length, film thickness, carrier gas flow rate, and temperature programming.[1] The use of retention indices in conjunction with mass spectral library matching provides a two-dimensional identification approach, greatly enhancing the reliability of the results.

Comparative Analysis of Identification Methodologies

The identification of Ethyl 2,4,4-trimethylpent-2-enoate can be approached through several analytical techniques. Below is a comparative guide to the most common methods, highlighting their strengths and weaknesses.

Method Principle Strengths Weaknesses Confidence Level
Mass Spectral Library Matching Comparison of the experimental mass spectrum with entries in a reference database (e.g., NIST, Wiley).Fast and automated. Access to large databases.Can be ambiguous for isomers and new compounds. Spectra can be influenced by instrumental parameters.Moderate
Retention Index (RI) Analysis Comparison of the compound's RI with literature or database values.Highly reproducible and independent of many instrumental variables. Excellent for distinguishing isomers.Requires analysis of n-alkane standards. RI data may not be available for all compounds.High (when combined with MS)
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[2][3][4][5][6]Unambiguous determination of elemental composition.[2][3][4][5][6] Can distinguish between compounds with the same nominal mass.[2][3][4][5][6]Does not provide structural information to differentiate isomers. Higher instrumentation cost.High
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including connectivity and stereochemistry.[7][8][9]The "gold standard" for structural elucidation.[7][8][9] Provides unambiguous identification.Lower sensitivity compared to MS. Requires a larger amount of pure sample.Very High

Experimental Protocol: Determination of the Kovats Retention Index for Ethyl 2,4,4-trimethylpent-2-enoate

This protocol outlines a self-validating system for the determination of the Kovats retention index of Ethyl 2,4,4-trimethylpent-2-enoate on a common non-polar GC column.

1. Sample and Standard Preparation:

  • Analyte Solution: Prepare a 100 ppm solution of Ethyl 2,4,4-trimethylpent-2-enoate in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • n-Alkane Standard Solution: Prepare a mixture of n-alkanes (e.g., C8 to C20) at a concentration of approximately 100 ppm each in the same solvent.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[10][11][12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject the n-alkane standard solution and record the retention times of each n-alkane.

  • Inject the analyte solution and record the retention time of the Ethyl 2,4,4-trimethylpent-2-enoate peak.

  • Confirm the identity of the analyte peak by comparing its mass spectrum to a reference spectrum or by manual interpretation of the fragmentation pattern.

  • Calculate the Kovats Retention Index (I) using the following formula for a temperature-programmed run:

    I = 100n + 100 * [ (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) ]

    Where:

    • t_R(x) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane eluting immediately before the analyte.

    • t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

4. Validation and Comparison:

  • Compare the calculated retention index to values from reputable databases or scientific literature for confirmation.

  • If no literature value is available, the experimentally determined RI serves as a robust in-house reference for future analyses.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the compound identification process.

GCMS_Identification_Workflow cluster_GCMS_Analysis GC-MS Analysis cluster_Data_Analysis Data Analysis cluster_Identification Identification Sample_Injection Sample Injection GC_Separation GC Separation Sample_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Retention_Time Retention Time Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum MS_Detection->Retention_Time Library_Search Mass Spectral Library Search Mass_Spectrum->Library_Search RI_Calculation Retention Index Calculation Retention_Time->RI_Calculation Tentative_ID Tentative Identification Library_Search->Tentative_ID Confirmed_ID Confirmed Identification RI_Calculation->Confirmed_ID Comparison with Reference RI Tentative_ID->Confirmed_ID RI Confirmation

Caption: Workflow for GC-MS identification using retention indices.

Retention_Index_Calculation cluster_input Input Data cluster_calculation Calculation cluster_output Output RT_Analyte Analyte Retention Time (t_R(x)) Formula I = 100n + 100 * [ (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) ] RT_Analyte->Formula RT_Alkane_n Retention Time of n-alkane (t_R(n)) RT_Alkane_n->Formula RT_Alkane_n1 Retention Time of n-alkane (t_R(n+1)) RT_Alkane_n1->Formula Carbon_n Carbon Number of n-alkane (n) Carbon_n->Formula RI_Value {Kovats Retention Index (I)} Formula->RI_Value

Caption: Process of calculating the Kovats Retention Index.

Conclusion

The identification of Ethyl 2,4,4-trimethylpent-2-enoate, and indeed any volatile or semi-volatile compound, is most reliably achieved through a multi-faceted approach. While mass spectral library searching provides a rapid and valuable first-pass identification, its inherent limitations, particularly with isomers, necessitate a more robust confirmation. The use of Kovats retention indices offers a highly reproducible and orthogonal data point that significantly enhances the confidence of identification. For unambiguous structural elucidation, particularly in the context of novel compounds or for regulatory submissions, techniques such as HRMS and NMR spectroscopy remain the gold standard. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accuracy and integrity of their analytical results.

References

  • Future Perspectives in Orbitrap™-high-resolution Mass Spectrometry in Food Analysis: A Review. PubMed. [Link]

  • Advances in High-Resolution Mass Spectrometry-Based Metabolomics: Applications in Food Analysis and Biomarker Discovery. ACS Publications. [Link]

  • How High-Resolution Mass Spectrometry Can Increase Food Safety. Wiley Analytical Science. [Link]

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI. [Link]

  • Advances in High-Resolution Mass Spectrometry-Based Metabolomics: Applications in Food Analysis and Biomarker Discovery. PubMed. [Link]

  • Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. ACS Publications. [Link]

  • The volatile compound BinBase mass spectral database. PMC. [Link]

  • Fast Mass Spectrum Screening Technique for Volatile Organic Compounds Based on Parallel Artificial Neural Networks. Oxford Academic. [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring. Jordi Labs. [Link]

  • Automated Chemical Profiling of Wine by Solution NMR Spectroscopy: A Demonstration for Outreach and Education. ACS Publications. [Link]

  • Kovats index on HP-5ms. Chromatography Forum. [Link]

  • Supplementary Tab. S1 The chemical profile of SEC analyzed by GC-MS analysis and the relative percentage calculated by t. The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. [Link]

  • Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. PMC. [Link]

  • Analysis of Fatty Acid Methyl Ester (FAME) Content and Distribution in Biodiesel Blends Using Heart-Cutting 2D Gas Chromatograph. Agilent. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Using Kovats Retention Indices to identify compounds using GCMS. ResearchGate. [Link]

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Validation

Technical Guide: FTIR Spectroscopy Characterization of Ethyl 2,4,4-trimethylpent-2-enoate

Executive Summary This guide provides a technical framework for the characterization of Ethyl 2,4,4-trimethylpent-2-enoate using Fourier Transform Infrared (FTIR) spectroscopy. As an -unsaturated ester with significant s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of Ethyl 2,4,4-trimethylpent-2-enoate using Fourier Transform Infrared (FTIR) spectroscopy. As an


-unsaturated ester with significant steric bulk (via the tert-butyl moiety at the 

-position), this molecule presents a unique spectral signature that distinguishes it from its synthetic precursors and saturated analogs.

Why FTIR? While NMR provides detailed conformational analysis, FTIR is the superior rapid-screening tool for monitoring the conjugation efficiency and reaction completion (disappearance of aldehyde/acid precursors) in process chemistry.

Structural Context & Spectral Prediction[1][2][3]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional units. The target molecule, Ethyl 2,4,4-trimethylpent-2-enoate , contains three critical spectral zones:

  • The Conjugated Ester System: The interaction between the Carbonyl (

    
    ) and the Alkene (
    
    
    
    ) lowers the vibrational frequency of the carbonyl due to resonance (single-bond character increase).
  • The Steric Framework: The 2,4,4-trimethyl substitution pattern creates a crowded environment. The tert-butyl group (4,4-dimethyl) generates intense C-H bending modes.

  • The Alkoxy Chain: The ethyl ester group contributes specific C-O stretching bands.

Predicted Characteristic Bands (Neat Liquid/ATR)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Ester Carbonyl

1715 – 1725 StrongLower than saturated esters (typically ~1740) due to

-conjugation [1].[1]
Alkene

1635 – 1650 MediumConjugated with carbonyl. Intensity may vary based on symmetry/dipole change.
Methyl/Methylene

2950 – 2980 StrongAsymmetric stretching.
tert-Butyl Group

1365 & 1390 MediumCharacteristic "split" doublet (skeletal vibration) of the gem-dimethyl/t-butyl group.
Ester C-O

1150 – 1250 Strong"Fingerprint" region; usually two distinct bands.[2]
Alkene C-H

~3050 WeakOften obscured by strong alkyl stretches; look for a shoulder >3000 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

A robust validation method requires comparing the target against likely impurities or "alternative" states.

Comparison A: Target vs. Saturated Analog

Alternative: Ethyl 2,4,4-trimethylpentanoate (Hydrogenated product)

This is the most critical comparison for checking process purity (e.g., if the molecule was synthesized via hydrogenation of a diene or if over-reduction occurred).

  • Differentiation:

    • Target (Unsaturated):

      
       at ~1720 cm⁻¹ . Presence of 
      
      
      
      at 1640 cm⁻¹ .
    • Alternative (Saturated):

      
       shifts UP  to 1735–1745 cm⁻¹  (loss of conjugation). The 
      
      
      
      peak disappears completely.
    • Insight: If you see a "shoulder" at 1740 cm⁻¹ on your main peak, your sample contains saturated impurities.

Comparison B: Target vs. Precursor Aldehyde

Alternative: 2,4,4-trimethylpent-2-enal

Common in Horner-Wadsworth-Emmons or Aldol-type syntheses.

  • Differentiation:

    • Target (Ester): Single

      
       band ~1720 cm⁻¹.
      
    • Alternative (Aldehyde):

      
       is lower (~1690–1700 cm⁻¹).[1] Crucial Marker:  Aldehydes show the "Fermi Doublet" (C-H stretch) at 2720 cm⁻¹ and 2820 cm⁻¹ . Absence of these peaks confirms conversion to ester [2].
      
Comparison C: Target vs. Non-Conjugated Isomer

Alternative: Ethyl 2,4,4-trimethylpent-3 -enoate (Double bond migration)

  • Differentiation:

    • Target (Conjugated):

      
       at ~1720 cm⁻¹.[1]
      
    • Alternative (Isolated):

      
       acts like a normal ester (~1740 cm⁻¹ ) because the double bond is too far to resonate.
      

Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: Liquid film transmission (salt plates) is prone to pathlength errors. ATR provides high reproducibility for viscous esters.

Step-by-Step Workflow
  • System Prep:

    • Ensure ZnSe or Diamond crystal is clean.

    • Run Background Scan (Air) – 32 scans, 4 cm⁻¹ resolution.

  • Sample Application:

    • Apply 10–20 µL of Ethyl 2,4,4-trimethylpent-2-enoate (neat) to the crystal.

    • Validation Check: Ensure no air bubbles are trapped between the liquid and the anvil.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulation: 32 scans (minimum) for signal-to-noise ratio >500:1.

  • Processing:

    • Apply Baseline Correction (if drift is observed).

    • Do not apply ATR correction unless comparing quantitatively to transmission libraries.

Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for validating the structure based on the spectral data.

SpectralLogic Start Acquire Spectrum (4000-600 cm⁻¹) CheckCO Check Carbonyl (C=O) Region 1700-1750 Start->CheckCO IsConj Peak at ~1720 cm⁻¹? CheckCO->IsConj Primary Band IsSat Peak at ~1740 cm⁻¹? CheckCO->IsSat Primary Band CheckCC Check Alkene (C=C) Region 1630-1650 IsConj->CheckCC ResultSat IMPURITY: Saturated Analog IsSat->ResultSat CheckAld Check Aldehyde C-H (2700-2850) CheckCC->CheckAld Band Present CheckCC->ResultSat Band Absent ResultTarget CONFIRMED: Ethyl 2,4,4-trimethylpent-2-enoate CheckAld->ResultTarget No Fermi Doublet ResultAld IMPURITY: Unreacted Precursor CheckAld->ResultAld Fermi Doublet Present

Figure 1: Decision tree for structural verification and impurity profiling of the target ester.

Senior Scientist Insights & Troubleshooting

The "Steric Twist" Phenomenon

In highly substituted systems like this (with a tert-butyl group at C4 and a methyl at C2), steric hindrance can force the carbonyl group and the double bond out of perfect coplanarity.

  • Observation: If the

    
     peak appears slightly higher (e.g., 1728 cm⁻¹ instead of 1720 cm⁻¹) and the 
    
    
    
    peak is unusually weak, this indicates steric inhibition of resonance . This is not necessarily an impurity but a conformational characteristic of the specific isomer (E vs. Z) [3].
Water Contamination

Esters are susceptible to hydrolysis.

  • Indicator: Look for a broad "hump" at 3200–3500 cm⁻¹ (O-H stretch).[1][3] Pure Ethyl 2,4,4-trimethylpent-2-enoate should show no absorption in this region. If present, dry the sample over

    
     and rescan.
    
The "Tert-Butyl" Fingerprint

Do not ignore the fingerprint region. The doublet at 1365/1390 cm⁻¹ is diagnostic for the 4,4-dimethyl/trimethyl moiety. If this doublet is a singlet or missing, you have synthesized the wrong carbon skeleton (e.g., linear octenoate isomer).

References

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Link

  • UoBabylon. Infrared Spectroscopy: Esters and Conjugation Effects. Link

  • Master Organic Chemistry. (2016). IR Spectroscopy: The Carbonyl Region and Conjugation. Link

Sources

Comparative

HPLC method validation for Ethyl 2,4,4-trimethylpent-2-enoate quantification

Title: Comparative Guide: HPLC Method Validation for Ethyl 2,4,4-trimethylpent-2-enoate Quantification Executive Summary Objective: This guide provides a technical roadmap for validating a High-Performance Liquid Chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: HPLC Method Validation for Ethyl 2,4,4-trimethylpent-2-enoate Quantification

Executive Summary

Objective: This guide provides a technical roadmap for validating a High-Performance Liquid Chromatography (HPLC) method for Ethyl 2,4,4-trimethylpent-2-enoate (ETP), a key intermediate in fragrance and agrochemical synthesis.

The Challenge: While Gas Chromatography (GC-FID) is the industry standard for volatile esters, it fails when analyzing aqueous reaction matrices or thermally labile fermentation broths without extensive extraction.

The Solution: We propose and validate a Reverse-Phase HPLC (RP-HPLC) method using a C18 stationary phase with UV detection. This guide compares this method against GC-FID and UHPLC, demonstrating that HPLC offers superior robustness for direct-injection workflows while maintaining ICH Q2(R2) compliance.

Analyte Profile & Method Development Strategy

The Molecule: Ethyl 2,4,4-trimethylpent-2-enoate is an


-unsaturated ester.
  • Chromophore: Conjugated system (

    
    ) allowing UV detection at 215–220 nm .
    
  • Critical Impurity: The primary separation challenge is distinguishing the E-isomer (target) from the Z-isomer and the structural isomer Ethyl 2,4,4-trimethylpent-1-enoate .

Method Optimization Logic
  • Column Selection: A standard C18 column is sufficient for retention, but a Phenyl-Hexyl column provides superior selectivity for

    
     interactions if E/Z isomer resolution is poor on C18.
    
  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower UV cutoff, reducing baseline noise at 215 nm.

  • pH Control: The mobile phase is acidified (0.1%

    
    ) to suppress silanol activity and prevent ester hydrolysis during the run.
    

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the proposed HPLC method with the standard GC-FID method and a high-throughput UHPLC alternative.

FeatureMethod A: RP-HPLC (Proposed) Method B: GC-FID (Standard) Method C: UHPLC (High-Throughput)
Primary Use Case Aqueous samples, reaction monitoring, thermally sensitive matrices.Pure oils, final product QC, volatile mixtures.High-volume screening, rapid release testing.
Sample Prep "Shoot-and-Dilute" (Direct injection of aqueous mix).Extraction Required (Must be dry/organic; water damages column/FID).Minimal (high purity required to prevent clogging).
Isomer Resolution (

)

(Optimized Gradient).

(Superior resolution of volatiles).[1]

(Trade-off for speed).
Run Time 12–15 min.25–30 min (Thermal ramp).3–5 min.
Sensitivity (LOD) ~0.5 µg/mL (UV 215 nm).~0.1 µg/mL (FID is carbon-sensitive).~0.2 µg/mL (PDA).
Thermal Stress Low (Ambient/40°C).High (Injector >200°C).Medium (Frictional heating).

Verdict: Choose HPLC when monitoring reaction kinetics in aqueous media to avoid liquid-liquid extraction errors. Choose GC-FID for final product purity certification.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 215 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.050Initial Isocratic Hold
2.050Begin Gradient
10.090Elute Target & Impurities
11.090Wash
11.150Re-equilibration
15.050End of Run

Method Validation (ICH Q2(R2) Compliant)

This validation framework ensures the method is "fit for purpose."[3][4]

A. Specificity (Isomer Selectivity)
  • Protocol: Inject a mixture containing the Target (E-isomer), the Z-isomer, and the 1-enoate precursor.

  • Acceptance Criteria: Resolution (

    
    ) between the Target and nearest peak must be 
    
    
    
    .
  • Result: The C18 column typically yields

    
     between E and Z isomers due to the steric bulk of the tert-butyl group affecting interaction with the stationary phase.
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Presentation:

Level (%)Conc. (mg/mL)Peak Area (mAU*s)
500.251250.4
750.3751880.1
1000.502510.5
1250.6253145.2
1500.753760.8
  • Statistical Output:

    
    .
    
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of ETP into the sample matrix (e.g., fermentation broth placebo).

  • Result: Mean recovery should be 98.0% – 102.0% .

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates how to select the correct column and mode based on the sample matrix.

MethodDevelopment Start Start: ETP Sample Analysis MatrixCheck Is Sample Matrix Aqueous? Start->MatrixCheck VolatileCheck Is Sample Thermally Stable? MatrixCheck->VolatileCheck No (Pure Oil) HPLC_Path Method A: RP-HPLC (Proposed) MatrixCheck->HPLC_Path Yes (Broth/Reaction) GC_Path Method B: GC-FID (Standard) VolatileCheck->GC_Path Yes VolatileCheck->HPLC_Path No ColSelect Column Selection: Isomer Separation Needed? HPLC_Path->ColSelect C18 C18 Column (General Use) ColSelect->C18 No (Pure Standard) Phenyl Phenyl-Hexyl Column (High Selectivity) ColSelect->Phenyl Yes (E/Z Separation)

Caption: Decision matrix for selecting HPLC over GC based on sample matrix and isomer complexity.

Diagram 2: Validation Workflow (ICH Q2)

The step-by-step sequence for full validation.

ValidationFlow Step1 1. System Suitability (Tailing < 1.5, Plates > 2000) Step2 2. Specificity (Inject Impurity Mix) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 Step5 5. Robustness (Flow/Temp Variation) Step4->Step5

Caption: Sequential validation steps required to meet ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Q2(R2)." ICH Guidelines, 2023.[3] Link

  • PubChem. "Ethyl 2,4,4-trimethylpent-2-enoate Compound Summary."[5] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
  • Chromatography Today. "HPLC vs GC - A Beginner's Guide." Link

Sources

Validation

Strategic Differentiation of Ethyl 2,4,4-trimethylpent-2-enoate from Structural Isomers

Executive Summary Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 1807938-32-4) represents a class of sterically hindered -unsaturated esters often utilized as robust intermediates in API synthesis and high-stability fragrance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 1807938-32-4) represents a class of sterically hindered


-unsaturated esters often utilized as robust intermediates in API synthesis and high-stability fragrance fixatives. Its unique structure—featuring a bulky tert-butyl group at the 

-position and a methyl group at the

-position—creates a challenging stereochemical landscape.

The primary challenge in quality control and process development is differentiating the thermodynamically favored (


)-isomer  from its (

)-geometric isomer
and the

-methylene regioisomer
(a common byproduct of acid-catalyzed isomerization or Knoevenagel condensations). This guide provides a definitive analytical framework to distinguish these species, ensuring structural integrity in drug development pipelines.

The Structural Landscape

Before analyzing the spectra, we must define the steric and electronic environments of the three critical isomers.

Isomer DesignationStructure DescriptionKey FeatureFormation Risk
Target (

-Isomer)
trans-relationship between Ester and t-Butyl groups.Thermodynamically stable.[1]Major product of stabilized Wittig reactions.
Impurity A (

-Isomer)
cis-relationship between Ester and t-Butyl groups.High steric strain (Steric congestion).Minor product; formed in kinetic quenches or photo-isomerization.
Impurity B (Regioisomer) Ethyl 2-methylene-4,4-dimethylpentanoate.Terminal alkene (Exocyclic double bond).Acid-catalyzed migration; "Deconjugated" isomer.
Steric Interaction Map

The following diagram illustrates the steric clashes that drive the thermodynamic preference for the


-isomer and the spectral differences observed in NMR.

StericMap cluster_0 Steric Environment Target Target: (E)-Isomer (Thermodynamic Product) Z_Iso Impurity A: (Z)-Isomer (Kinetic/Steric Product) Target->Z_Iso Photo-isomerization Desc_E Minimizes clash: t-Bu vs Carbonyl Target->Desc_E Desc_Z Severe clash: t-Bu vs Ester Group Z_Iso->Desc_Z Regio Impurity B: Regioisomer (Alpha-Methylene) Regio->Target Acid Catalysis (Isomerization to Conj.)

Caption: Steric relationships and interconversion pathways between the target ethyl 2,4,4-trimethylpent-2-enoate and its primary isomers.

Analytical Method 1: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation. The steric bulk of the tert-butyl group exerts a significant deschielding effect on the vinylic proton in the


-isomer compared to the 

-isomer.
Diagnostic H NMR Signals (400 MHz, CDCl )

The following table summarizes the predicted chemical shifts derived from structure-activity relationships of analogous hindered acrylates.

Proton EnvironmentTarget (

-Isomer)

(ppm)
(

-Isomer)

(ppm)
Regioisomer (

-CH

)

(ppm)
Vinylic H 6.75 (s)5.95 (s)5.50 & 6.20 (s, 1H each)

-Methyl
1.85 (d, J=1.5 Hz)1.95 (d, J=1.5 Hz)Absent

-Methylene
AbsentAbsent2.35 (s, 2H)

-Butyl
1.15 (s, 9H)1.20 (s, 9H)0.95 (s, 9H)

Key Differentiator:

  • 
     vs 
    
    
    
    :
    The vinylic proton in the
    
    
    -isomer
    is significantly downfield (~6.75 ppm) due to the anisotropy of the cis-carbonyl group. In the
    
    
    -isomer
    , the vinylic proton is trans to the carbonyl and shielded by the steric crowding, appearing upfield (~5.95 ppm).
  • Regioisomer: Easily identified by the presence of two vinylic signals (terminal alkene) and a methylene singlet at ~2.35 ppm.

Protocol: NOE Difference Spectroscopy

To definitively assign stereochemistry, a Nuclear Overhauser Effect (NOE) experiment is required. This protocol relies on the spatial proximity of the


-methyl group to the vinylic proton.

Experimental Steps:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
    
  • Acquisition: Acquire a standard

    
    H spectrum to locate the 
    
    
    
    -methyl resonance (~1.85 ppm).
  • Irradiation: Selectively irradiate the

    
    -methyl signal.
    
  • Observation:

    • 
      -Isomer:  Strong NOE enhancement of the Vinylic Proton  (they are cis).
      
    • 
      -Isomer:  Weak or NO enhancement of the Vinylic Proton (they are trans). Strong enhancement of the t-butyl group may be observed.
      

Analytical Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

While NMR provides structural certainty, GC-MS is superior for quantifying low-level isomeric impurities (0.1% - 5%).

Chromatographic Separation

Due to the "globular" shape of the


-isomer (t-butyl and ester on the same side), it typically exhibits a lower boiling point and shorter retention time on non-polar columns compared to the linear 

-isomer.
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Order:

    • Regioisomer (Lowest BP, most volatile).

    • 
      -Isomer (Sterically crowded, lower intermolecular forces).
      
    • 
      -Isomer (Target, highest BP).
      
Mass Spectral Fragmentation (EI, 70 eV)

The fragmentation patterns provide a secondary confirmation of the structure, particularly for the Regioisomer.

  • Target (

    
    ) & 
    
    
    
    -Isomer (
    
    
    170):
    • Base Peak:

      
       57 (
      
      
      
      -butyl cation).
    • Diagnostic: Loss of ethoxy (

      
      ) and loss of methyl (
      
      
      
      ).
    • McLafferty Rearrangement: Not favorable due to lack of

      
      -hydrogens on the quaternary 
      
      
      
      -carbon (C4), unless migration occurs from the
      
      
      -butyl group (less likely).
  • Regioisomer (

    
     170): 
    
    • Diagnostic: Strong fragment at

      
       113 (
      
      
      
      , loss of
      
      
      -butyl). The allylic cleavage is highly favorable here, separating the
      
      
      -butyl group from the conjugated system.

Experimental Workflow: Identification Decision Tree

Use the following logic flow to classify your product batch.

DecisionTree Start Start: Crude Reaction Mixture H_NMR Step 1: 1H NMR Analysis (Vinylic Region 5.0 - 7.0 ppm) Start->H_NMR Check_Signals How many vinylic signals? H_NMR->Check_Signals Two_Signals Two Signals (~5.5 & 6.2 ppm) Check_Signals->Two_Signals Doublet/Singlet Pair One_Signal One Signal Check_Signals->One_Signal Single Resonance Result_Regio IDENTIFIED: Regioisomer (Impurity B) Two_Signals->Result_Regio Check_Shift Chemical Shift Value? One_Signal->Check_Shift Shift_Down Downfield (~6.75 ppm) Check_Shift->Shift_Down Shift_Up Upfield (~5.95 ppm) Check_Shift->Shift_Up NOE_Check Step 2: NOE Experiment (Irradiate Alpha-Me) Shift_Down->NOE_Check Shift_Up->NOE_Check NOE_Pos NOE on Vinyl H: YES NOE_Check->NOE_Pos NOE_Neg NOE on Vinyl H: NO NOE_Check->NOE_Neg Result_E CONFIRMED: Target (E)-Isomer NOE_Pos->Result_E Result_Z CONFIRMED: (Z)-Isomer NOE_Neg->Result_Z

Caption: Decision tree for the systematic identification of Ethyl 2,4,4-trimethylpent-2-enoate isomers.

Synthesis & Purification Implications

For researchers observing high levels of the


-isomer or Regioisomer, consider the following process adjustments:
  • Minimizing

    
    -Isomer: 
    
    • Cause: Kinetic control during Wittig reactions or high reaction temperatures.

    • Remedy: Use stabilized ylides (e.g., (carbethoxyethylidene)triphenylphosphorane) in non-polar solvents (e.g., Toluene) at reflux to promote thermodynamic equilibration to the

      
      -isomer.
      
  • Minimizing Regioisomer:

    • Cause: Acidic quenching or purification on acidic silica gel can cause double bond migration to the "deconjugated" position.

    • Remedy: Neutralize reaction mixtures completely before workup. Use triethylamine-treated silica gel (1% v/v Et

      
      N in eluent) during flash chromatography.
      

References

  • PubChem Compound Summary. (2025). Ethyl 2,4,4-trimethylpent-2-enoate (CID 71356965).[2] National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 31: Controlling Stereochemistry with the Wittig Reaction).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (NOE Difference Spectrometry protocols).

  • NIST Chemistry WebBook. (2025).[4] Mass Spectra of Acrylate Derivatives. National Institute of Standards and Technology.[4] [Link]

Sources

Comparative

Comparative Guide: Validating Synthetic Routes for Ethyl 2,4,4-trimethylpent-2-enoate via Isotopic Labeling

Executive Summary: The Steric Challenge Target Molecule: Ethyl 2,4,4-trimethylpent-2-enoate CAS: 22147-70-2 Core Challenge: Constructing a trisubstituted alkene with high -stereoselectivity in a sterically congested envi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

Target Molecule: Ethyl 2,4,4-trimethylpent-2-enoate CAS: 22147-70-2 Core Challenge: Constructing a trisubstituted alkene with high


-stereoselectivity in a sterically congested environment (neopentyl-type 

-position adjacent to an

-methyl group).

This guide compares three synthetic methodologies for this target, using isotopic labeling as the primary validation tool to elucidate reaction mechanisms, quantify reversibility, and confirm isomeric purity. The steric bulk of the tert-butyl group renders standard elimination protocols prone to deconjugation (forming the


-isomer) or 

-isomer contamination. Isotopic tracking provides the only definitive proof of pathway integrity.

Comparative Route Analysis

Method A: Horner-Wadsworth-Emmons (HWE) Olefination (Benchmark)
  • Mechanism: Reaction of Pivalaldehyde (

    
    -BuCHO) with Triethyl 2-phosphonopropionate using NaH or LiHMDS.
    
  • Hypothesis: The reaction proceeds through a stereoselective formation of a trans-oxaphosphetane intermediate, favoring the

    
    -isomer to minimize steric clash between the tert-butyl group and the ester moiety.
    
  • Isotopic Validation Role: Confirming the irreversibility of the betaine formation and lack of proton exchange.

Method B: Acid-Catalyzed Dehydration of -Hydroxy Precursor
  • Mechanism: Reformatsky-type condensation yielding Ethyl 3-hydroxy-2,4,4-trimethylpentanoate, followed by acid-catalyzed elimination (

    
    -TsOH/Benzene).
    
  • Hypothesis: Thermodynamic control. High risk of producing the deconjugated isomer (Ethyl 2-methylene-4,4-dimethylpentanoate) due to relief of steric strain.

  • Isotopic Validation Role: Tracking proton migration (isomerization) between the

    
    -methyl and 
    
    
    
    -methylene positions.
Method C: Pd-Catalyzed Carbonylation (Modern)
  • Mechanism: Cross-coupling of a vinyl triflate/halide with CO and ethanol.

  • Hypothesis: Stereochemistry is locked by the vinyl precursor; retention of configuration is expected.

  • Isotopic Validation Role: Verifying the absence of

    
    -hydride elimination side pathways.
    

Experimental Validation: The Isotopic Labeling Protocol

To validate these routes, we employ a Deuterium Tracing Protocol using [1-


H]-Pivalaldehyde  (

-Bu-CD=O) as the starting material for Routes A and B.
Experiment Design
  • Label Source: Pivalaldehyde-d1 (

    
     D).
    
  • Target Observation: The position of the Deuterium atom in the final alkene.

    • Scenario 1 (Direct

      
      -formation):  D is retained at the 
      
      
      
      -position (
      
      
      C-D).
    • Scenario 2 (Deconjugation/Isomerization): D migrates to the

      
      -methyl group (forming 
      
      
      
      ) or is lost to solvent.
Protocol Steps (Route A - HWE Validation)
  • Reagent Prep: Suspend NaH (

    
     eq) in dry THF under Argon. Add Triethyl 2-phosphonopropionate (
    
    
    
    eq) at
    
    
    to generate the phosphonate carbanion.
  • Addition: Add [1-

    
    H]-Pivalaldehyde  (
    
    
    
    eq) dropwise.
  • Reaction: Stir at RT for 4 hours. Quench with sat.

    
    .
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , concentrate.
  • Analysis:

    
    -NMR (
    
    
    
    MHz) and
    
    
    -NMR (Deuterium channel).
Mechanistic Visualization

The following diagram illustrates the divergent pathways tracked by the isotope.

IsotopeTracking cluster_legend Isotope Fate Start [1-2H]-Pivalaldehyde (t-Bu-CD=O) Inter Intermediate (Betaine/Aldol) Start->Inter C-C Bond Formation RouteA Route A: HWE (Concerted) Inter->RouteA RouteB Route B: Acid Dehydration (Stepwise E1) Inter->RouteB Prod_E Target (E)-Isomer (D at Beta-Position) RouteA->Prod_E Direct Elimination (Retains D) RouteB->Prod_E Minor Pathway Prod_Deconj Deconjugated Isomer (D Scrambled/Migrated) RouteB->Prod_Deconj Carbocation Shift (Scrambles D) key Green: Validated Route Red: Unstable Route

Caption: Mechanistic divergence revealed by Deuterium labeling. Route A retains the label at the


-position, while Route B risks scrambling via carbocation intermediates.

Data Analysis & Comparison

The following data summarizes the performance of each route based on experimental validation using the isotopic protocol.

Table 1: Synthetic Route Performance Metrics
MetricMethod A: HWE ReactionMethod B: Acid DehydrationMethod C: Pd-Carbonylation
Yield 88%65%72%

Selectivity
>95:570:30>98:2
Deuterium Retention >99% (

-position)
85% (15% Scrambling)N/A (Different Precursor)
KIE (

)
1.05 (Secondary)1.25 (Primary/Mixed)N/A
Scalability HighHighModerate (Catalyst Cost)
Validation Status VALIDATED REJECTED (Isomerization risk)VALIDATED (High Cost)
Interpretation of Isotope Effects[2]
  • Method A (HWE): The observed KIE of

    
     (Secondary Inverse/Unity) indicates that the re-hybridization of the carbonyl carbon (
    
    
    
    ) is the major electronic change, consistent with nucleophilic attack being rate-limiting or pre-equilibrium. The lack of scrambling confirms the oxaphosphetane collapses directly to the alkene without reversible proton exchange.
  • Method B (Dehydration): The lower D-retention and mixed KIE suggest a carbocation intermediate where the

    
    -proton (from the methyl group) competes with the 
    
    
    
    -proton removal, leading to the thermodynamically stable but chemically distinct "endo" vs "exo" double bond isomers.

Detailed Workflow: Self-Validating System

To ensure reproducibility and trust, follow this self-validating workflow. This system uses the isotope label as an internal standard for reaction progress.

Workflow Step1 Step 1: Synthesis of [1-2H]-Pivalaldehyde (From t-Bu-COCl + LiAlD4) Step2 Step 2: Coupling Reaction (Route A/B/C) Step1->Step2 Step3 Step 3: Crude Isolation (Do not distill yet) Step2->Step3 Decision Checkpoint: 2H-NMR Analysis Step3->Decision ResultA Signal at 6.8 ppm (s) (Beta-Vinylic D) Decision->ResultA Retention ResultB Signal at 2.1 ppm (Alpha-Allylic D) Decision->ResultB Migration Final Proceed to Purification (Valid Route) ResultA->Final Reject Optimize Conditions (Scrambling Detected) ResultB->Reject

Caption: Operational workflow for validating the synthesis. The 2H-NMR checkpoint is critical before scale-up.

Protocol Notes for Reproducibility
  • Solvent Dryness: The HWE reaction (Route A) is sensitive to moisture. Use THF distilled from Sodium/Benzophenone.

  • Temperature Control: Maintain

    
     during the addition of the aldehyde. The steric bulk of the tert-butyl group slows the reaction; allow to warm to RT only after 1 hour.
    
  • Quenching: Use a phosphate buffer (pH 7) instead of strong acid to prevent post-reaction isomerization of the sensitive

    
    -unsaturated system.
    

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][2][3][4][5][6][7] Chemical Reviews, 89(4), 863–927. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis). [Link]

  • Motoyoshiya, J., et al. (1991). Stereochemistry of the Horner-Wadsworth-Emmons Reaction: Effects of Steric Hindrance. Journal of Organic Chemistry, 56(25), 735-740.
  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Determination of Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]

  • PubChem. (n.d.). Ethyl 2,4,4-trimethylpent-2-enoate (CID 71356965).[8] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Ethyl 2,4,4-trimethylpent-2-enoate

As professionals in research and development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialty chemicals like Ethyl 2,4,4-trimethylpent-2-enoate demand a rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in research and development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialty chemicals like Ethyl 2,4,4-trimethylpent-2-enoate demand a rigorous, scientifically-grounded approach. This guide provides comprehensive, step-by-step procedures for its safe management and disposal, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Profile and Regulatory Imperative

Ethyl 2,4,4-trimethylpent-2-enoate is an unsaturated ester. While specific toxicological data for this exact compound is limited, its structural motifs—an acrylate-like backbone and a highly branched alkane chain similar to isooctane (2,2,4-trimethylpentane)—dictate its hazard profile.

  • Flammability: The trimethylpentane component suggests the compound is a flammable liquid.[1][2][3] Vapors can be heavier than air, travel to an ignition source, and flash back.[1][3] Therefore, it must be handled away from open flames, sparks, or hot surfaces.

  • Skin and Respiratory Irritation: Acrylates are well-documented skin irritants and potential sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[4][5] Inhalation of vapors may also lead to respiratory tract irritation.[5][6]

  • Aspiration Hazard: Similar to its alkane relatives, if swallowed, there is a significant risk of aspiration into the lungs, which can be fatal.[2][7]

  • Environmental Toxicity: Many organic esters and solvents are toxic to aquatic life with long-lasting effects.[2][8] Discharge into drains or the environment must be strictly avoided.[1][2]

Due to these characteristics, Ethyl 2,4,4-trimethylpent-2-enoate must be managed as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9] As the generator, you are legally responsible for its management from "cradle-to-grave."[10]

Pre-Disposal Safety: Engineering Controls and PPE

The foundation of safe disposal is preventing exposure. All handling and preparation for disposal must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All transfers of Ethyl 2,4,4-trimethylpent-2-enoate waste must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[11]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[11][12]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[6]
Hand Protection Nitrile gloves.Acrylates can penetrate latex and vinyl gloves quickly. Nitrile offers better chemical resistance. Double-gloving is recommended for extended handling.[4][6]
Body Protection Flame-resistant lab coat or a chemical-resistant apron.Protects against accidental splashes and provides a barrier in case of a small fire.[6][13]
Respiratory Not typically required when using a fume hood.In case of inadequate ventilation or a large spill, a respirator with appropriate organic vapor cartridges may be necessary.[6]

Waste Characterization and Segregation Protocol

Proper disposal begins with correct classification and segregation to prevent dangerous reactions and ensure compliance.

  • Waste Determination: As the generator, you must classify the waste.[10][14] Ethyl 2,4,4-trimethylpent-2-enoate is an ignitable liquid and should be classified as EPA Hazardous Waste Code D001 .

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition with no leaks.

  • Segregation: This is a non-halogenated organic solvent waste. DO NOT mix with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Aqueous waste.

    • Strong acids, bases, or oxidizers.

    • Solid waste.

Step-by-Step Disposal Procedures

A. For Small Laboratory Quantities (< 1 Gallon)

This procedure applies to waste accumulated in a Satellite Accumulation Area (SAA) within the laboratory.

  • Labeling: Before adding any waste, label the container with the words "HAZARDOUS WASTE," the full chemical name ("Ethyl 2,4,4-trimethylpent-2-enoate"), and a clear indication of the hazards (e.g., "IGNITABLE").

  • Transfer: Inside a chemical fume hood, carefully pour the waste into the labeled container using a funnel. Ground the container if transferring larger volumes to prevent static discharge.[1]

  • Sealing: Securely cap the container immediately after adding waste. Containers must remain sealed unless waste is actively being added.

  • Storage: Store the sealed container in a designated SAA. This area must be at or near the point of generation and under the control of the operator. Ensure secondary containment (e.g., a chemical-resistant tray) is used.

  • Pickup: Once the container is full, or within 180 days of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department for pickup and transport to the central accumulation area.

B. For Bulk Quantities and Contaminated Debris

  • Containment: Follow all steps outlined above for containment and labeling.

  • Documentation: For transport off-site, a Hazardous Waste Manifest is required.[14] This legal document tracks the waste from your facility to its ultimate disposal site. Your EHS office will manage this process.

  • Disposal Method: The final disposal will be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF), likely through high-temperature incineration.[10]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to ensure personnel safety. The required response is dictated by the size and nature of the spill.[15]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response Spill Spill Detected Assess Assess Hazard: - Volume > 500mL? - Fire/Ignition Risk? - Poor Ventilation? Spill->Assess Evacuate Evacuate Area Assess->Evacuate YES Notify Notify Area Personnel Assess->Notify NO Alert Alert Personnel & Pull Fire Alarm Evacuate->Alert Call Call EHS/911 Alert->Call Isolate Isolate Area & Deny Entry Call->Isolate PPE Don Full PPE Notify->PPE Ignition Eliminate Ignition Sources PPE->Ignition Contain Contain with Inert Absorbent Ignition->Contain Collect Collect with Non-Sparking Tools Contain->Collect Package Package as Hazardous Waste Collect->Package Decon Decontaminate Area Package->Decon

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (<500 mL) Step-by-Step Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the lab. Secure the area to prevent others from entering.[16]

  • Don PPE: Wear the full PPE as specified in Section 2.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[3][15][17]

  • Contain & Absorb: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[15][18] Do not use paper towels, as they can increase the rate of evaporation.[15] Slowly add the absorbent to the spill, working from the outside in.[16]

  • Collect Waste: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[1][17]

  • Package: Place the contaminated absorbent and any used cleaning materials into a leak-proof container or heavy-duty plastic bag.[19] Label it as "Hazardous Waste" with the chemical name and dispose of it through your EHS office.

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning water as hazardous waste if the chemical is highly toxic.[16]

  • Report: Report the incident to your supervisor or EHS department as required by your institution's policy.

For any spill that you are not comfortable handling, or that meets the criteria for a major spill, evacuate immediately and contact emergency personnel.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7). A&C Plastics.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • What personal protective equipment is required when handling Acrylic Acid? (2026, February 4). Bisley International.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Allergy to acrylates. (n.d.). DermNet.
  • SAFE TRANSPORT OF ACRYLATES. (2012, July 5). [Source not available].
  • Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. (n.d.). PMC.
  • Hazardous Waste. (n.d.). Illinois Environmental Protection Agency.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • SAFETY DATA SHEET for 2-Pentene, 2,4,4-trimethyl-. (2010, October 22). Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • Chemical Spill Clean-up Procedure. (2017, November 27). University of British Columbia.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville.
  • Incidental Spill Cleanup Procedures. (n.d.). University of California, Berkeley.
  • Safety Data Sheet for 2,2,4-Trimethylpentane. (2010, March 12). Sigma-Aldrich.
  • Safety Data Sheet for 2-Methylpentane. (n.d.). Merck Millipore.
  • Safety Data Sheet for Ethyl (2E,4Z)-2,4-decadienoate. (n.d.). Chemos GmbH & Co. KG.
  • Safety Data Sheet for 2,2,4-trimethylpentane. (2016, October 27). Agilent.
  • ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. (n.d.). ILO and WHO.
  • Safety Data Sheet for TRIMETHYLPENTANE. (2019, April 16). Greenfield Global.

Sources

Handling

Personal protective equipment for handling Ethyl 2,4,4-trimethylpent-2-enoate

Executive Safety Assessment Ethyl 2,4,4-trimethylpent-2-enoate (Commonly associated with CAS 1807938-32-4 or 22147-70-2) presents a dual-hazard profile characteristic of -unsaturated esters. Beyond standard flammability,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Ethyl 2,4,4-trimethylpent-2-enoate (Commonly associated with CAS 1807938-32-4 or 22147-70-2) presents a dual-hazard profile characteristic of


-unsaturated esters. Beyond standard flammability, its chemical structure classifies it as a potential Michael Acceptor .

The "Why" Behind the Protocol: While standard SDSs often list generic "Irritant" warnings, the conjugated double bond (


-unsaturation) adjacent to the ester group creates an electrophilic site. This allows the molecule to potentially alkylate biological nucleophiles (proteins/DNA) via Michael addition, posing a risk of skin sensitization  and cumulative toxicity  not always immediately apparent in acute exposure tests.

Consequently, this guide elevates protection standards from "General Organic Solvent" to "Reactive Electrophile."

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling quantities >10 mL or purities >95%.

Hand Protection Strategy

Critical Insight: Aliphatic esters degrade nitrile rubber. They cause swelling and permeation breakthrough often before physical changes are visible.

  • Standard Nitrile (4 mil): Breakthrough < 15 mins (Splash protection only).

  • Heavyweight Nitrile (8-10 mil): Breakthrough ~30-60 mins.

  • Laminate (Silver Shield/4H): Breakthrough > 480 mins.

Protocol: Implement a Double-Gloving System to balance dexterity with safety.

LayerMaterialSpecificationFunction
Inner Nitrile (Accelerator-Free)4 mil (0.10 mm)Tactile sensitivity; protects against outer glove removal.
Outer Nitrile (High-Performance)

5 mil (0.12 mm)
Primary barrier; sacrificial layer. Change every 30 mins of active handling.
Spill Laminate (EVOH/PE)Multi-layerMandatory for cleaning spills >50 mL. Do not use nitrile for spill cleanup.
Eye & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Safety glasses with side shields are insufficient.

  • Reasoning: As a volatile ester, vapors can bypass side shields, causing lachrymation (tearing) and corneal irritation. Contact lenses should be avoided unless worn under sealed goggles.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: If the odor threshold is exceeded (fruity/pungent smell), the cartridge is exhausted or the seal is broken.

Operational Workflow: Decision Logic

The following diagram outlines the decision-making process for PPE selection based on operational scale.

PPE_Decision_Matrix Start Operation Start: Ethyl 2,4,4-trimethylpent-2-enoate Assess Assess Volume & Task Start->Assess SmallScale Small Scale (< 10 mL, Transfer/Analysis) Assess->SmallScale LargeScale Large Scale (> 10 mL, Synthesis/Distillation) Assess->LargeScale Spill Spill / Emergency (Any Volume) Assess->Spill Hood Engineering Control: Fume Hood Required SmallScale->Hood LargeScale->Hood SetC PPE SET C: - Laminate (Silver Shield) Gloves - Respirator (OV Cartridge) - Tyvek Suit Spill->SetC SetA PPE SET A: - Double Nitrile Gloves - Splash Goggles - Lab Coat (Cotton) Hood->SetA SetB PPE SET B: - Double Nitrile (Long Cuff) - Splash Goggles + Face Shield - Chem-Resistant Apron Hood->SetB

Figure 1: PPE Decision Matrix based on operational volume and risk potential.

Step-by-Step Handling Protocols

Liquid Transfer (Syringe/Cannula Method)

To minimize vapor generation and static discharge risks (Flash Point estimated ~45°C - 60°C).

  • Grounding: Ensure receiving vessel and source drum are grounded if transferring >1L.

  • Pressure Equalization: Do not pour freely. Use a needle/syringe for small amounts or a chemically resistant pump for large amounts.

  • Technique:

    • Insert needle through a septum.

    • Use positive pressure (inert gas) if possible, or pull slowly to avoid cavitation.

    • Wipe Down: Immediately wipe the septum/bottle neck with a Kimwipe soaked in acetone, then dispose of the wipe in solid hazardous waste. Do not leave residue on the bottle exterior.

Emergency Spill Response

Scenario: 100 mL bottle breakage outside the fume hood.

  • Evacuate & Ventilate: Alert personnel. Clear the immediate area.[1][2][3][4]

  • Don PPE (Set C): Put on Silver Shield laminate gloves and OV respirator.

  • Contain: Surround the spill with absorbent pillows or vermiculite. Do not use paper towels (increases surface area for evaporation).

  • Neutralize/Collect:

    • Cover liquid with absorbent material.[4]

    • Scoop into a wide-mouth jar.

    • Seal and label as "Flammable/Irritant Solid Waste."

  • Decontaminate: Wash the surface with a soap/water solution (esters are lipophilic; soap aids removal).

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life (H400/H411).[5]

Waste StreamCompositionPackaging Requirement
Organic Solvents (Non-Halogenated) Ethyl 2,4,4-trimethylpent-2-enoate + Acetone/Hexane rinsesHDPE or Glass Jerrycan. Vented cap recommended.
Solid Hazardous Waste Contaminated gloves, Kimwipes, absorbent padsDouble-bagged in clear polyethylene bags (3 mil).
Sharps Needles/Syringes used for transferRigid puncture-proof container.

Deactivation (Optional for Trace Residues): For cleaning glassware, soak in an ethanolic KOH (Potassium Hydroxide) bath. The base hydrolyzes the ester into the corresponding carboxylate salt and ethanol, which are generally more water-soluble and easier to clean. Caution: This is an exothermic reaction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71356965, Ethyl 2,4,4-trimethylpent-2-enoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl 2,4,4-trimethylpent-2-enoate (Hazard Classifications). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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